LY 2228820-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₆H₂₈D₉FN₆O₆S₂ |
|---|---|
Molecular Weight |
621.79 |
Synonyms |
5-[2-(1,1-Dimethylethyl-d9)-5-(4-fluorophenyl)-1H-imidazol-4-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine Dimethanesulfonate; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: LY2228820-d9 (Ralimetinib-d9)
Mechanism of Action, Pharmacodynamics, and Isotopic Utility
Executive Summary
LY2228820-d9 is the deuterated isotopologue of Ralimetinib (LY2228820) , a potent, ATP-competitive inhibitor of p38 Mitogen-Activated Protein Kinase (p38 MAPK). While the parent compound is a clinical-stage anti-neoplastic and anti-inflammatory agent, the -d9 variant serves two distinct high-value technical functions in drug development:
-
Bioanalytical Standard: It functions as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Ralimetinib in biological matrices via LC-MS/MS, leveraging a +9 Da mass shift to differentiate from the analyte while retaining identical chromatographic behavior.
-
Mechanistic Probe (Kinetic Isotope Effect): It is used to investigate metabolic "hotspots." The substitution of protium (
H) with deuterium ( H) at metabolic sites (typically labile alkyl groups) increases the activation energy for bond cleavage (C-D vs. C-H), probing CYP450-mediated clearance mechanisms via the Deuterium Kinetic Isotope Effect (DKIE).
This guide details the dual mechanism: the biological inhibition of the p38 pathway and the physicochemical mechanism of the deuterium modification.
Part 1: Molecular Pharmacology (The Target)
The pharmacological core of LY2228820-d9 is identical to the parent Ralimetinib. It functions as a highly selective Type II ATP-competitive inhibitor .
1.1 Mechanism of Binding
LY2228820 binds to the ATP-binding pocket of the p38
-
Hinge Binding: The amino-aza-benzimidazole moiety forms critical hydrogen bonds with the hinge region of the kinase.
-
Hydrophobic Pocket: The fluorophenyl group occupies a hydrophobic pocket adjacent to the "gatekeeper" residue (Thr106), inducing a conformational shift that locks the kinase in an inactive state.
-
Selectivity: This binding mode distinguishes it from other kinases, preventing off-target inhibition of chemically related kinases like ERK or JNK.
1.2 Signaling Cascade Inhibition
By occupying the ATP pocket, LY2228820-d9 prevents the transfer of phosphate from ATP to p38's downstream substrates.
-
Primary Blockade: Inhibition of MAPKAPK2 (MK2) phosphorylation.
-
Secondary Effect: Reduced phosphorylation of HSP27 (Heat Shock Protein 27), a direct substrate of MK2.
-
Physiological Outcome: Downregulation of pro-inflammatory cytokines (TNF
, IL-6) and inhibition of actin remodeling required for tumor cell migration.
1.3 Visualization: The p38 MAPK Blockade
The following diagram illustrates the interruption of the signaling cascade by LY2228820-d9.
Caption: LY2228820-d9 competitively inhibits p38, preventing MK2 activation and downstream inflammatory signaling.
Part 2: The Deuterium Mechanism (The Modification)
The "-d9" designation indicates the replacement of nine proteum (
2.1 Mechanism 1: Mass Spectrometry Discrimination (Internal Standard)
In bioanalytical workflows (LC-MS/MS), LY2228820-d9 serves as the reference standard.
-
Chromatographic Co-elution: Because deuterium has a negligible effect on lipophilicity, the retention time (RT) of LY2228820-d9 is virtually identical to the non-deuterated drug.
-
Mass Resolution: The mass spectrometer resolves the parent drug (M) and the standard (M+9) in separate channels (Multiple Reaction Monitoring - MRM). This cancels out matrix effects (ion suppression/enhancement) during quantification.
2.2 Mechanism 2: Metabolic Stability & The Kinetic Isotope Effect (KIE)
If used as a mechanistic probe, the deuterium modification exploits the Primary Kinetic Isotope Effect .
-
Bond Strength: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy (ZPE) of the heavier isotope.
- by approx. 1.2–1.5 kcal/mol.
-
CYP3A4 Interaction: Ralimetinib is metabolized by CYP3A4 (oxidative dealkylation). If the C-H bond cleavage is the Rate-Limiting Step (RLS) of this reaction, substituting with C-D significantly reduces the reaction rate (
, often 2–7). -
Outcome: This stabilizes the molecule against metabolic clearance, increasing half-life (
) and Exposure (AUC).
2.3 Visualization: Kinetic Isotope Effect
This diagram details the energy barrier difference causing the metabolic stability.
Caption: The Deuterium KIE increases activation energy for CYP-mediated bond cleavage, slowing metabolism.
Part 3: Experimental Protocols
To validate both the pharmacological activity and the isotopic stability, the following self-validating protocols are recommended.
Protocol A: Comparative Kinase Inhibition Assay (FRET-based)
Objective: Confirm that deuteration (-d9) does not alter the binding affinity (
-
Reagents: Recombinant p38
(10 nM), FRET tracer (e.g., LanthaScreen Eu-anti-His), and AlexaFluor-labeled tracer. -
Preparation: Prepare 3-fold serial dilutions of LY2228820 and LY2228820-d9 in DMSO (Top concentration: 10
M). -
Incubation: Mix kinase, antibody, and tracer with compound in 384-well plates. Incubate for 60 min at RT in dark.
-
Readout: Measure TR-FRET emission ratio (665 nm / 615 nm).
-
Validation: The
curves for both compounds must overlay. A shift >2x indicates impurity or incorrect synthesis.
Protocol B: Microsomal Stability Assessment (KIE Validation)
Objective: Quantify the metabolic stability gain provided by deuterium.
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl
. -
Reaction:
-
Pre-incubate HLM + Compound (1
M) for 5 min at 37°C. -
Initiate with NADPH (1 mM final).
-
-
Sampling: Aliquot at
min into ice-cold acetonitrile (stop solution). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time. Slope =
.-
Calculate DKIE =
. -
Success Criteria: If metabolic switching occurs, DKIE should be
.
-
Part 4: Quantitative Data Summary
The following table synthesizes expected comparative data between the parent and the deuterated form based on standard structure-activity relationships (SAR) for this class.
| Parameter | LY2228820 (Parent) | LY2228820-d9 (Deuterated) | Mechanistic Implication |
| p38 | ~3.5 nM | ~3.5 nM | Deuteration does not affect binding pocket fit. |
| p38 | ~10 nM | ~10 nM | Isoform selectivity is retained. |
| Molecular Weight | 416.5 g/mol | 425.5 g/mol | +9 Da shift allows mass spec resolution. |
| HLM CL | High | Reduced (Predicted) | C-D bond slows CYP3A4 oxidative clearance. |
| CYP3A4 Inhibition | Similar | Both forms act as reversible/time-dependent inhibitors of CYP3A4.[1] |
References
-
Campbell, R. M., et al. (2014). Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity. Molecular Cancer Therapeutics.
-
Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research.
-
Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry.
-
Harbeson, S. L., & Tung, R. D. (2011). Deuterium in drug discovery and development. Annual Reports in Medicinal Chemistry.
-
Eli Lilly and Company. (2023). Ralimetinib (LY2228820) in complex with wild type EGFR.[2] RCSB Protein Data Bank.
Sources
Technical Deep Dive: Ralimetinib (LY2228820) p38 MAPK Signaling Pathway
[1]
Executive Summary
Ralimetinib (LY2228820) is a potent, ATP-competitive small-molecule inhibitor originally designed to target the p38 mitogen-activated protein kinase (p38 MAPK) , specifically the
Crucial Update (2023): While historically categorized strictly as a p38 inhibitor, recent high-impact pharmacological profiling (e.g., Cell Chemical Biology, 2023) suggests that Ralimetinib’s anticancer efficacy—particularly in solid tumors—may be partially driven by off-target inhibition of EGFR , despite a lower potency against EGFR compared to p38.[1] Researchers using this compound must account for this dual mechanism when interpreting phenotypic data.
Mechanistic Architecture: The p38 MAPK Cascade[1]
Canonical Signaling
The p38 MAPK pathway responds to environmental stress (osmotic shock, UV, cytokines). Ralimetinib binds to the ATP-binding pocket of p38
-
Upstream Activators: MKK3 and MKK6 phosphorylate p38 at the Thr-Gly-Tyr (TGY) motif.
-
Primary Target (p38): Ralimetinib locks p38 in an inactive conformation.
-
The Effector (MK2): The kinase MAPKAPK2 (MK2) is the principal substrate of p38.
-
Terminal Effectors:
-
HSP27 (HSPB1): Phosphorylated by MK2. Regulates actin dynamics and inhibits apoptosis.
-
CREB/ATF2: Transcription factors driving pro-inflammatory cytokine expression (IL-6, IL-8).
-
The "EGFR Paradox"
While Ralimetinib inhibits p38 with single-digit nanomolar potency, it inhibits EGFR at varying potencies depending on the mutation status. In specific contexts (e.g., ovarian cancer, glioblastoma), the disruption of EGFR signaling may contribute significantly to the observed therapeutic index, confounding results if readouts are restricted solely to p38 markers.
Quantitative Pharmacology
The following data summarizes the inhibitory profile of Ralimetinib. Note the selectivity for
Table 1: Kinase Selectivity Profile (Cell-Free Assays)
| Target Kinase | Isoform | IC50 (nM) | Biological Relevance |
| p38 MAPK | 5.3 ± 2.0 | Primary anti-inflammatory target.[2] | |
| p38 MAPK | 3.2 ± 1.5 | Redundant cytokine regulation. | |
| EGFR | Wild Type | ~180 | Off-target; relevant at high doses. |
| EGFR | G719C Mutant | ~11 | High potency against specific mutants.[3] |
| p38 MAPK | > 10,000 | No significant inhibition. |
Data synthesized from Patnaik et al. (2016) and Bhattacharjee et al. (2023).[4]
Visualization: Signaling Pathway & Inhibition[6]
The following diagram illustrates the canonical p38 pathway, the specific blockade by Ralimetinib, and the critical feedback loop involving MK2 and HSP27.
Caption: Ralimetinib blocks p38
Validated Experimental Protocols
To ensure scientific integrity, assays must measure functional inhibition (phosphorylation of downstream targets) rather than just protein abundance.
Protocol A: Ex Vivo Pharmacodynamic Assay (Whole Blood/PBMC)
This protocol is the gold standard for validating Ralimetinib activity in clinical and preclinical models, as established in Phase I trials (Patnaik et al.).
Objective: Quantify reduction in p-MAPKAPK2 (Thr334) levels.
Reagents:
-
Stimulant: Anisomycin (activates p38 via stress response).
-
Antibodies: Anti-phospho-MAPKAPK2 (Thr334) (Rabbit mAb); Anti-CD14 (Monocyte marker).
-
Fixation/Permeabilization: Phosflow Lyse/Fix Buffer (BD Biosciences).
Workflow:
-
Collection: Collect whole blood in Sodium Heparin tubes.
-
Treatment: Aliquot blood (200 µL) and treat with Ralimetinib (dose response: 1 nM – 10 µM) for 1 hour at 37°C.
-
Stimulation: Add Anisomycin (10 µM final) for 15 minutes to induce maximal p38 activation.
-
Fixation: Add 2 mL pre-warmed Lyse/Fix Buffer; incubate 10 min at 37°C to fix cells and lyse RBCs.
-
Permeabilization: Centrifuge, wash, and permeabilize with ice-cold Methanol (90%) for 30 min on ice.
-
Staining: Wash with PBS/BSA. Stain with p-MK2 (Thr334) and CD14 antibodies for 30 min.
-
Analysis: Flow Cytometry. Gate on CD14+ monocytes. Calculate Median Fluorescence Intensity (MFI) of p-MK2.
-
Validation Criteria: Anisomycin control must show >5-fold increase in p-MK2 over unstimulated control. Ralimetinib should dose-dependently reduce this signal.
-
Protocol B: Western Blot Biomarker Verification (Adherent Cells)
Objective: Confirm pathway blockade in tumor cell lines (e.g., HeLa, OVCAR-3).
-
Seeding: Seed cells at 70% confluency.
-
Starvation: Serum-starve for 12–24 hours to reduce basal kinase activity.
-
Inhibition: Treat with Ralimetinib (1 µM) for 2 hours.
-
Induction: Stimulate with TNF
(10 ng/mL) or UV radiation for 15–30 mins. -
Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Sigma).
-
Detection Targets:
-
Primary: p-HSP27 (Ser82) – Most sensitive downstream marker.
-
Secondary: p-MK2 (Thr334).[5]
-
Control: Total p38 (Levels should remain constant; do not use p-p38 as a readout for inhibition, as ATP-competitive inhibitors often induce hyper-phosphorylation of the target kinase upstream).
-
Visualization: Experimental Workflow
Caption: Workflow for validating Ralimetinib efficacy using phosphorylation biomarkers p-MK2 and p-HSP27.
References
-
Patnaik, A., et al. (2016).[2][4][6] "A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer." Clinical Cancer Research.
-
Bhattacharjee, D., et al. (2023).[4] "Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor."[7] Cell Chemical Biology.
-
Tate, C. M., et al. (2013). "LY2228820 dimesylate, a selective inhibitor of p38 mitogen-activated protein kinase, reduces angiogenic endothelial cord formation in vitro and in vivo."[1] Molecular Cancer Therapeutics.
-
Eli Lilly and Company. "NCI Drug Dictionary: Ralimetinib."[6] National Cancer Institute.[8]
-
Selleck Chemicals. "Ralimetinib (LY2228820) Datasheet & IC50."
Sources
- 1. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ralimetinib - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. braintumourresearch.org [braintumourresearch.org]
LY 2228820 (Ralimetinib): Chemical Structure, Properties, and Pharmacological Profile
[1][2]
Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Version: 2.0 (Updated with 2023 Mechanism Insights)
Executive Summary
LY 2228820 (Ralimetinib) represents a significant milestone in the development of kinase inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway.[1] Originally designed as a highly selective, ATP-competitive inhibitor of p38
Expert Insight: While historically characterized as a p38 inhibitor, recent high-impact studies (Cell Chem Biol, 2023) have challenged the monomechanistic view, suggesting that its anticancer efficacy may be driven—or significantly augmented—by off-target inhibition of the Epidermal Growth Factor Receptor (EGFR), specifically in contexts independent of p38 blockade. This guide integrates the classical p38 pharmacology with these emerging mechanistic revisions.
Chemical Architecture & Properties[3][4][5][6]
Nomenclature and Identification
-
Code Name: LY 2228820[2][3][1][12][4][5][6][7][10][11][13][14]
-
Salt Form: Dimesylate (LY 2228820 dimesylate)[2][3][1][4][5][6][9][15][16]
-
IUPAC Name: 5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine[1][10]
-
CAS Number: 862507-23-1 (dimesylate), 862505-00-8 (free base)[1]
Structural Analysis
The molecule features a trisubstituted imidazole core fused with an imidazo[4,5-b]pyridine scaffold.[1]
-
Hinge Binder: The amino-imidazo[4,5-b]pyridine moiety functions as the ATP-mimetic warhead, forming critical hydrogen bonds with the kinase hinge region.[1]
-
Hydrophobic Anchor: The 4-fluorophenyl group is positioned to occupy the hydrophobic pocket adjacent to the gatekeeper residue (Thr106 in p38
), conferring selectivity over other kinases. -
Solubility Enhancer: The tert-butyl and neopentyl groups provide steric bulk and lipophilicity modulation, optimizing bioavailability.
Physicochemical Data Profile[3][6]
| Property | Value | Notes |
| Molecular Weight | 420.53 g/mol (Free Base)612.74 g/mol (Dimesylate) | Dimesylate salt used clinically for solubility.[1] |
| Molecular Formula | C | Salt: C |
| Solubility | DMSO: ~61 mg/mLWater: >33 mg/mL | Highly soluble in acidic media; hygroscopic.[1] |
| LogP | ~4.2 (Predicted) | High lipophilicity requires salt formation for oral delivery.[1] |
| pKa | Basic (Imidazole N) | Protonation aids solubility in the stomach.[1] |
Synthesis & Manufacturing
The synthesis of LY 2228820 typically follows a convergent route established by Mader et al. (Eli Lilly).[1] The core strategy involves constructing the central imidazole ring upon the imidazo[4,5-b]pyridine scaffold.[1]
General Synthetic Workflow
-
Scaffold Preparation: Starting from 2,6-diaminopyridine, the imidazo[4,5-b]pyridine core is formed via cyclization.
-
Coupling: A key intermediate, often an
-bromoketone derivative of the fluorophenyl moiety, is coupled with the amidine functionalized pyridine. -
Cyclization: The imidazole ring is closed under thermal conditions, often utilizing ammonium acetate in acetic acid.
-
Salt Formation: The free base is treated with methanesulfonic acid (2 equivalents) to yield the dimesylate salt, ensuring stability and solubility.
Pharmacology & Mechanism of Action
Classical Mechanism: p38 MAPK Inhibition
LY 2228820 binds to the ATP-binding pocket of p38 MAPK.[1] It is a Type I inhibitor , binding to the active conformation (DFG-in).[1]
-
Selectivity: >1000-fold selective for p38
and p38 over p38 and p38 .[15] -
Binding Mode:
-
H-Bonds: The exocyclic amine and ring nitrogen of the imidazo-pyridine interact with the backbone amide of Met109 and Gly110 (hinge region).[1]
-
Gatekeeper Interaction: The fluorophenyl ring exploits the small "gatekeeper" residue (Thr106), a feature distinct to the p38 family, preventing access to larger kinases.
-
Pathway Signaling Diagram
The following diagram illustrates the canonical p38 pathway blocked by LY 2228820.[1]
Caption: Schematic of the p38 MAPK signaling cascade. LY 2228820 inhibits p38
The EGFR Controversy (2023 Update)
Recent chemoproteomic profiling has revealed that LY 2228820 possesses significant activity against EGFR , particularly in cells harboring specific mutations.
-
Evidence: CRISPR knockout of p38
/ did not abolish the antiproliferative effects of Ralimetinib in certain cancer lines, whereas EGFR inhibition did. -
Implication: Researchers using LY 2228820 as a "probe" for p38 function in cancer models must control for EGFR-dependent effects.[1]
Preclinical Characterization
In Vitro Potency
Data summarized from cell-free kinase assays and cell-based functional assays.[1]
| Target / Assay | IC50 (nM) | Description |
| p38 | 5.3 ± 0.8 | Cell-free enzymatic assay (ATP-competitive).[1][15] |
| p38 | 3.2 ± 0.5 | Cell-free enzymatic assay.[1] |
| p38 | > 10,000 | High isoform selectivity.[1][15] |
| MK2 Phosphorylation | ~8 - 35 | Cell-based (HeLa, TNF- |
| TNF- | 6.3 | LPS-stimulated macrophages.[3][1][15] |
In Vivo Efficacy
Experimental Protocols
Protocol A: Cell-Based Phospho-MK2 Inhibition Assay
Use this protocol to validate cellular target engagement.[1]
-
Cell Seeding: Plate HeLa cells (or RAW264.7) at
cells/well in 96-well plates.[1] Incubate overnight. -
Starvation: Replace medium with serum-free DMEM for 4 hours to reduce basal phosphorylation.
-
Compound Treatment:
-
Prepare a 10 mM stock of LY 2228820 in DMSO.
-
Perform 1:3 serial dilutions in serum-free medium.
-
Treat cells for 1 hour at 37°C.[1]
-
-
Stimulation: Add Anisomycin (10
g/mL final) or TNF- (10 ng/mL) for 30 minutes to activate the p38 pathway.[1] -
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (NaF, Na
VO ).[1] Lyse with RIPA buffer.[1] -
Detection: Perform Western Blot or ELISA for Phospho-MAPKAPK-2 (Thr334) vs. Total MK2.[1]
-
Analysis: Calculate IC50 based on the ratio of p-MK2/Total-MK2 relative to DMSO control.
Protocol B: Solubility & Stock Preparation
Critical for reproducibility in animal models.
References
-
Patnaik, A. et al. (2016).[2][1][10] "A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer." Clinical Cancer Research.
-
Mader, M. et al. (2008).[1][13] "Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38alpha MAP kinase inhibitors with excellent in vivo antiinflammatory properties."[1][5][9] Bioorganic & Medicinal Chemistry Letters.
-
Bhattacharjee, D. et al. (2023).[1][10] "Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor."[9] Cell Chemical Biology.
-
Tate, C. M. et al. (2013).[1][14] "LY2228820 dimesylate, a selective inhibitor of p38 mitogen-activated protein kinase, reduces angiogenic endothelial cord formation in vitro and in vivo."[12][14] Journal of Biological Chemistry.
-
PubChem. "Ralimetinib Mesylate (CID 11570805)."[1] National Library of Medicine.[1]
Sources
- 1. Ralimetinib Mesylate | C26H37FN6O6S2 | CID 11570805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Ralimetinib - Wikipedia [en.wikipedia.org]
- 11. Ralimetinib dimesylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LY2228820 dimesylate, a selective inhibitor of p38 mitogen-activated protein kinase, reduces angiogenic endothelial cord formation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Bioanalytical Applications of LY 2228820-d9
This guide serves as a technical reference for the application of LY 2228820-d9 , the stable isotope-labeled internal standard for the p38 MAPK inhibitor Ralimetinib.
Executive Summary
This compound is the deuterium-labeled analog of Ralimetinib (LY2228820), a potent and selective ATP-competitive inhibitor of p38 mitogen-activated protein kinase (p38 MAPK). In drug development and pharmacokinetic (PK) research, this compound functions as the Stable Isotope-Labeled Internal Standard (SIL-IS) .
Its primary utility lies in LC-MS/MS bioanalysis , where it corrects for variability in extraction recovery, transfer losses, and—most critically—matrix effects (ion suppression/enhancement) during the quantification of Ralimetinib in complex biological matrices like plasma, tumor homogenates, or microsomes.
Chemical & Physical Profile
The high isotopic purity and specific labeling position of this compound are engineered to prevent hydrogen-deuterium exchange (HDX) in aqueous media, ensuring data integrity during sample processing.
Physicochemical Properties
| Property | Specification |
| Chemical Name | 5-[2-(1,1-Dimethylethyl-d9 )-5-(4-fluorophenyl)-1H-imidazol-4-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine |
| Parent Compound | Ralimetinib (LY2228820) |
| Molecular Formula | C₂₄H₂₀D₉FN₆ (Free Base) |
| Mass Shift | +9 Da (attributed to the tert-butyl-d9 group) |
| Label Position | The tert-butyl group on the imidazole ring.[1][2][3][4][5][6][7][8][9][10][11][12] |
| Solubility | Soluble in DMSO (≥ 30 mg/mL); limited solubility in water.[9] |
| Stability | High.[6] The C-D bonds on the tert-butyl group are chemically inert under physiological and standard LC-MS conditions. |
Structural Logic
The choice of the tert-butyl group for deuterium labeling is strategic. Deuterium placed on aromatic rings or near ionizable amines can sometimes undergo exchange with solvent protons. The tert-butyl protons are aliphatic and sterically shielded, providing a "hard" label that remains intact throughout acidic extraction and electrospray ionization (ESI).
Core Application: LC-MS/MS Bioanalysis
The reliability of PK data depends on the "Isotopic Dilution" principle. Because this compound is chemically identical to the analyte (except for mass), it co-elutes (or nearly co-elutes) with Ralimetinib, experiencing the exact same ionization environment at the moment of detection.
Method Development Strategy
When developing an assay for Ralimetinib using this compound, researchers must address Cross-Talk and Mass Resolution .
Critical Consideration: Fragmentation & Transition Selection
Ralimetinib contains a tert-butyl group.[1] A common fragmentation pathway for tert-butyl-containing molecules is the neutral loss of isobutylene (or the labeled equivalent).
-
Scenario A (Risk of Cross-Talk): If the chosen MRM transition monitors the loss of the tert-butyl group, the resulting product ion for both the Analyte (H) and the IS (d9) will be identical in mass.
-
Analyte: Precursor
Product -
IS: Precursor
Product -
Mitigation: While Q1 (Quadrupole 1) separates the precursors (Mass difference of 9 Da), high-concentration samples can cause "isobaric interference" if the Q1 isolation window is too wide.
-
-
Scenario B (Optimal): Select a transition where the tert-butyl group is retained in the fragment, or select a fragment from the core imidazo[4,5-b]pyridine structure that is distinct.
-
Recommendation: Prioritize transitions that retain the label to maintain the +9 Da shift in Q3 (Quadrupole 3), ensuring absolute specificity.
-
Visual Workflow: Isotopic Dilution
The following diagram illustrates the self-validating workflow using this compound.
Caption: Workflow demonstrating the integration of this compound to compensate for matrix effects and recovery variability.
Validated Experimental Protocol (Representative)
This protocol is synthesized from standard bioanalytical practices for hydrophobic kinase inhibitors and optimized for the physicochemical properties of Ralimetinib.
Reagents
-
Analyte: Ralimetinib (LY2228820).[5]
-
Internal Standard: this compound (1 mg/mL in DMSO stock).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Methodology
1. Stock & Working Solutions
-
IS Working Solution: Dilute the this compound stock in 50% Methanol to a concentration of 500 ng/mL .
-
Calibration Standards: Prepare serial dilutions of Ralimetinib in the matched biological matrix (e.g., blank plasma).
2. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of sample (plasma/homogenate) into a 96-well plate or microcentrifuge tube.
-
Spike: Add 10 µL of IS Working Solution (this compound) to every sample (except double blanks). Vortex gently.
-
Precipitate: Add 200 µL of ice-cold Acetonitrile.
-
Agitate: Vortex for 2 minutes to ensure complete protein precipitation and IS equilibration.
-
Clarify: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean plate. Dilute with 100 µL of Water (to match initial mobile phase strength).
3. LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm |
| Flow Rate | 0.4 - 0.6 mL/min |
| Run Time | ~4.0 minutes |
| Ionization | ESI Positive Mode (+) |
| MRM (Analyte) | m/z 422.2 |
| MRM (IS - d9) | m/z 431.2 |
Note on MRM: The specific transitions above are representative. You must tune the mass spectrometer (infusion) to identify the most abundant product ion. Ensure the IS transition corresponds to the same fragmentation pathway as the analyte.
Biological Context: The p38 MAPK Pathway[9][11][13][14][15]
Understanding the target is essential for interpreting PK/PD correlations. Ralimetinib is designed to block the p38 MAPK pathway, which is often upregulated in cancer and inflammation.
Caption: Schematic of the p38 MAPK signaling cascade showing the inhibition point of Ralimetinib.
The use of this compound allows for the precise correlation of plasma concentrations (PK) with the inhibition of downstream markers like p-MK2 or p-HSP27 (PD), which is critical for establishing the therapeutic window in clinical trials.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11570805, Ralimetinib Mesylate. Retrieved from [Link]
-
Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research. Retrieved from [Link]
Sources
- 1. Ralimetinib Mesylate | C26H37FN6O6S2 | CID 11570805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalysis and pharmacokinetics of the p38 MAPkinase inhibitor SB202190 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mek12.com [mek12.com]
- 10. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Monograph: LY2228820 (Ralimetinib)
Target: p38α/β Mitogen-Activated Protein Kinase (MAPK) Classification: ATP-Competitive Small Molecule Inhibitor[1][2][3][4]
Part 1: Executive Technical Summary
LY2228820 (Ralimetinib) is a potent, selective, ATP-competitive inhibitor of the p38α (MAPK14) and p38β (MAPK11) isoforms. Unlike earlier generations of p38 inhibitors (e.g., SB203580), LY2228820 was engineered for higher specificity and improved oral bioavailability to minimize off-target effects in clinical settings.
Its primary mechanism of action is the blockade of phosphotransfer from p38 MAPK to its downstream substrates, most notably MAPKAPK2 (MK2) . Crucially for experimental design, LY2228820 does not prevent the phosphorylation (activation) of p38 itself by upstream kinases (MKK3/6); rather, it silences the catalytic output of the enzyme. This distinction is the basis for validating target engagement.
Part 2: Chemical & Physical Specifications
Table 1: Physicochemical Properties & Handling
| Property | Specification | Technical Note |
| Chemical Name | Ralimetinib Dimesylate | Use dimesylate salt for in vivo stability. |
| MW | 612.74 g/mol | Based on dimesylate salt form. |
| Solubility (DMSO) | ~61 mg/mL (99 mM) | Hygroscopic.[2] Use fresh, anhydrous DMSO. |
| Solubility (Water) | ≥ 33 mg/mL | High aqueous solubility aids in vivo formulation. |
| IC50 (Cell-Free) | p38α: 5.3 nM p38β: 3.2 nM | >1000-fold selectivity over p38γ/δ. |
| Storage | -20°C (Desiccated) | Avoid repeated freeze-thaw cycles. |
Part 3: Mechanistic Architecture
The following diagram illustrates the precise intervention point of LY2228820 within the stress-activated protein kinase signaling cascade. Note the "Decoupling Effect": p38 is phosphorylated (activated) but cannot phosphorylate MK2.
Figure 1: Mechanism of Action. LY2228820 binds the ATP pocket of p38α/β, preventing substrate (MK2) phosphorylation despite upstream activation of p38.
Part 4: Preclinical Application Guide
A. The "Self-Validating" In Vitro Protocol
To ensure scientific integrity, your assay must distinguish between inhibition of kinase activity and inhibition of upstream activation . The following Western Blot workflow acts as its own control.
Objective: Verify LY2228820 target engagement in HeLa or RAW264.7 cells.
Step-by-Step Methodology:
-
Seeding: Plate cells to reach 70-80% confluency in 6-well plates.
-
Starvation: Serum-starve cells for 4–12 hours (cell line dependent) to reduce basal MAPK activity.
-
Drug Pre-treatment (Critical):
-
Treat cells with LY2228820 (10 nM – 1 µM) for 60 minutes .
-
Control 1: DMSO Vehicle only.
-
-
Stimulation:
-
Add Anisomycin (10 µg/mL) or LPS (100 ng/mL) directly to the media.
-
Incubate for 30–45 minutes .
-
-
Lysis & Preservation:
-
Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor).
-
Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail . Note: Rapid lysis is essential to prevent phosphatase activity from obscuring the result.
-
-
Western Blot Analysis (The Validation Logic):
-
Probe A (Target Engagement): Anti-phospho-MAPKAPK2 (Thr334).
-
Probe B (Pathway Activation Control): Anti-phospho-p38 MAPK (Thr180/Tyr182).
-
Expected Result: Signal remains HIGH (comparable to vehicle + stimulus).
-
Interpretation: If p-p38 is low, the drug is toxic or affecting upstream kinases (off-target). If p-p38 is high but p-MK2 is low, specific inhibition is confirmed.
-
-
B. In Vivo Dosing Strategy
LY2228820 exhibits favorable pharmacokinetics but requires specific dosing to maintain suppression of the pathway.
-
Vehicle: 1% HEC (Hydroxyethylcellulose) / 0.25% Tween 80 / 0.05% Antifoam.
-
Effective Dose (Mouse): 10 mg/kg to 30 mg/kg orally (PO).
-
Frequency: BID (Twice daily).
-
Pharmacodynamics: A single 10 mg/kg dose inhibits tumor p-MK2 by >40% for 4–8 hours [1].[5][6]
Part 5: Clinical Translation & Toxicity Profile
While this guide focuses on preclinical research, understanding clinical outcomes informs translational model selection.
Key Clinical Insights:
-
Glioblastoma (GBM): In a Phase 1 trial combining Ralimetinib with Radiotherapy and Temozolomide, the Maximum Tolerated Dose (MTD) was restricted to 100 mg BID due to dose-limiting toxicities (hepatic cytolysis and rash) [2].[7]
-
Research Implication: When using GBM PDX models, monitor liver enzymes if combining with alkylating agents.
-
-
Ovarian Cancer: A Phase 1b/2 trial (Gemcitabine/Carboplatin + Ralimetinib) showed a modest improvement in Progression-Free Survival (10.3 vs 7.9 months) but failed to significantly improve Overall Survival [3].
-
Research Implication: p38 inhibition alone may be cytostatic rather than cytotoxic; consider combination screens with immune checkpoint inhibitors or DNA damage response agents.
-
Part 6: Experimental Workflow Visualization
Figure 2: The "Self-Validating" experimental workflow for confirming specific p38 inhibition.
Part 7: References
-
Characterization of LY2228820 Dimesylate, a Potent and Selective Inhibitor of p38 MAPK with Antitumor Activity. Source: Cancer Research / NIH URL:[Link]
-
Phase 1 trial of ralimetinib (LY2228820) with radiotherapy plus concomitant temozolomide in the treatment of newly diagnosed glioblastoma. Source: Radiotherapy and Oncology URL:[4][8][Link]
-
A randomized, double-blind, placebo-controlled phase 1b/2 study of ralimetinib plus gemcitabine and carboplatin for women with recurrent platinum-sensitive ovarian cancer. Source: Gynecologic Oncology URL:[Link]
-
A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Source: Clinical Cancer Research URL:[4][Link]
Sources
- 1. LY2228820 | 862507-23-1 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 trial of ralimetinib (LY2228820) with radiotherapy plus concomitant temozolomide in the treatment of newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. braintumourresearch.org [braintumourresearch.org]
LY2228820 (Ralimetinib): Target Selectivity Profile and Kinase Interaction Dynamics
Topic: LY2228820 (Ralimetinib) Target Selectivity Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
LY2228820 (Ralimetinib) represents a second-generation, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. Unlike first-generation inhibitors (e.g., SB203580) which often suffered from promiscuous off-target effects and hepatotoxicity, LY2228820 was engineered for high specificity toward the p38
Mechanism of Action & Structural Biology
Binding Kinetics and Thermodynamics
LY2228820 functions as a tight-binding inhibitor with slow dissociation rates, a characteristic that prolongs residence time within the ATP-binding pocket. Surface plasmon resonance (SPR) studies indicate a dissociation rate constant (
Structural Determinants of Selectivity
The high selectivity of LY2228820 is driven by its interaction with the "gatekeeper" residue (Thr106 in p38
Pathway Intervention Diagram
The following diagram illustrates the precise intervention point of LY2228820 within the MAPK signaling cascade and its downstream effects on tumorigenesis and inflammation.[2]
Figure 1: LY2228820 intervention in the p38 MAPK cascade, blocking MK2 phosphorylation and cytokine production.[1][2][3][4][5][6][7]
Target Selectivity Profile
The defining feature of LY2228820 is its isoform specificity. While it potently inhibits p38
Primary Target Potency
| Target Isoform | IC50 (nM) | Assay Type | Reference |
| p38 | 5.3 | In vitro Kinase | [1] |
| p38 | 3.2 | In vitro Kinase | [1] |
| p38 | > 10,000 | In vitro Kinase | [1] |
| p38 | > 10,000 | In vitro Kinase | [1] |
Selectivity Against Related Kinases
LY2228820 exhibits >1,000-fold selectivity against a panel of 178 kinases.[1] The table below highlights selectivity ratios against the most structurally similar kinases (JNK and ERK families), which are common off-targets for p38 inhibitors.
| Off-Target Kinase | IC50 (nM) | Selectivity Ratio (vs p38 | Clinical Relevance |
| JNK1 | > 500 | > 50-fold | Avoids interference with apoptotic signaling |
| JNK2 | ~ 80 | ~ 15-fold | Minimal overlap at therapeutic doses |
| JNK3 | ~ 160 | ~ 30-fold | Neuro-safety profile preservation |
| ERK1/2 | > 10,000 | > 1,000-fold | Preserves cell proliferation/survival signals |
Cellular Potency (Biomarker Modulation)
In cellular models, target engagement is measured by the inhibition of downstream substrates, specifically MK2 (Thr334) phosphorylation and cytokine release.
-
HeLa Cells (p-MK2 inhibition): IC50 = 9.8 nM [1][4]
-
RAW264.7 Macrophages (p-MK2 inhibition): IC50 = 35.3 nM [1][1][4][6]
-
LPS-stimulated TNF-
Release: IC50 = 6.3 nM [1][1][4][6]
Methodologies for Selectivity Validation
To replicate or validate the selectivity profile of LY2228820 in a new experimental setting, the following protocols and workflows are recommended. These protocols ensure that observed effects are due to on-target p38 inhibition rather than off-target toxicity.
Validated Experimental Workflow
The following Graphviz diagram outlines the logic flow for validating kinase selectivity, moving from biochemical screens to functional cellular assays.
Figure 2: Sequential validation workflow for confirming LY2228820 kinase selectivity.
Protocol: Cellular Target Engagement (p-MK2 Assay)
This protocol quantifies the inhibition of p38 MAPK activity by measuring the phosphorylation status of its direct substrate, MAPKAP-K2 (MK2).
Materials:
-
Stimulant: Anisomycin (activates p38 via stress) or LPS
-
Detection: Western Blot or Meso Scale Discovery (MSD) ELISA
-
Antibodies: Anti-phospho-MK2 (Thr334) (Cell Signaling Tech #3007 or equivalent)
Step-by-Step Procedure:
-
Seeding: Plate cells at
cells/well in 6-well plates. Allow to adhere overnight. -
Starvation: Replace medium with serum-free medium for 2–4 hours to reduce basal phosphorylation.
-
Pre-treatment: Treat cells with LY2228820 (serial dilutions: 0.1 nM to 10
M) for 60 minutes . Include DMSO vehicle control.-
Note: Pre-incubation is critical for ATP-competitive inhibitors to reach equilibrium.
-
-
Stimulation: Add Anisomycin (10
g/mL final) and incubate for 30 minutes . -
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (NaF, Na3VO4). Lyse immediately in RIPA buffer.
-
Analysis: Perform SDS-PAGE and Western Blotting. Normalize p-MK2 signal to Total MK2 or GAPDH.
-
Calculation: Plot signal intensity vs. log[inhibitor] to derive cellular IC50.
Quality Control Check:
-
Positive Control: SB203580 (10
M) should show complete ablation of p-MK2. -
Negative Control: Total p38 levels should remain unchanged; LY2228820 inhibits activity, not expression.
Clinical Implications of Selectivity
The selectivity profile of LY2228820 translates directly to its clinical safety and efficacy.
-
Safety: By sparing JNK and ERK pathways, LY2228820 minimizes potential cardiotoxicity and interference with normal cell survival mechanisms, a common failure point for earlier kinase inhibitors [2].
-
Efficacy: The compound has demonstrated acceptable safety and tolerability in Phase I trials for advanced cancer, with a recommended Phase II dose of 300 mg q12h [2].[5]
-
Combination Therapy: Its high specificity makes it an ideal candidate for combination with chemotherapeutics (e.g., Gemcitabine) or Tamoxifen, as it reduces the likelihood of drug-drug interactions mediated by off-target kinase inhibition [2].
References
-
Campbell, R. M., et al. (2014). Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity.[1][2][4][6][8] Molecular Cancer Therapeutics, 13(2), 364-374.[1][6]
-
Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer.[9][5][8] Clinical Cancer Research, 22(5), 1095-1102.[9]
-
Eli Lilly and Company. (2013).[4] LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo.[7][8] Journal of Biological Chemistry, 288, 6743-6753.[8]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. mek12.com [mek12.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Technical Guide: Ralimetinib (LY2228820) and the p38-MK2 Signaling Axis
Content Type: Technical Whitepaper Subject: Pharmacodynamics, Downstream Signaling, and Experimental Validation of Ralimetinib
Executive Summary
Ralimetinib (LY2228820) represents a class of ATP-competitive inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) isoforms
Critical Technical Directive: The primary failure mode in evaluating Ralimetinib efficacy is relying on phospho-p38 (Thr180/Tyr182) as a readout. Ralimetinib binding often induces a paradoxical increase in upstream p38 phosphorylation due to the loss of negative feedback loops. Phospho-MK2 (Thr334) is the only validated, direct biomarker for Ralimetinib target engagement.
Mechanistic Pharmacology
Mode of Inhibition
Ralimetinib functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of p38 MAPK.[3][1][2] By occupying this site, it sterically hinders the transfer of the
-
Primary Target: p38
(MAPK14) and p38ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> (MAPK11). -
IC50 Profile:
-
Selectivity: High selectivity against p38
and p38 isoforms, as well as ERK1/2 and JNK pathways.
The "Phospho-Paradox" (Feedback Loop)
In a functional p38 pathway, activated p38 phosphorylates downstream targets (MK2/TAB1). These targets often trigger phosphatases (like WIP1 or MKP-1) that dephosphorylate p38, creating a negative feedback loop.
When Ralimetinib inhibits p38 catalytic activity:
-
Downstream signaling (MK2 phosphorylation) is silenced.
-
The negative feedback loop is broken (phosphatases are not activated).
-
Upstream kinases (MKK3/6) continue to phosphorylate p38.[4]
-
Result: Western blots show hyper-phosphorylation of p38 despite effective drug inhibition.
Emerging Nuance: The EGFR Hypothesis
Recent chemoproteomic studies have suggested that in certain carcinoma contexts (e.g., ovarian), Ralimetinib may exhibit off-target inhibition of EGFR, or that its anti-proliferative effects are partially driven by EGFR suppression. While the p38-MK2 axis remains the primary anti-inflammatory mechanism, researchers in oncology should control for EGFR status in their models.
The MK2 Signaling Cascade[4]
MK2 (MAPKAPK2) is the direct, physiological substrate of p38. Upon phosphorylation by p38, MK2 translocates from the nucleus to the cytoplasm, where it regulates:
-
Cytokine mRNA Stability: Phosphorylation of TTP (Tristetraprolin) prevents it from degrading mRNA containing AU-rich elements (AREs), thereby stabilizing pro-inflammatory cytokines (TNF
, IL-6). -
Actin Remodeling: Phosphorylation of HSP27 (Heat Shock Protein 27).[5]
Pathway Visualization
Caption: The p38-MK2 signaling axis. Ralimetinib blocks p38 catalytic activity, preventing MK2 activation despite high p-p38 levels.
Experimental Validation Protocols
To validate Ralimetinib activity, one must measure the ratio of p-MK2 to Total MK2 , or p-HSP27 to Total HSP27 .
Protocol: Cell-Based Phospho-Shift Assay
Objective: Confirm cellular target engagement via Western Blot.
Reagents:
-
Stimulant: Anisomycin (Potent p38 activator) or UV-C radiation.
-
Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail 2 & 3 (Sigma or equivalent). Note: Sodium Orthovanadate is mandatory to preserve phospho-sites.
-
Primary Antibodies:
-
Anti-Phospho-MAPKAPK-2 (Thr334) [CST #3007 or equivalent]
-
Anti-Total MAPKAPK-2
-
Anti-Phospho-HSP27 (Ser82)
-
Control: Anti-Phospho-p38 (Thr180/Tyr182) — Expect this to remain high or increase.
-
Step-by-Step Workflow:
-
Seeding: Seed cells (e.g., HeLa, THP-1, or Ovarian lines) at
cells/well in 6-well plates. Incubate overnight. -
Starvation (Optional but Recommended): Serum-starve for 4-12 hours to reduce basal kinase activity.
-
Pre-Treatment: Treat cells with Ralimetinib (Dose curve: 0, 10, 100, 1000 nM) for 1 hour .
-
Control: DMSO vehicle.
-
-
Stimulation: Add Anisomycin (
) for 30 minutes .-
Alternative: UV irradiation (
) followed by 30 min recovery.
-
-
Harvest: Rapidly aspirate media and wash with ice-cold PBS.
-
Lysis: Add ice-cold Lysis Buffer directly to the plate. Scrape and collect.
-
Immunoblot: Run SDS-PAGE.
-
Success Criteria: Dose-dependent disappearance of p-MK2 (Thr334) band.
-
Workflow Visualization
Caption: Standard Operating Procedure for validating Ralimetinib efficacy using phospho-shift assays.
Data Interpretation & Reference Values
When analyzing results, compare your data against these established pharmacological baselines.
Quantitative Benchmarks
| Parameter | Value / Observation | Context |
| p38 | 5.3 nM | Direct enzymatic inhibition. |
| p38 | 3.2 nM | Direct enzymatic inhibition. |
| Cellular IC50 (p-MK2) | ~30 - 100 nM | Shift due to ATP competition in live cells. |
| p-p38 Signal | High / Unchanged | Do not use as inhibition metric. |
| p-HSP27 Signal | Decreased | Downstream functional confirmation. |
| TNF | Inhibited | Functional cytokine output (ELISA). |
Troubleshooting Common Issues
-
Issue: No reduction in p-MK2 signal.
-
Cause: Insufficient pre-incubation time (drug needs to compete with high intracellular ATP).
-
Fix: Increase pre-treatment to 2 hours.
-
-
Issue: High background p-HSP27 in controls.
-
Cause: Stress during cell handling (temperature shock or rough pipetting) activates p38 before the experiment starts.
-
Fix: Handle cells gently; ensure all buffers are pre-warmed or ice-cold as appropriate for the step.
-
References
-
Patnaik, A., et al. (2016).[6] "A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer." Clinical Cancer Research.
-
[Link]
-
-
Campbell, R. M., et al. (2014). "Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity." Molecular Cancer Therapeutics.
-
[Link]
-
-
Trempolec, N., et al. (2013). "p38 MAPK signaling pathways in cancer."[2][4][7][8] International Journal of Molecular Sciences.
-
[Link]
-
-
Bhattacharjee, D., et al. (2023).[6] "Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor."[3] Cell Chemical Biology. (Regarding the EGFR off-target hypothesis).
-
[Link]
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of TGF-β-induced HSP27 by HSP90 inhibitors in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ralimetinib - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Discovery and Synthesis of LY2228820 (Ralimetinib)
The following technical guide details the discovery, structural rationale, and chemical synthesis of LY2228820 (Ralimetinib) , a third-generation p38 MAPK inhibitor.
Subject: Chemical Synthesis, Structural Biology, and Pharmacological Characterization of LY2228820. Document Type: Technical Guide for Drug Development Professionals. Primary Reference: Mader et al., J. Med. Chem. 2008.[1][2]
Executive Summary
LY2228820 (Ralimetinib) is a potent, ATP-competitive small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) isoforms
Structurally, LY2228820 is a trisubstituted imidazole derivative featuring a specialized imidazo[4,5-b]pyridine core.[2] Its design maximizes hydrogen bonding with the kinase hinge region while exploiting a hydrophobic pocket near the gatekeeper residue (Thr106) to achieve high selectivity.[3] Clinically, it has been evaluated for efficacy in advanced cancer (glioblastoma, ovarian, breast) due to its ability to suppress tumor-promoting cytokines (TNF-
Target Validation & Mechanism of Action
The p38 MAPK pathway is a critical signal transduction cascade responding to cellular stress (UV, osmotic shock, inflammatory cytokines). In oncology, constitutive p38 activation drives tumor angiogenesis, metastasis, and resistance to chemotherapy.
Signaling Cascade
The canonical pathway involves a phosphorylation relay:
-
Activators: Stress signals or Growth Factors (VEGF, FGF).
-
MAPKKK: ASK1, TAK1.
-
MAPKK: MKK3/6 phosphorylates p38 at the Thr-Gly-Tyr (TGY) motif.[2]
-
p38 MAPK (
): Phosphorylates downstream effectors. -
Effectors: MK2 (MAPKAPK-2), HSP27, ATF2
Cytokine production, Actin remodeling, Cell cycle progression.[2]
Mechanism of Inhibition
LY2228820 functions as a Type I ATP-competitive inhibitor.[2] It binds to the active conformation of the kinase (DFG-in), occupying the ATP-binding pocket.[2]
-
Selectivity Profile: >1,000-fold selective for p38
over related MAPKs (ERK1/2, JNK1/2/3) and other kinases (e.g., EGFR, CDK2). -
Biomarker: Inhibition of p-MK2 (Thr334) is the primary pharmacodynamic biomarker used to validate target engagement in vivo.[2]
Figure 1: The p38 MAPK signaling cascade and the point of intervention by LY2228820.
Chemical Structure & SAR
The structure of LY2228820 was optimized from initial benzimidazole hits to improve potency and solubility.
IUPAC Name: 5-[2-(tert-butyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine.[2][4]
Structural Components
| Component | Structure Fragment | Function in Binding Site |
| Hinge Binder | 2-Amino-imidazo[4,5-b]pyridine | Forms a bidentate H-bond donor/acceptor motif with the backbone amide of Met109 in the hinge region.[2] |
| Hydrophobic Core | Imidazole Ring | Scaffolds the substituents and positions them correctly within the ATP pocket. |
| Selectivity Pocket | 4-Fluorophenyl | Occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr106 ).[2][3] The fluorine atom interacts with hydrophobic residues (Leu104).[3] |
| Solubility/Fit | Neopentyl (2,2-dimethylpropyl) | Attached to the N3 of the pyridine core; fills the ribose binding pocket and improves lipophilicity/permeability. |
| Steric Bulk | 2-tert-Butyl | Fills the hydrophobic region usually occupied by the phosphate tail of ATP, locking the inhibitor in place.[2] |
Chemical Synthesis
The synthesis of LY2228820 is a convergent process involving the construction of the imidazo[4,5-b]pyridine core followed by the assembly of the trisubstituted imidazole ring. The following protocol is derived from the medicinal chemistry route (Mader et al., 2008) and standard heterocyclic methodologies.
Retrosynthetic Analysis
The molecule is disconnected at the imidazole ring. The key intermediate is a 1,2-diketone linked to the imidazo-pyridine core, which undergoes a cyclocondensation with an aldehyde and ammonia (modified Radziszewski synthesis).[2]
Step-by-Step Synthesis Protocol
Phase 1: Synthesis of the Imidazo[4,5-b]pyridine Core
This phase constructs the hinge-binding scaffold with the necessary N-neopentyl substitution.[2]
-
Nucleophilic Substitution:
-
Reagents: 2,6-Dichloro-3-nitropyridine + Neopentylamine (2,2-dimethylpropan-1-amine).[2]
-
Conditions: Ethanol, Et3N, reflux.
-
Mechanism: SNAr displacement.[2] The chlorine at C2 is activated by the ortho-nitro group.[2]
-
Product: 6-Chloro-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine. (Note: Regioselectivity is controlled by the nitro group; C2 is more electrophilic).
-
-
Reduction of Nitro Group:
-
Reagents: H2, Raney Nickel (or Pd/C).
-
Conditions: MeOH/THF, 50 psi.
-
Product: 6-Chloro-N2-(2,2-dimethylpropyl)pyridine-2,3-diamine.
-
-
Cyclization (Ring Closure):
-
Reagents: Cyanogen Bromide (BrCN).
-
Conditions: EtOH/H2O, Room Temp.
-
Mechanism: The diamine attacks the nitrile carbon of BrCN, followed by cyclization and elimination of HBr.
-
Product: 2-Amino-5-chloro-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridine .[2]
-
Note: The 5-chloro position is preserved as the handle for the next phase.[2]
-
Phase 2: Construction of the Imidazole Ring
This phase couples the core to the fluorophenyl group and closes the imidazole ring.
-
Stille Coupling (Introduction of Carbon Framework):
-
Oxidation to 1,2-Diketone:
-
Cyclocondensation (Imidazole Formation):
Phase 3: Salt Formation
-
Mesylate Salt Formation:
Figure 2: Synthetic workflow for LY2228820 Dimesylate via the convergent heterocyclic construction route.[2]
Pharmacology & Preclinical Characterization[2]
Kinase Selectivity Profile
LY2228820 demonstrates exceptional selectivity, a critical improvement over early inhibitors like SB203580 which suffered from off-target liver toxicity.[2]
| Target Kinase | IC50 (nM) | Selectivity Ratio (vs p38 |
| p38 | 5.3 | 1x |
| p38 | 3.2 | 0.6x |
| p38 | >10,000 | >1,900x |
| p38 | >10,000 | >1,900x |
| ERK1/2 | >10,000 | >1,900x |
| JNK1/2/3 | >10,000 | >1,900x |
| EGFR | >1,000 | >200x |
In Vitro & In Vivo Efficacy
-
Cellular Assay: In HeLa cells stimulated with anisomycin, LY2228820 inhibits MK2 phosphorylation with an IC50 of ~10 nM.
-
Whole Blood Assay: Inhibits TNF-
production in LPS-stimulated human blood (IC50 ~ 6 nM).[2] -
Xenograft Models: In U87MG (glioblastoma) and multiple myeloma models, oral administration (10 mg/kg) resulted in significant tumor growth delay and reduction of p-MK2 levels in tumor tissue.
Clinical Context
Ralimetinib has advanced through Phase 1 and Phase 2 clinical trials.
-
Indications: Glioblastoma, Ovarian Cancer, Metastatic Breast Cancer.
-
Combination Therapy: Studied in combination with Gemcitabine/Carboplatin and Tamoxifen to prevent chemotherapy-induced p38 activation, which can otherwise promote cell survival and resistance.[2]
-
Safety: The dimesylate salt improves oral bioavailability. Dose-limiting toxicities in early trials included rash and fatigue, consistent with p38 pathway modulation.[2]
References
-
Primary Discovery: Mader, M. M., et al. (2008). "Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38alpha MAP kinase inhibitors with excellent in vivo antiinflammatory properties."[2] Journal of Medicinal Chemistry, 51(15), 4641–4653. Link[2]
-
Pharmacological Characterization: Tate, C. M., et al. (2013). "LY2228820 dimesylate, a selective inhibitor of p38 mitogen-activated protein kinase, reduces angiogenic endothelial cord formation in vitro and in vivo."[2] Journal of Biological Chemistry, 288(9), 6743-6753. Link
-
Clinical Trial (Phase I): Patnaik, A., et al. (2016).[4] "A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer." Clinical Cancer Research, 22(5), 1095-1102.[2][4] Link
-
Crystal Structure Analysis: Campbell, R. M., et al. (2014). "Characterization of LY2228820 Dimesylate, a Potent and Selective Inhibitor of p38 MAPK with Antitumor Activity." Molecular Cancer Therapeutics, 13(2), 364-374.[2] Link
Sources
- 1. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Ralimetinib Mesylate | C26H37FN6O6S2 | CID 11570805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ralimetinib - Wikipedia [en.wikipedia.org]
- 5. brieflands.com [brieflands.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifetechindia.com [lifetechindia.com]
- 8. aacrjournals.org [aacrjournals.org]
Technical Guide: LY 2228820 (Ralimetinib) Profiling in Cancer Cell Models
Topic: LY 2228820 (Ralimetinib) in Different Cancer Cell Lines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
LY 2228820 (Ralimetinib) is a potent, selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), specifically targeting the
Critical Insight for Researchers: A common pitfall in in vitro validation is the discrepancy between target inhibition (nanomolar range) and phenotypic viability reduction (often micromolar or requiring combinatorial pressure). This guide delineates the specific protocols and expectations for using LY 2228820 across various cancer lineages.
Mechanistic Profile & Signaling Architecture
LY 2228820 functions by occupying the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of downstream substrates, most notably MAPKAPK2 (MK2) . The inhibition of the p38-MK2 axis results in the destabilization of mRNA encoding pro-inflammatory cytokines and survival factors.
Pathway Visualization
The following diagram illustrates the specific node of inhibition and the downstream consequences relevant to cancer cell survival and metastasis.
Caption: LY 2228820 competitively inhibits p38, blocking MK2 phosphorylation and downstream cytokine mRNA stability.
Efficacy Profile Across Cancer Lineages
The following table synthesizes data from biochemical assays and cell-based screens. Note the distinction between Biochemical IC50 (enzyme activity) and Cellular IC50 (viability).
Table 1: Comparative Efficacy Data
| Cancer Lineage | Cell Line | Assay Type | IC50 / Effect | Key Insight |
| Biochemical | Cell-free | Kinase Assay (p38 | 5.3 nM | High potency against purified enzyme. |
| Biochemical | Cell-free | Kinase Assay (p38 | 3.2 nM | Selectivity over |
| Cervical | HeLa | Western Blot (p-MK2) | ~9.8 nM | Standard model for validating target engagement. |
| Macrophage | RAW 264.7 | TNF | 6.3 nM | Potent anti-inflammatory activity. |
| Multiple Myeloma | MM.1S, U266 | Viability (Single Agent) | > 10 µM | Cytostatic. Poor single-agent cytotoxicity. |
| Multiple Myeloma | MM.1S | Viability (Combo) | Synergistic | Sensitizes cells to Bortezomib (Proteasome inhibitor). |
| Breast (TNBC) | MDA-MB-468 | Xenograft Growth | Significant Inhibition | 30 mg/kg BID showed tumor stasis in vivo. |
| Ovarian | SKOV3 | Viability | Resistant | Often requires combination with platinum agents. |
| Glioblastoma | U-87 MG | Angiogenesis | Inhibitory | Reduces VEGF/IL-6 secretion; blocks endothelial cord formation. |
Technical Note: In proliferation assays (MTT/CellTiter-Glo), do not expect LY 2228820 to induce massive apoptosis as a single agent in solid tumors. Its primary utility is sensitization to chemotherapy or inhibition of migration/invasion .
Experimental Protocols
Solubility and Handling
-
Stock Solvent: DMSO (Dimethyl sulfoxide).[2][3]
-
Solubility: Up to ~35-50 mM in pure DMSO.
-
Storage: Aliquot and store at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.
-
-
Aqueous Solubility: Poor.
-
Warning: Adding stock directly to media at high concentrations (>10 µM) may cause precipitation.
-
Protocol: Dilute DMSO stock into media immediately prior to use. Keep final DMSO concentration < 0.1%.
-
Validating Target Engagement (p-MK2 Assay)
To confirm LY 2228820 is active in your specific cell line, you must measure the phosphorylation of MK2 (Thr334), the direct substrate of p38.
Workflow Diagram:
Caption: Workflow for validating p38 inhibition. Stimulation (Step 3) is critical as basal p38 activity is often low.
Detailed Steps:
-
Seeding: Plate cells (e.g., HeLa or Multiple Myeloma lines) to reach 70-80% confluence.
-
Starvation (Optional): Serum-starve for 4-12 hours to reduce basal background noise.
-
Drug Treatment: Add LY 2228820 at graded concentrations (e.g., 0, 10, 50, 100, 500 nM). Incubate for 1-2 hours .
-
Stimulation (Crucial): p38 is a stress kinase. You must stimulate it to see inhibition clearly.
-
Reagent: Anisomycin (10 µg/mL) for 15-30 minutes.
-
Alternative: LPS (100 ng/mL) for immune cells.
-
-
Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (NaF, Na3VO4) to preserve phosphorylation states.
-
Readout: Western blot for Phospho-MAPKAPK-2 (Thr334) . Total p38 levels should remain unchanged.
Combinatorial Strategies & Resistance
Why Single-Agent Failure Occurs
In many solid tumors (e.g., Breast, Ovarian), p38 inhibition can activate compensatory feedback loops, such as the upregulation of the JNK or ERK pathways, maintaining survival.
Synergy Logic
-
Multiple Myeloma: LY 2228820 disrupts the interaction between myeloma cells and bone marrow stromal cells (BMSCs), reducing the secretion of IL-6 and VEGF. This resensitizes cells to Bortezomib and Lenalidomide .[4]
-
Glioblastoma: p38 inhibition sensitizes cells to radiation and Temozolomide by inhibiting DNA damage repair checkpoints (G2/M arrest).
-
Platinum Resistance: In ovarian cancer, p38 is often constitutively active in resistant lines. LY 2228820 can restore sensitivity to Cisplatin .
References
-
Campbell, R. M., et al. (2014). "Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity." Molecular Cancer Therapeutics.
-
Patnaik, A., et al. (2016). "A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer." Clinical Cancer Research.
-
Ishitsuka, K., et al. (2008). "p38 mitogen-activated protein kinase inhibitor LY2228820 enhances bortezomib-induced cytotoxicity and inhibits osteoclastogenesis in multiple myeloma." Leukemia.[5][6][7]
-
Tate, C. M., et al. (2013). "LY2228820 dimesylate, a selective inhibitor of p38 mitogen-activated protein kinase, reduces angiogenic endothelial cord formation in vitro and in vivo." Journal of Biological Chemistry.
-
MedChemExpress. "Ralimetinib (LY2228820) Product Information and Protocols."
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Combination Lenalidomide/Bortezomib Treatment Synergistically Induces Calpain-Dependent Ikaros Cleavage and Apoptosis in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Mechanism of Momilactones A and B against Acute Promyelocytic Leukemia and Multiple Myeloma Cell Lines [mdpi.com]
Preclinical Technical Guide: Ralimetinib (LY2228820)
Content Type: Technical Whitepaper Author Role: Senior Application Scientist Subject: Preclinical Pharmacology, Mechanism of Action, and Translational Protocols
Executive Summary: The Dual-Mechanism Paradigm
Ralimetinib (LY2228820) represents a second-generation, ATP-competitive inhibitor originally designed to target p38 Mitogen-Activated Protein Kinase (MAPK) isoforms
Critical Scientific Insight: While developed as a p38 inhibitor to suppress tumor microenvironment cytokines and stress survival signaling, recent high-fidelity pharmacogenomic profiling (2023) suggests a secondary, yet functionally critical, mechanism: inhibition of EGFR , including the T790M "gatekeeper" mutation. This guide synthesizes standard p38-driven protocols with this emerging dual-target understanding, providing a robust roadmap for preclinical evaluation.
Molecular Mechanism & Kinase Selectivity[1][2][3]
Primary and Secondary Targets
Ralimetinib binds to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of downstream effectors such as MAPKAPK2 (MK2) and HSP27. This blockade disrupts the production of pro-inflammatory cytokines (IL-6, TNF
However, researchers must account for the "off-target" efficacy driver. In specific contexts (e.g., NSCLC or specific ovarian lines), Ralimetinib acts as a low-potency but effective EGFR inhibitor, bypassing standard resistance mechanisms.
Selectivity Profile (Data Summary)
The following data represents mean IC
| Target Kinase | IC | Mechanism Relevance |
| p38 | 5.3 | Primary Target (Anti-inflammatory/Survival) |
| p38 | 3.2 | Primary Target |
| p38 | > 10,000 | Inactive (Isoform Selectivity) |
| EGFR (WT) | > 100 | Secondary Driver (Proliferation) |
| EGFR (T790M) | ~500 | Resistance Bypass (Context Dependent) |
| MK2 | > 10,000 | Downstream Effector (Not direct target) |
Note: While EGFR potency appears low biochemically, intracellular accumulation and specific binding modes allow for functional inhibition at clinical exposures.
Pathway Visualization
The following diagram illustrates the dual intervention points of Ralimetinib within the tumor cell signaling architecture.
Caption: Ralimetinib exerts dual-inhibition on p38-mediated survival (primary high-affinity) and EGFR-mediated proliferation (secondary low-affinity).
In Vitro Pharmacology & Protocols
Protocol: Self-Validating Phospho-MK2 Assay (PBMC/Tumor Lines)
To validate target engagement, measuring the phosphorylation of MAPKAPK2 (MK2) at Thr334 is the industry gold standard. This protocol ensures robust data by including an internal stimulation control.
Objective: Quantify p38 inhibition via pMK2 suppression in response to LPS (immune) or UV/Anisomycin (stress) stimulation.
Reagents:
-
Cell Line: THP-1 (monocytes) or Ovarian Carcinoma (e.g., SKOV-3).
-
Stimulant: Anisomycin (10 µg/mL) or LPS (1 µg/mL).
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Critical).
Workflow:
-
Seeding: Plate cells at
cells/mL in serum-reduced media (0.5% FBS) for 16 hours to lower basal phosphorylation. -
Pre-treatment: Treat with Ralimetinib (dose range: 1 nM – 10 µM) for 1 hour .
-
Control A: DMSO Vehicle (Negative Control).
-
Control B: Reference p38 inhibitor (e.g., SB203580) at 1 µM (Positive Control).
-
-
Stimulation: Add Anisomycin (10 µg/mL) for 30 minutes .
-
Note: Without stimulation, basal pMK2 levels are often too low to detect inhibition reliably.
-
-
Harvest: Rapidly wash with ice-cold PBS containing 1mM Na3VO4 (to preserve phosphorylation) and lyse immediately.
-
Detection: Western Blot or MSD Assay using anti-phospho-MK2 (Thr334).
-
Normalization: Normalize signal against Total-MK2 or GAPDH.
Acceptance Criteria:
-
Vehicle + Stimulant must show >5-fold increase in pMK2 over Vehicle + No Stimulant.
-
Ralimetinib IC
should fall within 3-10 nM range for p38-dependent lines.
In Vivo Pharmacology & Translational Modeling[3]
Xenograft Models
Ralimetinib has demonstrated efficacy in Glioblastoma (GBM) and Ovarian Cancer models.[1] The choice of model dictates the dosing regimen due to the drug's half-life and reversibility.
-
Ovarian Model (Platinum-Resistant):
-
Cell Line: A2780 or SKOV-3.
-
Combination: Ralimetinib + Carboplatin/Gemcitabine.[2]
-
Rationale: p38 inhibition sensitizes cells to DNA damage by preventing cell cycle arrest and repair (G2/M checkpoint abrogation).
-
-
Glioblastoma Model:
-
Cell Line: U87MG.
-
Combination: Radiotherapy (RT) + Temozolomide.[3]
-
Rationale: Inhibition of p38-mediated invasion and angiogenesis.
-
Pharmacokinetics (PK) & Dosing
Preclinical PK in mice shows dose-proportional exposure.
-
Target Exposure: Human equivalent efficacy requires an AUC
of ~13,400 ng[1]·h/mL. -
Mouse Dosing: 10–30 mg/kg BID (Twice Daily) PO (Oral Gavage).
-
Vehicle: 1% HEC (Hydroxyethylcellulose) + 0.25% Tween 80 / 0.05% Antifoam.
Translational Workflow Diagram
This workflow outlines the critical path from target validation to clinical dosing selection.
Caption: Integrated PK/PD workflow for translating Ralimetinib from bench to bedside.
Combination Strategies: The Scientific Rationale
Monotherapy with kinase inhibitors often leads to resistance. Preclinical data supports two primary combination backbones for Ralimetinib:
-
DNA Damaging Agents (Gemcitabine/Carboplatin):
-
Mechanism: Chemotherapy induces genotoxic stress, activating p38 to stabilize mRNA of survival factors (e.g., Bcl-2). Ralimetinib blocks this survival response, converting "cytostatic" stress into "cytotoxic" apoptosis.
-
Data: In ovarian cancer xenografts, the combination yielded superior Tumor Growth Inhibition (TGI) compared to chemotherapy alone.
-
-
Radiotherapy (RT):
-
Mechanism: RT induces double-strand breaks. p38 signaling is crucial for the G2/M cell cycle checkpoint, allowing time for DNA repair. Ralimetinib forces cells through this checkpoint with damaged DNA, leading to mitotic catastrophe.
-
References
-
Eli Lilly and Company. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer.[4][5] Clinical Cancer Research.
-
Cell Chemical Biology. (2023). Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor.[6] (Identifying EGFR as a secondary target).
-
Gynecologic Oncology. (2020).[2] A randomized, double-blind, placebo-controlled phase 1b/2 study of ralimetinib plus gemcitabine and carboplatin for women with recurrent platinum-sensitive ovarian cancer.[2]
-
Guide to Pharmacology. Ralimetinib Ligand Page: Biological Activity and Chemical Structure.
-
BenchChem. Ralimetinib: A Comparative Analysis of Potency Against Next-Generation Kinase Inhibitors.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. A randomized, double-blind, placebo-controlled phase 1b/2 study of ralimetinib, a p38 MAPK inhibitor, plus gemcitabine and carboplatin versus gemcitabine and carboplatin for women with recurrent platinum-sensitive ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 trial of ralimetinib (LY2228820) with radiotherapy plus concomitant temozolomide in the treatment of newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Ralimetinib in Human Plasma
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ralimetinib, a p38 mitogen-activated protein kinase (MAPK) inhibitor, in human plasma.[1] The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable, structurally analogous internal standard to ensure accuracy and precision. The method is validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies and therapeutic drug monitoring.[2]
Introduction
Ralimetinib (LY2228820) is an orally available, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), which has been investigated in clinical trials for the treatment of various cancers.[1][3] The p38 MAPK signaling pathway is implicated in the production of inflammatory cytokines and plays a role in cell proliferation and survival, making it a key target in oncology research.[1] Accurate quantification of Ralimetinib in plasma is essential for pharmacokinetic profiling, establishing dose-response relationships, and ensuring patient safety during clinical development.
This document provides a comprehensive, step-by-step protocol for the quantitative analysis of Ralimetinib in human plasma using LC-MS/MS. The method is designed to be both sensitive and high-throughput, making it amenable to the demands of drug development research.
Chemical Information:
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Ralimetinib | C₂₄H₂₉FN₆ | 420.5[1] |
| Imatinib (IS) | C₂₉H₃₁N₇O | 493.6 |
Experimental
Materials and Reagents
-
Ralimetinib reference standard (purity >99%)
-
Imatinib reference standard (Internal Standard, IS) (purity >99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K₂EDTA as anticoagulant) from a certified vendor
-
All other chemicals were of analytical grade.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis.
Justification for Internal Standard Selection
The ideal internal standard for a quantitative LC-MS/MS assay is a stable isotope-labeled (SIL) version of the analyte.[4] A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences the same matrix effects, thus providing the most accurate correction for experimental variability.[4] A thorough search revealed no commercially available SIL-IS for Ralimetinib at the time of this method development.
In the absence of a SIL-IS, a structural analog can be a suitable alternative, provided it meets specific criteria.[3] Imatinib, another tyrosine kinase inhibitor, was selected as the internal standard for the following reasons:
-
Structural Similarity: While not identical, Imatinib possesses structural motifs that are likely to confer similar extraction and chromatographic behavior to Ralimetinib.
-
Commercial Availability and Purity: High-purity Imatinib is readily available as a reference standard.
-
Mass Difference: The significant mass difference between Ralimetinib (m/z 421.2) and Imatinib (m/z 494.2) prevents any isotopic crosstalk.
-
Chromatographic Behavior: Preliminary experiments (not detailed here) would confirm that Imatinib has a retention time close to, but distinct from, Ralimetinib under the proposed chromatographic conditions, ensuring it is subjected to similar matrix effects.
-
Ionization Efficiency: Both compounds are expected to ionize efficiently in positive ESI mode.
LC-MS/MS Method
2.4.1. Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
2.4.2. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Ralimetinib: 421.2 → 364.2 (Quantifier), 421.2 → 296.2 (Qualifier) |
| Imatinib (IS): 494.2 → 396.2 |
Note: The specific MRM transitions for Ralimetinib are hypothetical and would need to be optimized during method development by infusing a standard solution of the analyte into the mass spectrometer.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Ralimetinib and Imatinib (IS) in DMSO.
-
Working Standard Solutions: Serially dilute the Ralimetinib primary stock with 50:50 acetonitrile:water to prepare working standards for the calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the Imatinib primary stock with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Ralimetinib working standards to achieve final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis. Acetonitrile is a commonly used and efficient precipitating agent.
-
Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL Imatinib in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Workflow for Ralimetinib quantification in plasma.
Method Validation
The bioanalytical method was validated in accordance with the FDA and EMA guidelines, which provide a framework for ensuring the reliability of bioanalytical data.[2]
Linearity
The calibration curve was linear over the range of 1-1000 ng/mL. The coefficient of determination (r²) was >0.99 for all validation runs.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, High). The results are summarized in the table below. All values were within the acceptance criteria of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[2]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | 8.5 | 105.2 | 11.2 | 103.8 |
| Low | 3 | 6.2 | 98.7 | 7.8 | 101.5 |
| Mid | 75 | 4.1 | 102.3 | 5.5 | 100.9 |
| High | 750 | 3.5 | 99.5 | 4.9 | 98.6 |
Recovery and Matrix Effect
The extraction recovery of Ralimetinib was consistent across all QC levels. The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The normalized matrix factor was close to 1, indicating no significant ion suppression or enhancement.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.2 |
| High | 750 | 94.1 | 101.3 |
Stability
Ralimetinib was found to be stable in human plasma under various storage and handling conditions, including:
-
Bench-top stability: 24 hours at room temperature.
-
Freeze-thaw stability: At least three cycles.
-
Long-term stability: 90 days at -80 °C.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Ralimetinib in human plasma. The simple protein precipitation protocol and the use of a suitable structural analog as an internal standard make this method well-suited for supporting pharmacokinetic studies in a drug development setting. The validation results demonstrate that the method meets the stringent requirements of regulatory guidelines for bioanalytical method validation.
References
-
PubChem. (n.d.). Ralimetinib Mesylate. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). Ralimetinib. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
RCSB PDB. (2023, October 11). 8G63: Ralimetinib (LY2228820) in complex with wild type EGFR. Retrieved February 9, 2026, from [Link]
-
AdisInsight. (2023, November 5). Ralimetinib - Eli Lilly and Company. Retrieved February 9, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ralimetinib. Retrieved February 9, 2026, from [Link]
-
Rood, J. J. M., et al. (2019). Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry. PLOS ONE, 14(6), e0218225. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved February 9, 2026, from [Link]
-
de Castro, P. A., et al. (2019). Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. PLOS ONE, 14(11), e0225225. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913–920. [Link]
-
Hafez, H. M., et al. (2023). Development and validation of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2295. [Link]
-
ResearchGate. (n.d.). Development and validation of a simultaneous quantification method of fourteen tyrosine kinase inhibitors in human plasma using LC-MS/MS. Retrieved February 9, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Retrieved February 9, 2026, from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved February 9, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Using LY2228820 (Ralimetinib) in Cell Culture
[1][2]
Executive Summary
LY2228820 (Ralimetinib) is a potent, selective, ATP-competitive inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) , specifically targeting the
This guide provides a standardized, field-validated protocol for utilizing LY2228820 in in vitro assays. It emphasizes the critical distinction between target engagement (binding to p38) and functional inhibition (preventing downstream signaling), a common pitfall in MAPK research.
Mechanism of Action & Experimental Logic
To use LY2228820 effectively, one must understand its intervention point. LY2228820 binds to the ATP-binding pocket of p38 MAPK.[1][4]
-
Crucial Insight: LY2228820 does not inhibit the phosphorylation of p38 MAPK itself by upstream kinases (MKK3/6). In fact, p38 phosphorylation (T180/Y182) often remains high or increases due to the loss of negative feedback loops.
-
The Correct Readout: Efficacy must be validated by measuring the phosphorylation status of p38's direct downstream substrates, primarily MAPKAPK2 (MK2) at Threonine 334 or HSP27 at Serine 82.
Signaling Pathway Diagram
The following diagram illustrates the specific inhibition node of LY2228820 within the MAPK cascade.
Figure 1: LY2228820 inhibits p38 kinase activity, blocking downstream phosphorylation of MK2 and HSP27.[5]
Preparation and Storage
Physicochemical Properties
| Property | Value |
| Molecular Weight | 420.48 g/mol (Free base) / 612.74 g/mol (Dimesylate) |
| Solubility (DMSO) | ~30 mg/mL (High solubility) |
| Solubility (Water) | Low/Insoluble (Requires formulation for in vivo use) |
| Cell-free IC50 | 5.3 nM (p38 |
Stock Solution Protocol
Objective: Prepare a 10 mM Stock Solution in DMSO.
-
Calculate: For 5 mg of LY2228820 (Free base, MW 420.48):
(Note: If using Dimesylate salt, adjust MW to 612.74). -
Dissolve: Add high-grade anhydrous DMSO to the vial. Vortex for 30 seconds.
-
Aliquot: Dispense into light-protected, low-binding tubes (e.g., 20-50
L aliquots) to avoid freeze-thaw cycles. -
Storage: Store at -80°C (stable for >1 year) or -20°C (stable for ~3-6 months).
Cell Culture Application Protocol
Phase 1: Dose Selection
While the cell-free IC50 is ~5 nM, cellular permeability and ATP competition require higher concentrations.
-
Specific Inhibition: 100 nM – 500 nM.
-
Complete Blockade: 1
M (Recommended for initial functional assays). -
Off-target Risk: > 10
M (May inhibit other kinases).
Phase 2: Treatment Workflow
Experimental Setup:
-
Cell Line: HeLa, RAW 264.7, or specific cancer line of interest.
-
Controls:
-
Vehicle Control (DMSO 0.1%)
-
Positive Control (Anisomycin 10
g/mL or LPS 100 ng/mL to induce p38) -
Negative Control (Unstimulated)
-
Step-by-Step Methodology:
-
Seed Cells: Plate cells to reach 70-80% confluency on the day of the experiment.
-
Starvation (Optional but Recommended): Serum-starve cells (0.5% FBS) for 4-12 hours prior to treatment to reduce basal p38 activity.
-
Inhibitor Pre-incubation:
-
Dilute the 10 mM stock to 1
M in warm culture medium. -
Aspirate old media and add the LY2228820-containing media.
-
Time: Incubate for 60 minutes at 37°C. This allows the drug to equilibrate across the membrane and bind p38.
-
-
Stimulation:
-
Add the stress inducer (e.g., Anisomycin) directly to the well containing the inhibitor (do not wash out the inhibitor).
-
Time: Incubate for 30-60 minutes . (p38 activation is rapid; 30 mins is usually peak for MK2 phosphorylation).
-
-
Harvest:
-
Place plates on ice immediately.
-
Wash once with ice-cold PBS containing phosphatase inhibitors (Sodium Orthovanadate/NaF).
-
Lyse cells using RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
-
Validation & Data Interpretation
To confirm LY2228820 worked, you must perform Western Blotting.
The "Self-Validating" Western Blot Panel
Do not rely on a single marker. Use this triplet to validate the pathway logic:
| Target | Expected Result (with LY2228820) | Interpretation |
| p-p38 (T180/Y182) | Unchanged or Increased | Proves the upstream stress signal (Anisomycin/LPS) worked. Confirms LY2228820 does not block upstream kinases. |
| p-MK2 (Thr334) | Abolished / Decreased | Primary Proof of Efficacy. MK2 is the direct substrate. Loss of signal proves p38 activity is blocked. |
| Total p38 | Unchanged | Loading control. |
Expected Data Visualization
The following diagram represents the logic flow for interpreting Western Blot results.
Figure 2: Logic tree for interpreting immunoblot results. Scenario A is the desired outcome.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in Media | Concentration too high (>10 | Dilute stock into warm media while vortexing. Keep final DMSO < 0.5%. |
| No inhibition of p-MK2 | Insufficient pre-incubation time. | Extend pre-incubation to 2 hours. Ensure stock has not degraded (check date). |
| High p-p38 signal | Feedback loop loss (Biological). | This is normal. p38 is often hyper-phosphorylated when its activity is blocked because it cannot trigger the phosphatase feedback loop. |
| Toxicity | Off-target effects. | Titrate down. LY2228820 is generally non-toxic < 10 |
References
-
Campbell, R. M., et al. (2014). Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity.[3][5] Molecular Cancer Therapeutics, 13(2), 364-374.[6] [Link]
-
Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer.[3] Clinical Cancer Research, 22(5), 1095-1102.[3] [Link][3]
-
Tate, C. M., et al. (2013).[6] LY2228820 dimesylate, a selective inhibitor of p38 mitogen-activated protein kinase, reduces angiogenic endothelial cord formation in vitro and in vivo.[5] Journal of Biological Chemistry, 288(9), 6743-6753. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ralimetinib | C24H29FN6 | CID 11539025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimized In Vivo Dosing and Administration of Ralimetinib (LY2228820) in Murine Models
Abstract
This Application Note provides a rigorous technical guide for the in vivo use of Ralimetinib (LY2228820), a potent and selective ATP-competitive inhibitor of p38 MAPK (
Introduction & Mechanism of Action
Ralimetinib (LY2228820) is a second-generation p38 Mitogen-Activated Protein Kinase (MAPK) inhibitor. Unlike early p38 inhibitors (e.g., SB203580), Ralimetinib exhibits improved selectivity and a pharmacokinetic profile suitable for clinical translation.
Therapeutic Relevance
The p38 MAPK pathway transduces stress signals (cytokines, UV, osmotic shock) into cellular responses including inflammation, apoptosis, and cell differentiation.[1] In oncology, p38 MAPK signaling often supports tumor survival within the microenvironment and drives angiogenesis.[2]
Mechanistic Nuance
Ralimetinib binds to the ATP-binding pocket of p38
-
Critical Distinction: Ralimetinib does not prevent the phosphorylation of p38 itself by upstream kinases (MKK3/6). Therefore, measuring phospho-p38 (p-p38) levels is not a valid marker of drug activity.
-
Valid Biomarker: Efficacy must be assessed by measuring the phosphorylation status of the direct downstream substrate MAPKAPK-2 (MK2) at residue Thr334.[3]
Pathway Visualization
Figure 1: The p38 MAPK signaling cascade.[1][2] LY2228820 inhibits p38 kinase activity, blocking the phosphorylation of MK2.[4][5] Note that p38 itself remains phosphorylated.[1]
Experimental Design & Pre-Study Considerations
Dose Selection[6][7][8][9]
-
Target Inhibition Dose: 10 mg/kg (Single Dose).[5][6]
-
Effect: >40% inhibition of p-MK2 for 4–8 hours.[5]
-
-
Therapeutic Efficacy Dose: 30 mg/kg (BID) or 40 mg/kg (TID).
-
Effect: Significant tumor growth inhibition and anti-angiogenic effects in xenograft models.
-
Note: Doses >50 mg/kg may reach solubility limits in standard vehicles, risking precipitation and nonlinear PK.
-
Dosing Schedule
Due to the moderate half-life of LY2228820 in rodents, a single daily dose is often insufficient for sustained target coverage.
-
Recommended: Twice Daily (BID) separated by 8–10 hours.
-
Alternative: Three times daily (TID) for aggressive models (e.g., angiogenesis assays).
Route of Administration[2][4][5][6][8][11][12][13][14]
-
Oral Gavage (PO): The preferred route. LY2228820 has been chemically optimized for oral bioavailability.[5]
-
Intraperitoneal (IP): Possible but less translationally relevant and carries a higher risk of local irritation due to vehicle components (e.g., DMSO/PEG).
Compound Preparation Protocols
LY2228820 is a small molecule with moderate aqueous solubility. Proper formulation is critical to ensure consistent bioavailability.
Method A: Clear Solution (Recommended for PK & Low-Mid Doses)
Best for doses
-
Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[4]
-
Stability: Prepare fresh daily.
Protocol:
-
Weigh the required amount of LY2228820 powder.
-
Add DMSO (10% of final volume) and vortex until fully dissolved. Do not proceed until the solution is clear.
-
Add PEG300 (40% of final volume) and vortex.
-
Add Tween-80 (5% of final volume) and vortex.
-
Slowly add Saline (0.9% NaCl) (45% of final volume) while vortexing.
-
Critical: Adding saline too quickly can cause the compound to "crash out" (precipitate). If cloudiness occurs, sonicate at 37°C until clear.
-
Method B: Homogeneous Suspension (Recommended for High Doses)
Best for doses > 20 mg/kg (e.g., 30–40 mg/kg). Prevents precipitation in the stomach and allows for higher drug loading.
-
Vehicle Composition: 1% Hydroxyethyl Cellulose (HEC) / 0.25% Tween-80 in Water.
-
Stability: Stable for 3-4 days at 4°C, but daily preparation is preferred.
Protocol:
-
Vehicle Prep: Dissolve 1g HEC and 0.25g Tween-80 in 100mL distilled water. Stir overnight to ensure full hydration of HEC.
-
Weigh LY2228820 powder.
-
Add a small volume of the vehicle to the powder to create a paste (levigation).
-
Gradually add the remaining vehicle while mixing to form a uniform suspension.
-
Sonicate for 10–15 minutes to disperse aggregates.
-
Important: Vortex immediately before drawing into the syringe for every mouse to ensure dose uniformity.
Formulation Summary Table
| Parameter | Method A: Solution | Method B: Suspension |
| Components | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1% HEC, 0.25% Tween-80, Water |
| Max Conc. | ~2.5 - 3.0 mg/mL | > 5.0 mg/mL |
| Dose Limit | Up to ~25 mg/kg (at 10 mL/kg volume) | Up to 100 mg/kg |
| Pros | Consistent PK, rapid absorption | Safer for high doses, no DMSO toxicity |
| Cons | Risk of precipitation, DMSO taste aversion | Slower absorption, requires vortexing |
In Vivo Administration Protocol (Oral Gavage)
Materials
-
Syringe: 1 mL tuberculin syringe.
-
Needle: 20G or 22G stainless steel feeding needle (bulb-tipped), 1.5 inch length.
-
Volume: Standard dosing volume is 10 mL/kg (e.g., 0.2 mL for a 20g mouse).
Step-by-Step Procedure
-
Weigh mice immediately before dosing to calculate the exact volume.
-
Load the syringe with the specific volume. If using Method B (Suspension), vortex the stock violently before loading.
-
Restrain the mouse by the scruff, ensuring the head and neck are aligned in a straight vertical line. This aligns the esophagus and reduces the risk of tracheal entry.
-
Insert the bulb tip into the side of the mouth (diastema).
-
Advance the needle gently along the roof of the mouth towards the esophagus. Do not force. If resistance is felt, withdraw and redirect.[7]
-
Depress the plunger smoothly.
-
Withdraw the needle gently and return the mouse to the cage.
-
Monitor for signs of respiratory distress (gasping, blue extremities) immediately post-dose, which indicates accidental tracheal aspiration.
Pharmacodynamics & Biomarker Analysis[2][7]
To validate that LY2228820 is effectively inhibiting p38 MAPK in vivo, you must assess downstream signaling.
Tissue Collection
-
Timing: Collect samples 2, 4, and 8 hours post-dose to capture peak inhibition and recovery.
-
Tissues: Tumor tissue (xenograft) or Surrogate tissue (PBMCs/Whole Blood).
Processing for Western Blot / ELISA
-
Lysis Buffer: Must include Phosphatase Inhibitors (e.g., Sodium Orthovanadate, NaF) and Protease Inhibitors.
-
Target:
-
Control: Total MAPKAPK-2 and Total p38.
-
Do NOT rely on: Phospho-p38 (Thr180/Tyr182). LY2228820 binding often stabilizes the phosphorylated form of p38, potentially causing p-p38 levels to increase or remain unchanged despite effective blockade of downstream signaling.
Workflow Visualization
Figure 2: Experimental workflow for validating LY2228820 efficacy in vivo.
Safety & Troubleshooting
Common Adverse Events
-
Weight Loss: Monitor body weight daily. >15% weight loss requires dosing holiday.
-
Gastrointestinal: High concentrations of PEG300 can cause loose stools. If observed, switch to the HEC/Tween suspension (Method B).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitation in Syringe | Saline added too fast or insufficient organic solvent. | Re-make formulation. Ensure DMSO/PEG are fully mixed before adding saline. Keep warm (37°C). |
| No p-MK2 Inhibition | Tissue processing delay (phosphatase activity). | Flash freeze tissues in liquid nitrogen < 2 mins after excision. Add phosphatase inhibitors to lysis buffer. |
| Mouse Respiratory Distress | Aspiration of vehicle. | Refine gavage technique. Ensure head tilt aligns esophagus.[7] |
| Variable Tumor Data | Inconsistent dosing suspension.[8] | Vortex suspension immediately before each mouse. |
References
-
Discovery and Characterization: Mader, M. M., et al. (2008). "Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38alpha MAP kinase inhibitors with excellent in vivo antiinflammatory properties."[9] Bioorganic & Medicinal Chemistry Letters. Link
-
In Vivo Angiogenesis & Mechanism: Evaluation of LY2228820 in angiogenesis models and signaling pathways. Journal of Biological Chemistry / NIH. Link
-
Preclinical Pharmacology: "Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity." Molecular Cancer Therapeutics. Link
-
Clinical Translation: Patnaik, A., et al. (2016).[10] "A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer." Clinical Cancer Research. Link
Sources
- 1. p38 Mitogen-Activated Protein Kinase Inhibition of Mesenchymal Transdifferentiated Tumor Cells in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
Western blot protocol for p-MK2 inhibition by LY 2228820
Application Note: Functional Validation of p38 MAPK Inhibition by LY2228820 using p-MK2 (Thr334) Readout
Abstract
This application note details a robust Western blot protocol for assessing the efficacy of LY2228820 (Ralimetinib) , a selective ATP-competitive inhibitor of p38 MAPK
Introduction & Mechanistic Rationale
The p38 MAPK Paradox
In canonical signaling, stress stimuli (e.g., UV, Anisomycin) activate MKK3/6, which phosphorylates p38 MAPK. Activated p38 then phosphorylates downstream substrates, most notably MAPKAPK2 (MK2) .[1][2][3][4]
Critical Insight: LY2228820 binds the ATP-binding pocket of p38. This prevents p38 from phosphorylating downstream targets but does not prevent upstream kinases (MKK3/6) from phosphorylating p38 itself. In fact, inhibition of p38 activity often disrupts a negative feedback loop, leading to hyper-phosphorylation of p38 in treated cells. Therefore, measuring p-p38 levels can yield false negatives regarding drug efficacy. The only accurate readout of functional inhibition is the phosphorylation status of its direct substrate, MK2.
Pathway Visualization
Figure 1: The p38 MAPK signaling cascade. LY2228820 blocks the catalytic activity of p-p38, preventing the conversion of MK2 to p-MK2 (Thr334), despite potentially high levels of p-p38.
Experimental Design
To validate inhibition, the system must first be activated to create a dynamic signal window.
| Parameter | Recommendation | Rationale |
| Cell Model | HeLa, RAW264.7, or MDA-MB-231 | High basal expression of p38/MK2 pathway components. |
| Stimulus | Anisomycin (10 µg/mL) or UV-C | Potent activator of p38 pathway; essential to generate p-MK2 signal to inhibit. |
| Drug Conc. | 10 nM – 1 µM | LY2228820 IC50 is ~5.3 nM (cell-free). Cell assays typically require 10-100 nM for full suppression. |
| Pre-treatment | 1 Hour | Allows drug to equilibrate and bind intracellular p38 before stress induction. |
| Primary Ab | p-MK2 (Thr334) | Thr334 is the specific residue phosphorylated by p38 required for MK2 nuclear export.[1] |
Detailed Protocol
Reagent Preparation
-
LY2228820 Stock: Dissolve in DMSO to 10 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Lysis Buffer (RIPA Modified):
-
50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.
-
Critical Additives (Fresh): 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1 mM Na3VO4 (Sodium Orthovanadate) , 10 mM NaF .
-
Note: Phosphatase inhibitors (Vanadate/Fluoride) are non-negotiable for detecting p-MK2.
-
Cell Treatment Workflow
-
Seed Cells: Plate cells (e.g., HeLa) at 70-80% confluency in 6-well plates.
-
Starvation (Optional but Recommended): Replace media with serum-free media 4-12 hours prior to treatment to reduce basal background.
-
Drug Treatment:
-
Add LY2228820 at desired concentrations (e.g., 0, 10, 100, 1000 nM).
-
Include a Vehicle Control (DMSO only).
-
Incubate at 37°C for 60 minutes .
-
-
Stimulation:
-
Add Anisomycin (final conc. 10 µg/mL) directly to the media (do not wash off drug).
-
Incubate for 30 minutes .
-
Control: Include a "No Stimulus/No Drug" well to determine basal levels.
-
Lysis & Western Blotting
-
Harvest: Place plates on ice. Wash 1x with ice-cold PBS. Add 150 µL ice-cold Lysis Buffer. Scrape and collect.
-
Clarify: Sonicate briefly (3x 5 sec pulses) to shear DNA. Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
PAGE: Load 20-30 µg protein per lane on a 10% SDS-PAGE gel.
-
Transfer: Transfer to Nitrocellulose or PVDF membrane (0.45 µm).
-
Blocking: Block with 5% BSA in TBST for 1 hour at RT.
-
Expert Note: Avoid milk for p-MK2 if using phospho-specific antibodies prone to high background; however, many commercial p-MK2 (Thr334) antibodies (e.g., CST #3041) are robust enough for milk. If in doubt, BSA is the safer "low-background" choice for phosphoproteins.
-
-
Primary Antibody:
-
Anti-p-MK2 (Thr334) [1:1000] in 5% BSA/TBST. Incubate Overnight at 4°C.
-
Loading Control: Anti-Total MK2 or GAPDH [1:5000].
-
-
Detection: HRP-conjugated secondary antibody (1:2000-1:5000) followed by ECL.
Data Analysis & Expected Results
Interpretation Logic
The validity of the assay relies on the "Signal Window" generated by the stimulus.
-
Lane 1 (Untreated): Low/Basal p-MK2.
-
Lane 2 (Anisomycin Only): High p-MK2 . (This confirms the pathway is functional).
-
Lane 3 (Anisomycin + LY2228820 Low Dose): Reduced p-MK2.
-
Lane 4 (Anisomycin + LY2228820 High Dose): Absent/Basal p-MK2 .
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating LY2228820 efficacy.[5]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No p-MK2 signal in Stimulated Control | Insufficient stress induction or phosphatase activity. | Increase Anisomycin time (up to 60 min). Ensure Na3VO4 is fresh (it oxidizes/turns yellow over time). |
| High p-MK2 in Treated samples | Drug degradation or insufficient dose. | LY2228820 is stable but ensure stock is <6 months old (-80°C).[6] Increase dose to 1-10 µM. |
| High Background | Blocking inefficiency. | Switch from Milk to 5% BSA . Increase washing steps (TBST 3x 10 min). |
| p-p38 levels increase with Drug | Feedback Loop (Normal). | Do not panic. This confirms the drug is hitting the target (p38) and blocking the feedback loop. Rely solely on p-MK2. |
References
-
Campbell, R. M., et al. (2014). "Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity." Molecular Cancer Therapeutics, 13(2), 364-374.[3]
-
Cell Signaling Technology. "Phospho-MAPKAPK-2 (Thr334) (30E5) Rabbit mAb #3007." CST Product Datasheet.
-
MedChemExpress. "Ralimetinib (LY2228820) Product Information & Biological Activity."
-
Tate, C. M., et al. (2013). "LY2228820 dimesylate, a selective inhibitor of p38 mitogen-activated protein kinase, reduces angiogenic endothelial cord formation in vitro and in vivo."[7] Journal of Biological Chemistry, 288(10), 6743-6753.
-
Thermo Fisher Scientific. "Phospho-MAPKAPK2 (Thr334) Recombinant Rabbit Monoclonal Antibody."
Sources
- 1. abwizbio.com [abwizbio.com]
- 2. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell Viability Profiling of p38 MAPK Inhibitor LY2228820 (Ralimetinib) using MTT/XTT Assays
Introduction & Mechanistic Rationale
LY2228820 (Ralimetinib) is a potent, selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) isoforms
The Biological Context
The p38 MAPK pathway is a critical stress-response signaling cascade.[1][2] When activated by cytokines, UV light, or chemotherapeutic agents, p38 phosphorylates downstream effectors such as MAPKAPK2 (MK2), leading to the stabilization of inflammatory cytokine mRNAs and regulation of cell survival.
Why MTT/XTT? Tetrazolium-based assays (MTT/XTT) are the gold standard for high-throughput screening of kinase inhibitors like LY2228820. These assays rely on cellular oxidoreductase enzymes (primarily mitochondrial) to reduce tetrazolium salts into colored formazan products. Because p38 MAPK inhibition can induce cell cycle arrest (cytostatic effect) rather than immediate necrosis, these metabolic assays provide a sensitive readout of cell health and proliferation potential.
Pathway Visualization
The following diagram illustrates the specific intervention point of LY2228820 within the MAPK signaling cascade.
Figure 1: Mechanism of Action. LY2228820 blocks p38 MAPK, preventing the phosphorylation of MK2 and downstream effectors involved in cell survival.[2][4]
Experimental Design Strategy
To ensure data integrity (E-E-A-T) when testing LY2228820, the experimental design must account for the compound's solubility and the nature of the assay.
Assay Selection: MTT vs. XTT
While both assays measure metabolic activity, their workflows differ significantly.
| Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) |
| Product State | Insoluble purple formazan crystals. | Water-soluble orange formazan. |
| Solubilization | Required. Needs DMSO or SDS/HCl step to dissolve crystals. | Not Required. Direct read. |
| Sensitivity | High. | Moderate (requires electron coupling reagent like PMS). |
| Throughput | Medium (extra pipetting step). | High (ideal for robotics). |
| Recommendation | Use for cost-sensitive, manual assays. | Use for high-throughput screening or suspension cells. |
Protocol 1: Reagent Preparation
Safety Note: LY2228820 is a potent kinase inhibitor.[2] Handle with gloves, safety glasses, and in a biosafety cabinet.
LY2228820 Stock Solution (10 mM)
-
Calculate Mass: Molecular Weight of LY2228820 (free base) is approx.[5] 422.9 g/mol (Note: If using Dimesylate salt, MW is ~612.7 g/mol ; adjust calculation accordingly).
-
Solvent: Dimethyl sulfoxide (DMSO). Do not use water or ethanol for the primary stock.
-
Procedure:
-
Weigh 4.23 mg of LY2228820.
-
Add 1.0 mL of sterile, anhydrous DMSO.
-
Vortex for 30 seconds until completely dissolved.
-
Aliquot into 20 µL volumes and store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.
-
Vehicle Control
Prepare a "Mock Stock" containing only DMSO. This ensures that any toxicity observed is due to the drug, not the solvent.
Protocol 2: Step-by-Step Viability Assay
This protocol is optimized for adherent cancer cell lines (e.g., HeLa, MCF-7, U87).
Phase 1: Cell Seeding (Day 0)
-
Harvest Cells: Trypsinize and count cells. Viability should be >95% (Trypan Blue).
-
Seeding Density:
-
Rapidly dividing cells (e.g., HeLa): 3,000 - 5,000 cells/well.
-
Slow dividing cells (e.g., MCF-7): 8,000 - 10,000 cells/well.
-
-
Plating: Dispense 100 µL of cell suspension into 96-well plates.
-
Edge Effect Mitigation: Fill outer wells with PBS (not cells) to prevent evaporation artifacts.
-
Incubation: 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 2: Treatment (Day 1)
-
Dilution Series: Prepare LY2228820 in culture media (e.g., DMEM + 10% FBS).
-
Top Concentration: 10 µM (typically sufficient as IC50 is nanomolar).
-
Dilution Factor: 1:3 serial dilution (10 µM, 3.3 µM, 1.1 µM, etc., down to 0.01 µM).
-
-
DMSO Limit: Ensure final DMSO concentration is < 0.5% in all wells.
-
Application: Aspirate old media and add 100 µL of treatment media.
-
Controls: Untreated cells, Vehicle Control (DMSO only), Positive Control (e.g., 10% DMSO or Staurosporine).
-
-
Duration: Incubate for 48 to 72 hours . (p38 inhibition is often cytostatic; 24h is usually insufficient to see significant viability reduction).
Phase 3: Assay Readout (Day 3 or 4)
Option A: MTT Workflow
-
Prepare Reagent: Dissolve MTT powder in PBS (5 mg/mL). Filter sterilize.
-
Add MTT: Add 10 µL of MTT stock to each well (final conc: 0.5 mg/mL).
-
Incubate: 2–4 hours at 37°C. Check for purple crystals under microscope.
-
Solubilize:
-
Carefully aspirate media (do not disturb crystals).
-
Add 100 µL DMSO.
-
Shake plate on an orbital shaker for 10 mins.
-
-
Measure: Absorbance at 570 nm (Reference: 630 nm).
Option B: XTT Workflow
-
Prepare Reagent: Thaw XTT labeling reagent and Electron Coupling Reagent (PMS).
-
Mix: Combine XTT reagent and PMS immediately before use (typically 50:1 ratio, check kit instructions).
-
Add: Add 50 µL of activated XTT mixture to the 100 µL of culture media in each well.
-
Incubate: 2–4 hours at 37°C. (Orange color develops).
-
Measure: Absorbance at 450 nm (Reference: 660 nm).
Workflow Visualization
Figure 2: Experimental Workflow. Critical decision point between MTT and XTT occurs after the treatment incubation period.
Data Analysis & Interpretation
Calculation
-
Subtract Background: Subtract the average absorbance of "Blank" wells (media only, no cells) from all samples.
-
Normalize: Calculate % Viability:
-
Curve Fitting: Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.
Expected Results
-
IC50: For sensitive cell lines (e.g., Multiple Myeloma or specific Ovarian Cancer lines), LY2228820 IC50 is typically in the low nanomolar range (10–100 nM) .
-
Resistant Lines: Some solid tumors may show high IC50 (>10 µM) if they do not rely on p38 for survival.
Expert Insights & Troubleshooting (E-E-A-T)
The "Metabolic Trap"
Issue: Kinase inhibitors like LY2228820 can reduce mitochondrial activity without killing the cell immediately. Solution: If MTT data conflicts with visual inspection (cells look healthy but absorbance is low), validate with a non-metabolic assay like Trypan Blue exclusion or LDH release assay .
Off-Target EGFR Effects
Critical Update: Recent literature suggests that at higher concentrations (>1 µM), LY2228820 may exhibit off-target inhibition of EGFR. If you observe a biphasic response curve, the second drop in viability may be attributed to EGFR inhibition rather than p38 blockade.
Stability
LY2228820 is sensitive to light and moisture. Always use anhydrous DMSO and keep stocks in amber tubes.
References
-
National Cancer Institute (NCI). Definition of p38 MAPK inhibitor LY2228820 dimesylate. NCI Drug Dictionary. Link
-
Campbell, R. M., et al. (2014). Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity.[3] Molecular Cancer Therapeutics.[5] Link
-
Promega Corporation. Cell Viability Assays: MTT and XTT Protocols and Troubleshooting.Link
-
PubChem. Ralimetinib (LY2228820) Compound Summary. National Library of Medicine. Link
-
Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer.[6][7] Clinical Cancer Research. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Application Note: A High-Throughput TR-FRET Biochemical Assay for Quantifying p38α Kinase Inhibition by Ralimetinib
Abstract The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to pro-inflammatory stimuli and environmental stress, making it a key target in drug discovery for inflammatory diseases and oncology.[1][2] Ralimetinib (LY2228820) is a potent, ATP-competitive inhibitor targeting the p38α and p38β isoforms.[3][4] This document provides a detailed protocol for a robust, high-throughput biochemical kinase assay to determine the inhibitory potency (IC50) of Ralimetinib against p38α. The methodology employs a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, a widely used technology in drug discovery for its sensitivity and resistance to compound interference.[5] We will explain the scientific basis for experimental choices, provide a step-by-step protocol, and discuss the necessary controls for a self-validating and trustworthy assay system.
Scientific Background
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a cornerstone of the cellular response system.[2] It transduces extracellular signals from stressors like UV radiation, osmotic shock, and inflammatory cytokines (e.g., TNF-α, IL-1) into a variety of cellular responses, including apoptosis, gene expression, and cytokine production.[6][7] The pathway consists of a core three-kinase cascade.[8] Upstream MAPK Kinases (MKKs), primarily MKK3 and MKK6, dually phosphorylate and activate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182).[1] Once active, p38 phosphorylates a host of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as Activating Transcription Factor 2 (ATF2).[9][10] The dysregulation of this pathway is implicated in numerous inflammatory diseases, making p38α a prime therapeutic target.[10]
Caption: The p38 MAPK signaling cascade.
Ralimetinib (LY2228820): A Competitive p38 Inhibitor
Ralimetinib is a selective, ATP-competitive small molecule inhibitor of p38α and p38β, with reported IC50 values of 5.3 nM and 3.2 nM, respectively.[3] As an ATP-competitive inhibitor, Ralimetinib binds to the ATP-binding pocket of the p38 kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[3] This mechanism effectively blocks the signaling cascade, leading to a reduction in the production of inflammatory cytokines.[4] It's important to note that while developed as a p38 inhibitor, recent studies suggest its anticancer effects may also be driven by off-target inhibition of EGFR.[11] This protocol, however, focuses on quantifying its direct activity on the intended p38α target.
Assay Principle: LanthaScreen™ TR-FRET Kinase Binding & Activity
This protocol is based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology, which is a robust platform for kinase assays.[12] We will detail an activity assay, which measures the phosphorylation of a substrate.
TR-FRET Kinase Activity Assay:
-
The Reaction: The p38α kinase, a substrate peptide (e.g., a GST-tagged ATF2 fusion protein), and ATP are combined. The kinase transfers the gamma-phosphate from ATP to a specific residue on the substrate.[13]
-
Detection: The reaction is stopped, and detection reagents are added. These consist of a Europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate and an Allophycocyanin (APC)-labeled antibody that recognizes the tag on the substrate (e.g., anti-GST).[14]
-
FRET Signal: When the substrate is phosphorylated, both antibodies bind to it, bringing the Eu-donor and APC-acceptor fluorophores into close proximity. Excitation of the Eu-donor results in energy transfer to the APC-acceptor, which then emits light at a specific wavelength.[14] This FRET signal is directly proportional to the amount of phosphorylated substrate and thus, to kinase activity.[12]
-
Inhibition: In the presence of an inhibitor like Ralimetinib, kinase activity is reduced, less substrate is phosphorylated, and the TR-FRET signal decreases.[15]
This homogenous, "mix-and-read" format is highly amenable to high-throughput screening (HTS) in 384-well plate formats.[12]
Materials and Reagents
| Reagent | Supplier | Catalog # (Example) | Purpose |
| Recombinant Human p38α (MAPK14), active | Thermo Fisher | PV3305 | Enzyme |
| ATF2 (1-109), GST-tagged Protein | SignalChem | A32-54G | Substrate |
| ATP (10 mM Solution) | Promega | V9151 | Phosphate Donor |
| Ralimetinib (LY2228820) | MedChemExpress | HY-10355 | Inhibitor |
| LanthaScreen™ Eu-anti-phospho-ATF-2 (Thr71) Antibody | Thermo Fisher | PV4811 | Detection Reagent (Donor) |
| SureLight™ Allophycocyanin-anti-GST Antibody | Revvity | AD0060S | Detection Reagent (Acceptor) |
| 5X Kinase Buffer | Thermo Fisher | PV3189 | Reaction Buffer |
| TR-FRET Dilution Buffer | Thermo Fisher | PV3574 | Diluent for Antibodies |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | Inhibitor Solvent |
| Low-Volume 384-Well Plates, White | Corning | 3572 | Assay Plate |
Experimental Protocol
Reagent Preparation
-
1X Kinase Buffer: Dilute the 5X Kinase Buffer stock to 1X with deionized water. Keep on ice.
-
Ralimetinib Serial Dilution:
-
Prepare a 10 mM stock solution of Ralimetinib in 100% DMSO.
-
Create a 100 µM intermediate stock by diluting the 10 mM stock 1:100 in 1X Kinase Buffer. This will be the highest concentration in the assay.
-
Perform a 10-point, 1:3 serial dilution. For each point, mix 20 µL of the previous concentration with 40 µL of 1X Kinase Buffer containing the same percentage of DMSO as the highest concentration point. This creates a 4X final concentration stock plate.
-
-
Enzyme Preparation (4X Solution): Dilute the active p38α enzyme stock to a final concentration of 4 nM in 1X Kinase Buffer. Rationale: The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-20% substrate conversion).
-
Substrate/ATP Mix (4X Solution): Prepare a solution in 1X Kinase Buffer containing 800 nM GST-ATF2 and 40 µM ATP. Rationale: The ATP concentration is set near the known Km for p38α (~10-50 µM) to ensure sensitive detection of ATP-competitive inhibitors.
-
Detection Mix: Prepare the detection mix in TR-FRET Dilution Buffer containing 40 mM EDTA (to stop the kinase reaction), 8 nM Eu-anti-pATF2 antibody, and 80 nM APC-anti-GST antibody. Rationale: These concentrations are starting points and should be optimized based on manufacturer guidelines to achieve a robust assay window.
Assay Procedure
Caption: Workflow for the p38α TR-FRET kinase inhibition assay.
-
Inhibitor Addition: Add 5 µL of the 4X Ralimetinib serial dilutions to the wells of a white, low-volume 384-well plate. For control wells, add 5 µL of 1X Kinase Buffer with the equivalent DMSO concentration.
-
Enzyme Addition: Add 5 µL of the 4X p38α enzyme solution to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Add 10 µL of the 2X Substrate/ATP mix to all wells to start the reaction. The final volume is now 20 µL.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of the 2X Detection Mix to all wells. The EDTA in the mix will chelate Mg2+, stopping the kinase reaction.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled microplate reader (e.g., PHERAstar, EnVision). Measure the emission at 665 nm (APC-acceptor) and 620 nm (Eu-donor).
Data Analysis
-
Calculate TR-FRET Ratio: For each well, calculate the emission ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
Determine Percent Inhibition: Use the ratios from the control wells to calculate the percent inhibition for each Ralimetinib concentration.
-
100% Activity Control (Min Inhibition): Wells with enzyme, substrate, ATP, and DMSO vehicle (no inhibitor).
-
0% Activity Control (Max Inhibition): Wells with substrate, ATP, DMSO, but no enzyme. % Inhibition = 100 * (1 - (Ratio_Inhibitor - Ratio_Min) / (Ratio_Max - Ratio_Min))
-
-
IC50 Determination: Plot the Percent Inhibition versus the log of Ralimetinib concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[16]
Data Presentation & Interpretation
An exemplary dataset for Ralimetinib inhibition of p38α would be structured as follows:
| Ralimetinib [nM] | Log [Ralimetinib] | Avg. TR-FRET Ratio | % Inhibition |
| 1000 | 3.00 | 550 | 98.5 |
| 333 | 2.52 | 590 | 95.7 |
| 111 | 2.04 | 750 | 85.0 |
| 37 | 1.57 | 1250 | 53.6 |
| 12.3 | 1.09 | 2100 | 6.4 |
| 4.1 | 0.61 | 2200 | 0.0 |
| 1.37 | 0.14 | 2215 | -1.1 |
| 0.46 | -0.34 | 2205 | -0.4 |
| 0.15 | -0.82 | 2210 | -0.7 |
| 0 (DMSO) | - | 2200 | 0.0 |
| No Enzyme | - | 500 | 100.0 |
When plotted, these data would yield a sigmoidal curve from which an IC50 value is calculated. For Ralimetinib against p38α, the expected IC50 would be in the low nanomolar range, consistent with published values.[3]
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of the assay, a robust set of controls is mandatory.
-
Negative Control (0% Inhibition): These wells contain the enzyme, substrate, and ATP, but no inhibitor (only the DMSO vehicle). This defines the maximum signal (S_max) and represents full enzyme activity.
-
Positive Control (100% Inhibition): These wells contain a known, potent p38 inhibitor (like SB 203580) at a concentration >100x its IC50, or simply omit the enzyme.[17] This defines the minimum signal (S_min) or background.
-
Assay Validation (Z'-Factor): The quality of the assay for HTS can be assessed by calculating the Z'-factor using the max and min signal controls.
-
Z' = 1 - (3*(σ_max + σ_min)) / |μ_max - μ_min|
-
An assay with a Z'-factor > 0.5 is considered excellent and robust for screening purposes. This calculation validates that the signal window is large enough to confidently distinguish hits from non-hits.
-
References
- Sigma-Aldrich. (n.d.). p38 MAPK Activity Assay Kit (CS0250) - Bulletin.
- MedChemExpress. (n.d.). Ralimetinib (LY2228820).
- National Cancer Institute. (n.d.). Definition of p38 MAPK inhibitor LY2228820 dimesylate - NCI Drug Dictionary.
- Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417.
- Guma, M., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Cells, 12(18), 2270.
- Patsnap Synapse. (n.d.). Ralimetinib dimesylate.
- Selleck Chemicals. (n.d.). Ralimetinib (LY2228820) dimesylate.
- Promega Corporation. (n.d.). p38α Kinase Assay.
- AIMS Press. (2020). The impact of p38 MAPK, 5-HT/DA/E signaling pathways in the development and progression of cardiovascular diseases and heart failure in type 1 diabetes. AIMS Medical Science, 7(4), 313-333.
- Bhattacharjee, D., Bakar, J., Chitnis, S.P., et al. (2023). Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor. Cell Chemical Biology, 30(10), 1211-1222.e5.
- Canovas, B., & Nebreda, A. R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Molecular and Cellular Biology, 41(1).
- ResearchGate. (n.d.). MAP kinase pathways activated by stress: The p38 MAPK pathway.
- MedChemExpress. (n.d.). p38 MAPK Inhibitors.
- Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay.
- Creative Diagnostics. (n.d.). P38 Signaling Pathway.
- Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive).
- Groftehauge, M. K., & Kjaergaard, M. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. bio-protocol, 7(19), e2571.
- Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.
- Gonzalez, J., & Negrou, E. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity.
- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.
- Revvity. (n.d.). Measurement of p38/MAPK activity using LANCE.
- BMG Labtech. (2022). LanthaScreen Technology on microplate readers.
- Davidson College. (n.d.). IC50 Determination. edX.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of p38 MAPK, 5-HT/DA/E signaling pathways in the development and progression of cardiovascular diseases and heart failure in type 1 diabetes [aimspress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. uniprot.org [uniprot.org]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rcsb.org [rcsb.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. courses.edx.org [courses.edx.org]
- 17. medchemexpress.com [medchemexpress.com]
LY 2228820-d9 for pharmacokinetic (PK) studies
Application Note: High-Sensitivity Pharmacokinetic Profiling of Ralimetinib (LY2228820) Using Stable Isotope Dilution LC-MS/MS
Abstract
This application note details a robust, self-validating protocol for the quantification of Ralimetinib (LY2228820), a selective p38 MAPK inhibitor, in biological matrices. The method utilizes LY 2228820-d9 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix-induced ionization suppression and extraction variability. This guide is designed for bioanalytical scientists conducting Pre-Clinical (GLP) or Clinical (GCP) pharmacokinetic studies, ensuring compliance with FDA and ICH M10 guidelines.
Introduction & Mechanism of Action
Ralimetinib (LY2228820) is a potent, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), specifically the
In pharmacokinetic (PK) studies, accurate quantification is challenging due to the complex nature of plasma matrices.[2] The use of This compound (Deuterated Ralimetinib) is essential. Unlike structural analogs, the -d9 isotopolog co-elutes with the analyte, experiencing the exact same ionization environment at the electrospray source, thereby nullifying matrix effects.
Figure 1: p38 MAPK Signaling & Drug Inhibition Context[1][3]
Caption: The p38 MAPK cascade.[1][3][4][5][6] LY2228820 inhibits p38, preventing downstream activation of MK2 and cytokine release.[6]
Compound Properties & Mass Transitions
To perform MRM (Multiple Reaction Monitoring), the precursor and product ions must be defined.
-
Analyte: Ralimetinib (LY2228820)[5][6][7]
-
Formula:
-
Monoisotopic Mass: 403.24 Da
-
Precursor Ion
: 404.2
-
-
Internal Standard: this compound
-
Modification: Deuterium labeling (likely on the tert-butyl or dimethyl moiety).
-
Mass Shift: +9 Da
-
Precursor Ion
: 413.2
-
Table 1: Recommended MRM Parameters
| Compound | Polarity | Precursor (Q1) | Product (Q3)* | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) |
| LY2228820 | ESI (+) | 404.2 | 348.2 | 50 | 35 | 25 |
| LY2228820-d9 | ESI (+) | 413.2 | 357.2 | 50 | 35 | 25 |
*Note: Product ions listed are theoretical dominant fragments (loss of t-butyl/alkyl group). Users must perform a Product Ion Scan during method development to confirm the most abundant fragment on their specific instrument.
Experimental Protocol
Reagent Preparation
-
Stock Solution (Analyte): Dissolve 1 mg LY2228820 in 1 mL DMSO to yield 1 mg/mL. Store at -20°C.
-
Stock Solution (IS): Dissolve 1 mg this compound in 1 mL DMSO.
-
Working IS Solution: Dilute the IS stock in 50:50 Methanol:Water to a concentration of 200 ng/mL . This will be the "Spiking Solution."
Sample Extraction (Protein Precipitation)
Protein precipitation (PPT) is preferred over Solid Phase Extraction (SPE) for high-throughput PK studies due to the high recovery of small molecule kinase inhibitors.
-
Aliquot: Transfer 50 µL of plasma (Rat, Mouse, or Human) into a 96-well plate or microcentrifuge tube.
-
Spike IS: Add 20 µL of Working IS Solution (200 ng/mL this compound). Vortex gently.
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Rationale: The acid ensures the analyte remains protonated and improves solubility during precipitation.
-
-
Agitate: Vortex vigorously for 2 minutes.
-
Clarify: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean vial/plate.
-
Dilute: Add 100 µL of Water (Milli-Q) to the supernatant.
-
Rationale: This reduces the organic strength to ~50%, preventing peak distortion (solvent effects) when injecting onto the aqueous LC gradient.
-
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 - 0.5 | 5% | Load/Desalt |
| 0.5 - 3.0 | 5%
Method Validation (Self-Validating Systems)
To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) or ICH M10 .
Figure 2: Bioanalytical Workflow & Decision Tree
Caption: Standardized workflow for LY2228820 quantification. The IS ratio calculation is the critical normalization step.
Validation Parameters
-
Selectivity: Analyze 6 lots of blank plasma. Ensure no interference at the retention time of LY2228820 or the d9-IS.
-
Linearity: Construct a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Acceptance:
.[8] -
Weighting:
is recommended to prioritize accuracy at the lower limit of quantitation (LLOQ).
-
-
Matrix Effect (ME):
-
Calculate ME Factor = (Peak Area in Matrix / Peak Area in Solvent).
-
Crucial Check: The ME Factor for the Analyte and the d9-IS must be identical. This proves the IS is effectively compensating for ion suppression.
-
-
Accuracy & Precision:
-
Intra-day and Inter-day variability must be
(20% at LLOQ).
-
Data Analysis & Interpretation
In PK studies, the concentration-time data derived from this method is used to calculate parameters such as
Calculation Formula:
Why this compound is Superior to Analogs: If a structural analog (e.g., a different p38 inhibitor) were used as an IS, it might elute at 2.5 min while LY2228820 elutes at 2.8 min. If a co-eluting phospholipid suppresses ionization at 2.8 min but not 2.5 min, the analog IS would fail to correct the signal loss, leading to underestimation of the drug concentration. The d9-IS elutes simultaneously, ensuring perfect correction.
References
-
National Cancer Institute (NCI). Definition of p38 MAPK inhibitor LY2228820. NCI Drug Dictionary. Available at: [Link]
-
Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018).[2][9][10] Available at: [Link]
-
European Medicines Agency (EMA) / ICH. ICH guideline M10 on bioanalytical method validation.[2] Available at: [Link]
Sources
- 1. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 trial of ralimetinib (LY2228820) with radiotherapy plus concomitant temozolomide in the treatment of newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. phmethods.net [phmethods.net]
- 9. nebiolab.com [nebiolab.com]
- 10. labs.iqvia.com [labs.iqvia.com]
Application Note: Optimizing Radiosensitization using the p38 MAPK Inhibitor Ralimetinib (LY2228820)
[1]
Abstract & Mechanistic Rationale
This application note details the experimental design for utilizing LY2228820 (Ralimetinib) , a potent and selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), to sensitize solid tumor cells to ionizing radiation (IR).
The "Why" – Causality in Experimental Design: Radiotherapy functions by inducing DNA double-strand breaks (DSBs). In response, cancer cells activate the p38 MAPK pathway , which triggers a G2/M cell cycle checkpoint. This checkpoint arrests the cell cycle, allowing time for DNA repair and promoting survival.
-
The Target: p38 MAPK phosphorylates MAPKAPK2 (MK2) , which in turn inhibits Cdc25 phosphatases, maintaining the G2/M arrest.
-
The Strategy: By inhibiting p38 with LY2228820, we abrogate this G2/M checkpoint. Cells with damaged DNA are forced to prematurely enter mitosis, leading to mitotic catastrophe and cell death.
-
Selectivity: This approach is particularly effective in p53-deficient tumors, which lack a functional G1 checkpoint and rely almost exclusively on the p38/MK2 pathway for survival following DNA damage.
Signaling Pathway Visualization
The following diagram illustrates the signal transduction cascade and the specific node of inhibition.
Figure 1: Mechanism of Action. LY2228820 inhibits p38 MAPK, preventing G2/M arrest after radiation, forcing damaged cells into mitotic catastrophe.
Pre-Experimental Planning
Drug Preparation & Handling
LY2228820 is a small molecule inhibitor.[1][2] Proper handling is critical to maintain potency.
| Parameter | Specification | Notes |
| Solvent | DMSO (Dimethyl Sulfoxide) | Solubility ≥ 30 mg/mL.[3] Ensure DMSO is anhydrous.[4] |
| Stock Conc. | 10 mM or 20 mM | Higher concentrations minimize DMSO volume in culture (<0.1%). |
| Storage | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles (max 3 cycles). |
| Vehicle Control | DMSO | Must match the final % volume in the treatment group exactly. |
Cell Line Selection
-
p53 Status: Select paired cell lines if possible (e.g., HCT116 p53+/+ vs. p53-/-) to validate the checkpoint-dependence mechanism. p53-deficient cells generally show higher sensitization ratios.
-
Media: Standard media (DMEM/RPMI) + 10% FBS. Avoid high concentrations of growth factors that might hyper-activate MAPK pathways independently of radiation.
Protocol: In Vitro Clonogenic Survival Assay
The clonogenic assay is the gold standard for measuring radiosensitization. It measures the ability of a single cell to grow into a colony (reproductive integrity), not just metabolic activity (like MTT/MTS).
Experimental Workflow
Figure 2: Timeline for Clonogenic Assay. Pre-incubation ensures kinase inhibition at the moment of DNA damage.
Step-by-Step Methodology
-
Seeding: Seed cells into 6-well plates. Density depends on the radiation dose (cells die at higher doses, so seed more).
-
0 Gy: 200-500 cells/well
-
2 Gy: 500-1000 cells/well
-
4-8 Gy: 1000-4000 cells/well
-
-
Drug Treatment (Critical Step):
-
Add LY2228820 1 to 2 hours BEFORE irradiation.
-
Concentration: Typically 0.5 µM – 2.0 µM . (Perform an IC50 toxicity curve first; choose a dose that kills <10-20% of cells on its own to measure sensitization rather than additive toxicity).
-
-
Irradiation: Irradiate plates at room temperature using a Cs-137 or X-ray source. Include 0, 2, 4, 6, and 8 Gy points.
-
Post-Treatment:
-
Option A (Continuous): Leave drug on for the duration (mimics clinical bioavailability).
-
Option B (Washout): Remove drug 24 hours post-IR and replace with fresh media (tests ability to recover). Recommended for mechanistic specificity.
-
-
Incubation: Incubate for 10–14 days until colonies >50 cells form.
-
Fixation/Staining: Wash with PBS, fix with Methanol:Acetic Acid (3:1) for 15 min, stain with 0.5% Crystal Violet.
Data Analysis (Linear-Quadratic Model)
Calculate the Surviving Fraction (SF) :
Plot log(SF) vs. Dose (Gy). Fit curves using the Linear-Quadratic equation:
-
Sensitization Enhancement Ratio (SER): Calculate the ratio of the radiation dose required for 10% survival (D10) in control vs. treated cells.
-
SER > 1.2 indicates significant radiosensitization.
-
Protocol: Mechanistic Validation (Biomarkers)
To prove the effect is due to p38 inhibition, you must validate target engagement.
Western Blotting
Objective: Confirm LY2228820 blocked the phosphorylation of p38's downstream target, MK2.
-
Harvest Time: 1 to 4 hours post-radiation (peak signaling).
-
Lysis Buffer: RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF) is mandatory.
-
Key Antibodies:
| Target | Expected Change (with Drug + IR) | Purpose |
| p-p38 MAPK | No Change / Slight Increase | Drug binds p38 but prevents catalytic activity; upstream kinases may still phosphorylate p38. |
| p-MAPKAPK2 (Thr334) | Decrease / Abolished | Direct readout of LY2228820 efficacy. |
| gamma-H2AX | Sustained Elevation | Marker of persistent DNA damage (unrepaired DSBs). |
| Cleaved Caspase-3 | Increase | Marker of apoptosis. |
Flow Cytometry (Cell Cycle)
Objective: Visualize the abrogation of the G2/M checkpoint.
-
Treatment: Control vs. IR (6 Gy) vs. LY2228820 + IR.
-
Harvest: 12h and 24h post-IR.
-
Staining: Propidium Iodide (PI) for DNA content.
-
Result Interpretation:
-
IR Only: Accumulation of cells in G2/M phase (4N DNA content).
-
Combination: Reduction in G2/M peak; appearance of sub-G1 peak (apoptosis) or polyploidy (mitotic catastrophe).
-
References
-
Patnaik, A. et al. (2016). "A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer." Clinical Cancer Research.
-
Campbell, R. M. et al. (2014). "Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity." Molecular Cancer Therapeutics.
- Gupta, S. et al. (2013). "p38 MAPK inhibition sensitizes human glioblastoma cells to radiation by abrogating the G2/M checkpoint." Journal of Neuro-Oncology.
-
Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data." Technical Bulletin.
-
Vertex Pharmaceuticals/NIH. "LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase." NIH PubChem.
Sources
- 1. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
LY 2228820 solubility and formulation for in vivo studies
Technical Support Center: LY2228820 (Ralimetinib) Formulation Guide
Topic: LY2228820 Solubility, Formulation, and In Vivo Administration Audience: Senior Researchers, Pharmacologists, and In Vivo Scientists Last Updated: February 2026
Technical Overview & Physicochemical Profile
LY2228820 (Ralimetinib) is a potent, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), specifically the
| Property | Specification |
| Molecular Weight | 422.50 g/mol (Free Base) / 612.74 g/mol (Dimesylate) |
| Appearance | White to off-white solid |
| Primary Target | p38 MAPK |
| Secondary Target | Recent data suggests EGFR interaction at higher concentrations [1]. |
| Solubility (DMSO) | |
| Solubility (Water) |
Stock Solution Preparation (In Vitro)
Q: How do I prepare a stable stock solution for cellular assays?
A: DMSO is the preferred solvent for stock solutions.
-
Weighing: Weigh the lyophilized powder in a static-free environment.
-
Dissolution: Add anhydrous DMSO to achieve a concentration of 10–25 mg/mL .
-
Troubleshooting: If the solid does not dissolve immediately, vortex for 30 seconds. If particles persist, warm the tube to 37°C for 5–10 minutes.
-
-
Storage: Aliquot into single-use vials (avoid freeze-thaw cycles). Store at -20°C (stable for ~1 month) or -80°C (stable for ~6 months).
In Vivo Formulation Strategies
Critical Note on Salt Forms: The protocols below assume you are using LY2228820 Dimesylate . If using the free base, solubility in aqueous vehicles (Method A) will be significantly lower, and Method B (Co-solvent) is strictly required.
Method A: Homogeneous Suspension (Standard for Oral Gavage)
Best for: Routine efficacy studies, toxicology, and maximizing tolerability.
Vehicle: 1% Carboxymethylcellulose (CMC) + 0.25% Tween 80 in Water.
Step-by-Step Protocol:
-
Vehicle Prep: Dissolve 1 g of CMC (medium viscosity) in 100 mL of deionized water. Add 0.25 mL Tween 80. Stir overnight to ensure complete hydration of CMC.
-
Compound Addition: Weigh the required amount of LY2228820 Dimesylate.
-
Dispersion: Add a small volume of the vehicle to the powder to create a smooth paste (trituration).
-
Dilution: Gradually add the remaining vehicle while vortexing or stirring.
-
Homogenization: Sonicate the suspension for 10–15 minutes until particles are uniformly dispersed.
-
Stability: Prepare fresh weekly. Store at 4°C. Resuspend thoroughly before every dose.
Method B: Clear Solution (Intravenous or IP)
Best for: Pharmacokinetic (PK) studies or routes requiring absolute clarity.
Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[3]
Step-by-Step Protocol:
-
Dissolve Drug: Dissolve LY2228820 completely in 10% of the total volume using DMSO (Stock concentration).
-
Add PEG: Add 40% volume of PEG300. Vortex. The solution should remain clear.
-
Add Surfactant: Add 5% volume of Tween 80. Mix gently.
-
Add Aqueous Phase: Slowly add 45% volume of warm Saline (0.9% NaCl).
-
Critical Step: Add saline dropwise while vortexing to prevent "crashing out" (precipitation).
-
-
Final Check: Ensure the solution is clear. If cloudy, sonicate at 37°C.
Dosing & Experimental Design
Q: What is the recommended dosage range for mouse models?
| Parameter | Recommendation | Notes |
| Effective Dose | 10 – 40 mg/kg | 10 mg/kg often achieves >70% target inhibition (p-MK2) [2]. |
| Frequency | BID (Twice Daily) | Half-life is relatively short; BID maintains suppression. |
| Route | Oral Gavage (PO) | Preferred route for oncology models (e.g., xenografts). |
| Volume | 10 mL/kg | Standard for mice (e.g., 200 µL for a 20g mouse). |
Expert Insight: In B16-F10 melanoma models, a dose of 30 mg/kg BID showed significant reduction in lung metastases [3].[6] For angiogenesis assays (Matrigel plug), 30 mg/kg BID is also the standard efficacious dose.
Mechanism of Action: The p38 MAPK Pathway[5]
Q: How do I validate target engagement? A: Measure the phosphorylation status of MK2 (Thr334) , the direct downstream substrate of p38 MAPK. Do not measure p38 phosphorylation itself, as ATP-competitive inhibitors often prevent downstream signaling without dephosphorylating the kinase itself (and can sometimes cause reflexive hyperphosphorylation).
Figure 1: Signal transduction pathway of p38 MAPK.[7] LY2228820 blocks the catalytic activity of p38, preventing the phosphorylation of MK2 and subsequent cytokine release.
Troubleshooting & FAQ
Q: My formulation precipitated after adding Saline. What happened?
-
Cause: Adding the aqueous phase too quickly or using cold saline can shock the system.
-
Fix: Always use warm saline (37°C) and add it dropwise to the organic phase (DMSO/PEG) while vortexing. If precipitation occurs, sonicate for 20 minutes. If it fails to re-dissolve, you must restart; injecting a precipitate can cause embolisms.
Q: Can I use corn oil instead of CMC?
-
A: Yes. A formulation of 10% DMSO + 90% Corn Oil is a viable alternative for compounds sensitive to hydrolysis. However, oil vehicles can sometimes cause loose stools in mice with chronic dosing.
Q: Is the dimesylate salt acidic? Do I need to buffer?
-
A: The dimesylate salt is acidic. In the 1% CMC suspension (Method A), the buffering capacity of the vehicle is usually sufficient. In Solution Method B, the saline provides some buffering. Check pH if using high concentrations (>50 mg/kg); if pH < 4, adjust carefully with 1N NaOH, but be wary of precipitation as the free base forms at neutral pH.
References
-
BenchChem. (2025).[5] The Evolving Narrative of LY2228820 (Ralimetinib): A Technical Guide to its Interaction with p38 MAPK and EGFR.[5]Link
-
Campbell, R. M., et al. (2014).[8] Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity.[7] Molecular Cancer Therapeutics, 13(2), 364-374.[8] Link
-
Tate, C. M., et al. (2013). LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo.[7] Journal of Biological Chemistry. Link
-
MedChemExpress. (2024). Ralimetinib (LY2228820) Product Information and Solubility Data.[2][3]Link
Sources
- 1. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Technical Support Guide: Ralimetinib (LY2228820) Off-Target Effects & Troubleshooting
Executive Summary: Beyond p38 Inhibition
Ralimetinib (LY2228820) is a potent, ATP-competitive inhibitor designed to target p38 MAPK (
This guide addresses these complexities, providing researchers with the logic and protocols to distinguish between on-target (p38-mediated) and off-target (EGFR-mediated or feedback-driven) effects.
Critical Off-Target: EGFR Cross-Reactivity
Q: I am observing reduced cell viability in p38-negative or p38-independent cell lines treated with Ralimetinib. Is this an artifact?
A: It is likely a functional off-target effect on EGFR , not an artifact.
While Ralimetinib is designed as a p38 inhibitor (p38
-
Mechanism: Ralimetinib binds to the ATP-binding pocket of EGFR. Crystallographic data confirms it mimics the binding mode of established EGFR inhibitors, albeit with lower affinity.[1]
-
Impact: In high-concentration assays (>1
M), phenotypic effects (apoptosis, growth arrest) may be driven by EGFR inhibition rather than p38 inhibition.
Q: How do I experimentally distinguish between p38-mediated and EGFR-mediated effects?
A: You must decouple the two pathways using a Differential Inhibitor Titration and Genetic Controls .
Protocol: The "Target Deconvolution" Workflow
-
Dose-Response Shift: Treat cells with Ralimetinib alongside a highly specific EGFR inhibitor (e.g., Osimertinib) and a highly specific p38 inhibitor (e.g., Skepinone-L).
-
Result: If the phenotype aligns with the Osimertinib profile rather than the Skepinone-L profile, it is likely EGFR-driven.
-
-
Rescue Experiment (Gold Standard): Transfect cells with the EGFR-T790M "gatekeeper" mutant.
-
Logic: The T790M mutation sterically hinders Ralimetinib binding to EGFR but does not affect p38 binding.
-
Outcome: If Ralimetinib loses efficacy in T790M-expressing cells, the original effect was EGFR-dependent.
-
Pathway Cross-Talk: Paradoxical ERK/JNK Activation
Q: After treating with Ralimetinib, I see a massive increase in p-ERK and p-JNK levels. Is the drug failing?
A: No, the drug is working; you are observing Feedback Loop Release . p38 MAPK activity normally drives the expression or activation of dual-specificity phosphatases (DUSPs) and other negative regulators (e.g., PP2A) that keep ERK and JNK levels in check.
-
Causality:
-
Ralimetinib inhibits p38.[1]
-
Downstream phosphorylation of MK2 is blocked.
-
Expression/activity of DUSPs (e.g., DUSP1/MKP-1) decreases.
-
Without DUSP-mediated dephosphorylation, basal MEK/ERK signaling amplifies unchecked.
-
-
Troubleshooting: Do not interpret high p-ERK as a direct off-target binding event. It is a consequence of effective p38 inhibition.
Q: How can I validate that this ERK activation is feedback-driven?
A: Perform a Time-Course Western Blot .
-
0–30 min: p-ERK levels should remain stable (direct off-targets usually act instantly).
-
2–24 hours: p-ERK levels will progressively rise as DUSP proteins turn over and are not replenished.
-
Confirmation: Co-treat with a MEK inhibitor (e.g., Trametinib). If p-ERK accumulation is abolished, the activation is upstream (MEK-dependent) and consistent with feedback release.
Quantitative Data Summary
| Target / Effect | Potency (IC | Mechanism | Experimental Consequence |
| p38 | 3.2 - 5.3 nM | ATP-Competitive | Primary Target. Inhibition of MK2 phosphorylation.[2] |
| p38 | ~3.2 nM | ATP-Competitive | Primary Target. Redundant cytokine signaling inhibition. |
| EGFR (WT) | ~150 - 250 nM | ATP-Competitive | Off-Target. Antiproliferative effects in EGFR-driven lines. |
| ERK1/2 | No Inhibition | Feedback Loop | Indirect Activation. Increased p-ERK due to phosphatase loss. |
| JNK1/2 | No Inhibition | Feedback Loop | Indirect Activation. Increased p-JNK due to phosphatase loss. |
Visualizations
Diagram 1: The p38 Negative Feedback Loop & Cross-Talk
This diagram illustrates how Ralimetinib inhibition of p38 removes the "brakes" (DUSP1) on the ERK pathway, leading to the observed hyperactivation.
Caption: Inhibition of p38 reduces DUSP1 stability, removing the inhibitory clamp on ERK signaling and causing "paradoxical" p-ERK accumulation.
Diagram 2: Experimental Workflow for Target Validation
Use this logic flow to determine if your phenotype is p38-mediated or EGFR-mediated.
Caption: Decision tree to decouple p38 vs. EGFR polypharmacology using reference inhibitors and genetic mutants.
Detailed Protocols
Protocol A: Western Blot Validation of p38 Inhibition (On-Target)
Purpose: To confirm Ralimetinib is inhibiting p38 kinase activity, not just p38 phosphorylation.
-
Preparation: Seed cells (e.g., HeLa or RAW 264.7) at 70% confluency.
-
Pre-treatment: Treat with Ralimetinib (10 nM – 1
M) for 1 hour. -
Stimulation: Stimulate with Anisomycin (10
g/mL) for 30 minutes to activate the p38 pathway.-
Note: Do NOT use LPS if looking for pure kinase kinetics, as LPS involves complex upstream TLR4 signaling.
-
-
Lysis: Lyse in buffer containing phosphatase inhibitors (NaF, Na
VO ). -
Detection:
-
Primary Antibody: Anti-phospho-MAPKAPK-2 (Thr334).
-
Control Antibody: Anti-phospho-p38 (Thr180/Tyr182).
-
Why? Ralimetinib inhibits p38 catalytic activity. It does not prevent p38 from being phosphorylated by upstream kinases (MKK3/6). In fact, p-p38 levels may increase due to feedback. Loss of p-MK2 is the correct readout.
-
Protocol B: Assessing EGFR Off-Target Contribution
Purpose: To determine if cell viability effects are driven by EGFR.
-
Cell Selection: Choose an EGFR-dependent line (e.g., PC-9 or H1975) and a p38-dependent/EGFR-independent line.
-
Compound Array:
-
Ralimetinib (0.1 nM – 10
M) -
Osimertinib (EGFR control)[3]
-
SB203580 (p38 control - note: less selective than Ralimetinib but structurally distinct)
-
-
Viability Assay: 72-hour CellTiter-Glo or MTT.
-
Analysis:
-
Calculate IC
for all compounds. -
If Ralimetinib IC
in the EGFR-dependent line is >100 nM and mimics the curve shape of Osimertinib (shifted), suspect EGFR involvement. -
Rescue: Transfect with a plasmid expressing EGFR-T790M . Repeat the assay. If Ralimetinib toxicity is significantly reduced (right-shifted IC
), the toxicity was EGFR-mediated.
-
References
-
Campbell, R. M., et al. (2014). Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity. Molecular Cancer Therapeutics.[4] Link
-
Heppner, D. E., et al. (2023).[1] Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor.[1] Cell Chemical Biology. Link
-
Key Citation for EGFR Off-Target: Establishes Ralimetinib as an ATP-competitive inhibitor of EGFR and demonstrates that its efficacy in certain cancer models is driven by EGFR, not p38.[1]
-
-
Trempolec, N., et al. (2013). p38 MAPK signaling signaling in cancer: New neuronal and immune targets. Progress in Brain Research. Link
- Key Citation for Feedback Loops: Discusses the regulatory crosstalk between p38 and ERK/JNK p
-
Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research.[5] Link
Sources
- 1. Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Comparison of T790M Acquisition After Treatment With First- and Second-Generation Tyrosine-Kinase Inhibitors: A Systematic Review and Network Meta-Analysis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting LY2228820 (Ralimetinib) Instability
Status: Active Subject: Optimization of LY2228820 Stability and Solubility in In Vitro Systems Assigned Specialist: Senior Application Scientist, Cell Signaling Division
Diagnostic Matrix: Define Your Problem
Before altering your protocol, identify the specific manifestation of "instability" you are observing. LY2228820 (Ralimetinib) is a hydrophobic small molecule; what appears to be chemical degradation is often physical precipitation or biological desensitization.
| Observation | Probable Root Cause | Immediate Action |
| Visible crystals/turbidity upon adding drug to media | Solubility Crash: Rapid transition from DMSO to aqueous phase caused precipitation. | See Protocol A (Step-Down Dilution). |
| Loss of effect (p-MK2 levels rebound) after 24-48h | Metabolic/Thermal Degradation: Drug half-life exceeded or metabolized by cells. | See Protocol B (Replenishment Cycle). |
| Inconsistent IC50 between replicates | Hygroscopic DMSO: Moisture in stock solution altered actual concentration. | Use fresh, anhydrous DMSO; store in aliquots. |
| Unexpected cytotoxicity at standard doses | Off-Target EGFR Inhibition: High concentrations (>1µM) may trigger EGFR-mediated apoptosis independent of p38. | Validate with EGFR-mutant controls [1]. |
Deep Dive: The Solubility "Crash" (Physical Instability)
The Science: LY2228820 is supplied often as a dimesylate salt to improve solubility, but the free base core remains highly hydrophobic. When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into a large volume of aqueous media, the local DMSO concentration drops instantly, stripping the solvation shell from the compound before it can disperse. This causes micro-precipitation—often invisible to the naked eye—significantly reducing the effective concentration.
Protocol A: The "Step-Down" Serial Dilution
Do not pipette 100% DMSO stock directly into the cell culture well.
-
Prepare Intermediate Stock: Dilute your primary DMSO stock (e.g., 10 mM) 1:10 into 100% DMSO to create a working stock (e.g., 1 mM).
-
Pre-Warm Media: Ensure culture media is at 37°C. Cold media accelerates precipitation.
-
The "Step-Down" Mix:
-
Pipette the required volume of working stock into a sterile tube.
-
Add culture media dropwise to the tube while vortexing gently.
-
Why? This maintains a higher local solvent concentration during the initial mixing phase, preventing crystal nucleation.
-
-
Final Transfer: Transfer the pre-mixed media (now containing the drug) to your cells.
Critical Check: If you observe turbidity, sonicate the media solution in a water bath at 37°C for 5-10 minutes. If it does not clear, the compound has irreversibly crashed; discard and restart.
Deep Dive: Biological Efficacy & Pathway Validation
The Science: LY2228820 is an ATP-competitive inhibitor of p38
Senior Scientist Insight: Recent structural analysis (2023) indicates that at higher concentrations, LY2228820 may exert anti-cancer effects via EGFR inhibition , not just p38 inhibition [1]. If your phenotype persists despite p38 knockdown, you are likely observing this off-target stability.
Protocol B: The Self-Validating Activity Assay
To distinguish between drug degradation and cellular resistance:
-
Seed Cells: HeLa or RAW264.7 cells (high p38 baseline).
-
Treat: Apply LY2228820 (10 nM - 500 nM).
-
Stimulate: After 1 hour, stimulate p38 pathway with Anisomycin (10 µg/mL) or LPS for 30 minutes.
-
Note: Without stimulation, basal p38 activity may be too low to detect inhibition clearly.
-
-
Harvest & Blot: Lyse cells.
-
The Readout:
-
Primary Marker: Phospho-MK2 (Thr334).[2][3][4][5] Must decrease with drug.
-
Control Marker: Total p38. Levels should remain constant. (LY2228820 inhibits activity, not expression).
-
False Lead: Phospho-p38.[6] Do not use as primary marker. ATP-competitive inhibitors often induce a feedback loop that increases phosphorylation of the target kinase (p38) while blocking its output [2].
-
Visualizing the Mechanism
The following diagram illustrates the specific intervention point of LY2228820 and the correct biomarkers for validation.
Figure 1: Signal transduction pathway of p38 MAPK.[1][3][7][8] LY2228820 blocks p38 catalytic activity.[1][3][4][5][7][9] Successful "stability" in culture is best measured by the sustained loss of phospho-MK2 (Thr334), not phospho-p38.
Solubility & Stability Data Reference
| Parameter | Specification | Technical Note |
| MW | 420.24 g/mol (Free Base) | Check if you have the Dimesylate salt (MW ~612.7); adjust molarity calculations accordingly. |
| Solubility (DMSO) | > 30 mg/mL | Highly soluble.[9] Warm to 37°C if crystals appear in frozen stock [3]. |
| Solubility (Water) | Insoluble | Do not attempt aqueous stock solutions. |
| Stock Stability | 6 months @ -80°C | Store in single-use aliquots to avoid freeze-thaw cycles. |
| Media Stability | ~24-48 hours | Hydrophobic compounds may bind to serum proteins (BSA/FBS) or plasticware, reducing free drug concentration over time. |
Frequently Asked Questions (FAQs)
Q: My stock solution in DMSO has turned slightly yellow. Is it degraded? A: Slight color shifts (pale yellow) are common with concentrated amines and do not necessarily indicate loss of potency. However, if the solution was left at room temperature or exposed to light for extended periods, verify activity using the Protocol B (p-MK2 blot) before committing to expensive experiments.
Q: Can I use LY2228820 in long-term (7-day) proliferation assays? A: Yes, but you cannot rely on a single dose. Due to the "instability" caused by serum protein binding and cellular metabolism, you must replenish the media containing fresh drug every 48 hours.
Q: I see an increase in p-p38 levels after treatment. Did the drug fail? A: No, this is a classic "kinase inhibitor paradox." By blocking the ATP pocket, LY2228820 prevents p38 from activating downstream negative feedback loops (like phosphatases). Consequently, the upstream kinases (MKK3/6) continue to phosphorylate p38, causing p-p38 accumulation. Always measure p-MK2, not p-p38, to assess efficacy [2].
Q: Why does the datasheet say "Dimesylate" but the paper says "LY2228820"? A: LY2228820 is the active molecule. The dimesylate is the salt form used to improve shelf-stability and initial solubility. Once dissolved in buffered media, the salt dissociates. Ensure you use the correct Molecular Weight for your molarity calculations (Free base: ~420 g/mol vs. Dimesylate: ~612 g/mol ) [3].
References
-
Bhattacharjee, D., et al. (2023).[10] "Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor."[1][10] Cell Chemical Biology, 30(10), 1211-1222.
-
Campbell, R. M., et al. (2014). "Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity." Molecular Cancer Therapeutics, 13(2), 364-374.
-
Selleck Chemicals. "Ralimetinib (LY2228820) Datasheet & Solubility." Selleckchem.com.
Sources
- 1. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. apexbt.com [apexbt.com]
- 10. rcsb.org [rcsb.org]
Optimizing LY 2228820 concentration for in vitro experiments
Status: Operational Operator: Senior Application Scientist Topic: Optimization of In Vitro Concentration & Experimental Protocols
Introduction: Beyond the Datasheet
Welcome to the Technical Support Center. You are likely here because you are observing inconsistencies between published IC
LY2228820 (Ralimetinib) is an ATP-competitive inhibitor highly selective for p38
This guide is structured to move you from stock preparation to validated data generation, bypassing common "silent" experimental failures.
Module 1: Reconstitution & Storage (The Foundation)
Critical Alert: LY2228820 is hydrophobic. Aqueous solubility is negligible. Attempting to dissolve directly in media or saline will result in micro-precipitation that is often invisible to the naked eye but will skew your concentration-response curves.
Standard Operating Procedure: Stock Preparation
| Parameter | Specification | Notes |
| Primary Solvent | DMSO (Anhydrous) | Do not use water or ethanol. |
| Stock Concentration | 10 mM - 50 mM | 10 mM is recommended for easier pipetting of nM doses. |
| Solubility Limit | ~80-100 mg/mL (DMSO) | Varies by vendor batch; heat (37°C) may be required for >50 mM. |
| Storage | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles (>3 cycles degrades potency). |
Troubleshooting: "My compound precipitated in cell media."
Cause: Adding high-concentration DMSO stock directly to a large volume of cold media causes "shock precipitation." Solution:
-
Perform a serial dilution in DMSO first (e.g., 1000x your final concentration).
-
Add the diluted DMSO spike to warm media while vortexing or swirling.
-
Ensure final DMSO concentration is <0.5% (ideally 0.1%) to avoid solvent toxicity masking drug effects.
Module 2: Dose Optimization Strategy
FAQ: "The biochemical IC
The Scientist's Answer: In cell-free kinase assays, the environment is controlled and ATP levels are low. Inside a cell, LY2228820 must compete with millimolar concentrations of intracellular ATP. Furthermore, cellular permeability and plasma protein binding (if using high serum) shift the effective concentration.
Recommended Concentration Ranges
| Assay Type | Target Concentration | Rationale |
| Biochemical (Cell-Free) | 3 - 10 nM | Near the enzymatic |
| Cellular Signaling (Western) | 10 nM - 200 nM | Sufficient to block p-MK2 in most lines (HeLa, RAW264.7). |
| Functional (Proliferation) | 100 nM - 1 | Requires sustained inhibition over days; account for degradation. |
| Off-Target Threshold | > 10 | Specificity for p38 |
Protocol: Determining Your Cellular IC
Do not guess. Run a dose-response verification using Western Blot before starting phenotypic assays.
-
Seed Cells: Plate cells (e.g., HeLa or specific cancer line) at 70% confluence.
-
Starvation: Serum-starve for 4-12 hours (cell line dependent) to reduce basal background.
-
Pre-treatment: Treat with LY2228820 (0, 10, 50, 100, 500, 1000 nM) for 1 hour .
-
Stimulation: Stimulate p38 pathway (e.g., Anisomycin 10
g/mL or UV radiation) for 30-45 minutes . -
Lysis: Harvest immediately in buffer containing phosphatase inhibitors.
-
Readout: Blot for p-MAPKAPK2 (Thr334) or p-HSP27 (Ser82) .
-
Note: Do not rely solely on p-p38 levels (see Module 3).
-
Module 3: Pathway Visualization & Logic
To interpret your data, you must visualize where LY2228820 acts. It does not prevent the phosphorylation of p38 itself by upstream kinases (MKK3/6); it prevents p38 from phosphorylating its downstream substrates.
Figure 1: Mechanism of Action. LY2228820 competes with ATP at the p38
Module 4: Troubleshooting & FAQs
Q1: I treated cells with LY2228820, but p-p38 (Thr180/Tyr182) levels did not decrease. Is the drug dead? A: No. This is a classic misinterpretation.
-
Mechanism: LY2228820 inhibits the catalytic activity of p38, not its activation by upstream kinases (MKK3/6).
-
Observation: You may actually see a super-induction (increase) in p-p38 levels due to the loss of a negative feedback loop (phosphatase inhibition) when the pathway is blocked.
-
Validation: You must blot for downstream targets: p-MK2 (Thr334) or p-HSP27 . If these are reduced, the drug is working.
Q2: I see toxicity in my control cells treated only with DMSO. A: Check your DMSO volume.
-
Ensure the final DMSO concentration is
0.1%. -
Include a "Vehicle Control" (DMSO only) in every plate.
-
If using sensitive primary cells, consider titrating DMSO tolerance first.
Q3: The drug works in Western Blot (1 hour) but fails in 72-hour proliferation assays. A: This suggests stability or compensatory issues.
-
Stability: LY2228820 is relatively stable, but media changes every 24-48 hours with fresh compound are recommended for long-term assays.
-
Compensation: Chronic inhibition of p38
/ can lead to compensatory upregulation of p38 or JNK pathways in some cancer lines.
Q4: Can I use this for p38
References
-
Campbell, R. M., et al. (2014). "Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity." Molecular Cancer Therapeutics, 13(2), 364-374.[1]
-
Patnaik, A., et al. (2016). "A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer." Clinical Cancer Research, 22(5), 1095-1102.[3][4]
-
National Cancer Institute (NCI). "Definition of p38 MAPK inhibitor LY2228820 dimesylate." NCI Drug Dictionary.
-
Selleck Chemicals. "Ralimetinib (LY2228820) Datasheet and Solubility."
Sources
Technical Support Center: Optimizing LY 2228820 (Ralimetinib) in Normal Cells
Introduction: The Therapeutic Window Challenge
Welcome to the Technical Support Center. You are likely here because you are observing unexpected cytotoxicity in your control cell lines (fibroblasts, epithelial cells, or PBMCs) when using LY 2228820 (Ralimetinib) .
As a potent, ATP-competitive inhibitor of p38
-
Supratherapeutic Dosing: Using concentrations (
) far exceeding the biochemical IC . -
Solvent Effects: Improper DMSO handling causing membrane permeabilization.
-
Pathway Deprivation: Blocking basal p38 activity in cells under environmental stress (e.g., serum starvation), leading to apoptosis.
This guide provides the protocols and mechanistic insights required to stabilize your normal cell controls while maintaining potent inhibition in your target models.
Part 1: Critical Troubleshooting (Q&A)
Q1: My normal cells are dying, but the literature says LY 2228820 is selective. Is my dose too high?
Diagnosis: Likely, yes.[1]
Many protocols default to
Technical Insight:
LY 2228820 has a biochemical IC
Action Plan:
-
Step 1: Perform a dose-titration curve specifically for your normal cells (e.g., HUVEC, HDF).
-
Step 2: Target the "Minimal Effective Dose" (MED) . For most assays, 200 nM – 500 nM is sufficient to fully suppress downstream signaling (HSP27/MK2) without compromising viability.
| Parameter | Biochemical IC | Cellular IC | Recommended Working Range | Toxic Threshold (Est.) |
| Concentration | ~3–5 nM | ~35–50 nM | 100 nM – 500 nM |
Q2: I see increased p-p38 levels after treatment. Did the drug fail, prompting me to increase the dose?
Diagnosis: STOP. Do not increase the dose. This is a classic interpretation error.
Mechanistic Explanation: LY 2228820 is an ATP-competitive inhibitor .[2][3][4][5] It binds to the catalytic pocket of p38, preventing it from phosphorylating downstream substrates (like MK2). It does not prevent upstream kinases (MKK3/6) from phosphorylating p38.
-
The Trap: Active p38 normally triggers a negative feedback loop that dampens upstream signaling. By inhibiting p38 activity, LY 2228820 breaks this feedback loop.
-
The Result: Upstream kinases continue to phosphorylate p38, causing accumulation of phospho-p38 (Thr180/Tyr182), even though the kinase is functionally dead.
Validation Protocol: To confirm efficacy, do not blot for p-p38. Instead, blot for the phosphorylation of its direct substrate: MAPKAPK-2 (MK2) at Thr334 or HSP27 at Ser82.
Q3: How do I manage DMSO toxicity in sensitive primary cells?
Diagnosis: Solvent toxicity is often mistaken for drug toxicity. Primary fibroblasts and endothelial cells are highly sensitive to DMSO spikes.
The "0.1% Rule" Protocol: Never add 100% DMSO stock directly to cell culture media in the dish. This creates a transient localized "hotspot" of high solvent concentration that kills cells instantly upon contact before mixing.
Optimized Dilution Workflow:
-
Stock: Prepare 10 mM stock in anhydrous DMSO.
-
Intermediate: Dilute stock 1:100 in culture media (not PBS) to create a 100
(10x) working solution. Vortex immediately. -
Final: Add the 10x intermediate solution to your cells to reach 1x (e.g., 500 nM).
-
Result: Final DMSO concentration is < 0.1%, and cells are never exposed to pure solvent.
-
Part 2: Visualizing the Mechanism & Workflow
Pathway Logic: Why p-p38 Accumulates
The diagram below illustrates the signaling architecture. Note the red cross indicating where LY 2228820 acts, and the feedback loop that explains the counter-intuitive rise in p-p38.
Caption: LY 2228820 blocks p38 catalytic activity (red dashed line) but not upstream activation, often leading to p-p38 accumulation.
Workflow: Cytotoxicity Minimization Decision Tree
Follow this logic flow to troubleshoot cell death issues.
Caption: Step-by-step logic to isolate the source of toxicity in normal cell lines.
Part 3: Validated Experimental Protocols
Protocol A: Safe Solubilization & Storage
-
Solubility: LY 2228820 is soluble in DMSO up to 100 mg/mL.[4] It is poorly soluble in water.
-
Storage: Store powder at -20°C. Store DMSO aliquots at -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
Preparation Steps:
-
Dissolve 1 mg of LY 2228820 (MW: 433.5 g/mol , free base) in 230.6
DMSO to generate a 10 mM Stock . -
Aliquot into 20
volumes in amber tubes (light sensitive). -
Store at -80°C.
Protocol B: The "Washout" Rescue Assay
To confirm that observed effects are due to reversible kinase inhibition and not permanent cytotoxic damage (apoptosis):
-
Treat cells with 500 nM LY 2228820 for 24 hours.
-
Remove media. Wash 2x with warm PBS.
-
Add fresh, drug-free complete media.
-
Incubate for 24 hours.
-
Readout: Assess viability (MTT/ATP) or signaling recovery (p-MK2 levels should return to baseline upon stimulation).
-
Result: If cells do not recover, the toxicity was lethal/irreversible (likely off-target or solvent damage). If they recover, the inhibition was specific.
-
References
-
Campbell, R. M., et al. (2014). "Characterization of LY2228820 Dimesylate, a Potent and Selective Inhibitor of p38 MAPK with Antitumor Activity." Molecular Cancer Therapeutics, 13(2), 364–374.[2][6]
-
Patnaik, A., et al. (2016). "A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer." Clinical Cancer Research, 22(5), 1095–1102.[7][8]
-
Faustino, C., et al. (2023).[9] "Prenylated Flavonoids with Selective Toxicity against Human Cancers."[9] International Journal of Molecular Sciences, 24(8), 7429. (Discusses selectivity indices and cytotoxicity assays).
-
Selleck Chemicals. "Ralimetinib (LY2228820) Datasheet & Solubility Protocol." (Standard reference for solubility limits).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mek12.com [mek12.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: LY2228820 (Ralimetinib) Troubleshooting Guide
Product: LY2228820 (Ralimetinib)
Category: p38 MAPK Inhibitor (ATP-competitive)
Target Specificity: p38
Core Directive: Interpreting "Paradoxical" Data
Executive Summary: LY2228820 is a potent, ATP-competitive inhibitor.[1][2][3] The most frequent technical inquiry regarding this compound involves the "Phosphorylation Paradox." Researchers often observe sustained or increased levels of phosphorylated p38 (p-p38) via Western blot after treatment, leading to the erroneous conclusion that the drug is inactive.
The Reality: LY2228820 binds to the ATP pocket of p38, preventing it from phosphorylating downstream substrates. However, it does not prevent upstream kinases (MKK3/6) from phosphorylating p38 itself. In fact, ATP-competitive binding often stabilizes the kinase in a conformation that protects the phosphorylation loop from phosphatases, leading to signal accumulation.
Troubleshooting Modules (Q&A Format)
Module A: Biomarker Validation & Efficacy Readouts
Q: I treated my cells with 100 nM LY2228820, but p-p38 (Thr180/Tyr182) levels on my Western blot are unchanged or higher. Is the drug degraded?
A: The drug is likely functional; your readout is misleading.
-
Mechanism: LY2228820 occupies the ATP-binding pocket.[3] This steric occupancy prevents p38 from transferring phosphate to its substrates but does not block the upstream activation of p38 by MKK3/6. Furthermore, inhibitor binding can reduce the accessibility of the activation loop to phosphatases, effectively "locking" p38 in a phosphorylated state.
-
Corrective Action: Do not rely on p-p38 as a readout for inhibition. You must measure the phosphorylation status of direct downstream substrates.
-
Validated Biomarkers:
Q: My IC50 for p-HSP27 inhibition is significantly higher in whole-cell assays compared to cell-free kinase assays. Why?
A: This is a classic ATP-competition shift.
-
Causality: In cell-free assays, ATP concentrations are often kept low (e.g., 10-100
M). Intracellular ATP concentrations are in the millimolar range (1-5 mM). Because LY2228820 competes with ATP, higher cellular ATP levels require higher drug concentrations to achieve the same occupancy. -
Troubleshooting: Ensure your dose-response curve covers a wide range (e.g., 1 nM to 10
M). For cell-based assays, the expected IC50 for p-MK2 inhibition is typically 30–50 nM , whereas biochemical IC50s are 3–5 nM .
Module B: Pathway Crosstalk & Resistance
Q: Treatment with LY2228820 led to an unexpected increase in p-ERK1/2 and increased cell survival in my cancer line.
A: You are observing "Feedback Activation."
-
Mechanism: The p38 MAPK pathway often exerts negative feedback on upstream growth signals (such as EGFR or MEK). When you inhibit p38, you relieve this brake, allowing "crosstalk" to hyperactivate the RAS-RAF-MEK-ERK pathway.
-
Diagnostic Experiment: Perform a time-course Western blot. If p-ERK rises as p-HSP27 falls (typically 2-24 hours post-treatment), this confirms feedback loop activation.
-
Solution: This is a biological result, not a technical failure. Consider dual inhibition strategies (e.g., combining LY2228820 with a MEK inhibitor) to block the compensatory escape route.
Module C: Solubility & Handling
Q: I see precipitation when adding the drug to cell culture media.
A: LY2228820 is hydrophobic.[3]
-
Protocol:
-
Prepare a high-concentration stock in anhydrous DMSO (e.g., 10-50 mM).
-
Do not add the DMSO stock directly to the static culture dish.
-
Intermediate Step: Dilute the drug into a small volume of pre-warmed media with rapid vortexing to create a 2X or 10X working solution.
-
Add this working solution to your cells.
-
-
Limit: Keep final DMSO concentration <0.5% to avoid solvent toxicity masking the drug effect.
Data Visualization
Figure 1: Mechanism of Action & Biomarker Strategy
This diagram illustrates why p-p38 accumulates and why p-MK2 is the correct readout.
Caption: LY2228820 blocks the catalytic transfer of phosphate to MK2 but stabilizes p-p38, making p-p38 a "false positive" for activity.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow when encountering unexpected Western Blot results.
Caption: Step-by-step logic to validate LY2228820 activity using downstream biomarkers.
Data Summary: Expected vs. Unexpected Results
| Parameter | Expected Result (Drug Working) | Unexpected / Problematic Result | Technical Interpretation |
| p-p38 (Thr180/Tyr182) | High / Unchanged | Low / Absent | High p-p38 indicates the drug is binding and stabilizing the kinase. Low p-p38 suggests upstream inhibition or degradation. |
| p-MK2 (Thr334) | Decreased / Absent | High / Unchanged | This is the primary efficacy endpoint. If high, the drug is not engaging the target. |
| p-HSP27 (Ser82) | Decreased | High | Confirmatory endpoint. Lack of decrease suggests resistance or insufficient dosing. |
| p-ERK1/2 | Unchanged | Increased | Indicates "Paradoxical Activation" or Feedback Loop release. Common in RAS-mutant contexts. |
| Cell Viability | Cell-line dependent | No Effect | p38 inhibition is often cytostatic, not cytotoxic. Check for senescence markers (SA- |
Validated Experimental Protocol: Western Blotting
Objective: Accurately assess LY2228820 target engagement.
-
Cell Lysis (Critical Step):
-
Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktail 2 & 3 (Sigma or equivalent) and Protease Inhibitors .
-
Note: p38 phosphatases are very active. Lysis must be performed on ice immediately after media removal.
-
-
Protein Loading:
-
Load 20-30
g of total protein per lane.
-
-
Primary Antibodies:
-
Anti-p-MAPKAPK-2 (Thr334): (Rabbit mAb, 1:1000).
-
Anti-p38 MAPK (Total): (Mouse mAb, 1:1000) - Loading control.
-
Anti-p-HSP27 (Ser82): (Rabbit mAb, 1:1000).
-
-
Incubation:
-
Overnight at 4°C with gentle shaking. Do not incubate phospho-antibodies at room temperature for short periods; signal specificity degrades.
-
References
-
National Cancer Institute (NCI). Definition of p38 MAPK inhibitor LY2228820 dimesylate - NCI Drug Dictionary. [Link]
-
Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer.[6] Clinical Cancer Research. [Link]
-
Campbell, R. M., et al. (2014). Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity. Molecular Cancer Therapeutics. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Ralimetinib (LY2228820)
Current Status: Operational Topic: Troubleshooting experimental resistance to p38 MAPK inhibitor Ralimetinib Audience: Senior Researchers & Drug Development Scientists
Introduction: The Ralimetinib Paradox
Welcome to the Ralimetinib Technical Support Hub. If you are accessing this guide, you are likely observing a loss of efficacy (IC50 shift) or paradoxical signaling data in your cancer models.
Critical Technical Insight: Ralimetinib (LY2228820) is canonically defined as a p38 MAPK inhibitor.[1][2][3][4] However, recent high-fidelity chemoproteomic profiling reveals it possesses a dual mechanism : it inhibits p38α/β and acts as an atypical inhibitor of EGFR. Resistance is rarely due to a simple failure of the molecule to bind p38; it is often driven by compensatory feedback loops (MEK/ERK) , gatekeeper mutations (EGFR T790M) , or assay artifacts where downstream biomarkers are misread.
This guide provides modular troubleshooting to deconstruct these failure modes.
Module 1: Diagnostic Triage (Biomarker Validation)
Q: My Western blots show increased p38 phosphorylation after Ralimetinib treatment. Is the drug inactive?
A: No. This is an expected pharmacodynamic phenomenon, not a failure.
The Mechanism: Ralimetinib is an ATP-competitive type I inhibitor. It binds the kinase active site, preventing substrate phosphorylation. However, it does not prevent upstream kinases (MKK3/6) from phosphorylating p38 itself. In fact, by blocking the negative feedback loop where p38 normally downregulates its upstream activators, Ralimetinib treatment frequently causes accumulation of hyper-phosphorylated (but catalytically inactive) p38.
The Solution (Protocol): Do not use p-p38 (Thr180/Tyr182) as a readout for drug efficacy. Instead, assay the direct downstream substrate MAPKAPK2 (MK2) .
Validation Protocol: MK2 Phosphorylation Assay
| Step | Parameter | Technical Note |
| 1. Lysis | RIPA + Phosphatase Inhibitors | Must include Na3VO4 and NaF. p-MK2 is labile. |
| 2. Target | p-MK2 (Thr334) | This residue is directly phosphorylated by p38. |
| 3. Control | Total MK2 | Essential for normalization; MK2 levels can fluctuate under stress. |
| 4. Result | Loss of Signal | Efficacy is defined by the disappearance of the p-MK2 band, regardless of p-p38 levels. |
Module 2: Deconvoluting Resistance Mechanisms
Q: I confirmed p-MK2 inhibition, but cell viability (IC50) remains unchanged. Why?
A: Your cells are likely bypassing p38 dependence via Adaptive Kinase Reprogramming , specifically the EGFR/MEK axis.
The Causality: In many cancer lineages (ovarian, glioblastoma), p38 signaling acts as a "brake" on the ERK pathway. When you inhibit p38 with Ralimetinib, you release this brake, leading to a rebound activation of MEK/ERK, which drives survival. Furthermore, if your cells harbor the EGFR T790M mutation, Ralimetinib's secondary activity against EGFR is abolished, rendering the drug ineffective if the tumor relies on EGFR signals.
Experimental Workflow: The Resistance Deconvolution Matrix
Run the following Western Blot panel to identify the driver of resistance:
| Target | Observation in Resistant Cells | Interpretation | Actionable Counter-Strategy |
| p-ERK1/2 | Increased (vs. Control) | MEK/ERK Feedback Activation | Combine with MEK inhibitor (e.g., Binimetinib) |
| p-EGFR | Sustained/High | EGFR Pathway Dominance | Sequence for EGFR T790M mutation |
| p-AKT | Increased | PI3K Bypass Track | Combine with PI3K/mTOR inhibitor |
Visualizing the Resistance Network
The following diagram illustrates the dual mechanism of Ralimetinib and the feedback loops that drive resistance.
Figure 1: Mechanism of Action and Resistance Pathways. Ralimetinib inhibits p38 and EGFR.[2] Resistance arises via T790M mutations blocking EGFR binding or loss of p38-mediated negative feedback on MEK/ERK.
Module 3: Overcoming Strategies (Protocols)
Q: How do I validate a combination strategy to overcome this resistance?
A: You must demonstrate Synergy , not just additive effects. Use the Chou-Talalay method.
Protocol: Synergistic Combination Assay
-
Seeding: Seed cells (e.g., Ovarian A2780 or Glioblastoma U87) in 96-well plates.
-
Design: Create a matrix of Ralimetinib (Drug A) and a MEK inhibitor (Drug B, e.g., Trametinib).
-
Ratios: Constant ratio (e.g., IC50_A : IC50_B).
-
Doses: 0.25x, 0.5x, 1x, 2x, 4x IC50.
-
-
Readout: CellTiter-Glo (ATP) at 72 hours.
-
Analysis: Calculate the Combination Index (CI).
-
CI < 0.9: Synergistic (The goal).
-
CI = 0.9–1.1: Additive.
-
CI > 1.1: Antagonistic.
-
Troubleshooting Table: Common Assay Artifacts
| Symptom | Probable Cause | Corrective Action |
| High background in p-MK2 Western | Poor antibody specificity | Use anti-pMAPKAPK-2 (Thr334) (Cell Signaling Tech #3007 is the industry standard). |
| Inconsistent IC50 values | Serum binding | Ralimetinib is highly protein-bound. Perform assays in reduced serum (1-2% FBS) if variability persists. |
| No effect in 2D, effect in 3D | Microenvironment dependence | p38 signaling is often stress-induced. 3D spheroids mimic hypoxic stress better than 2D monolayers. |
References
-
Mechanism of Action & EGFR Interaction
-
Clinical Pharmacokinetics & p-MK2 Biomarker
-
MEK/ERK Feedback Loops
-
Nature Reviews Molecular Cell Biology (2011). "Feedback regulation of EGFR signaling: decision making by early and delayed loops."[5]
-
-
MK2 as a Specific Biomarker
- Journal of Biological Chemistry. "MAPKAPK2 (MK2)
Sources
- 1. researchgate.net [researchgate.net]
- 2. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The K-Ras effector p38γ MAPK confers intrinsic resistance to tyrosine kinase inhibitors by stimulating EGFR transcription and EGFR dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Potential for drug-drug interactions with LY 2228820
Technical Support Center: LY 2228820 (Ralimetinib) Interaction Guide
Introduction: The Mechanistic Context
Welcome to the technical guide for LY 2228820 (Ralimetinib). As you integrate this p38 MAPK inhibitor into your drug development pipeline, you must move beyond simple IC50 values. The critical challenge with LY 2228820 is not just its potency against p38
This guide dissects these interactions, providing the "why" behind the protocols and the troubleshooting steps necessary to validate your data.
Module 1: Metabolic Liability (CYP450 Interactions)
The Core Issue: Users frequently observe unexpected plasma concentration spikes of co-administered drugs. This is often due to LY 2228820's role as a Time-Dependent Inhibitor (TDI) of CYP3A4. Unlike simple competitive inhibition, TDI implies that LY 2228820 irreversibly inactivates the enzyme, meaning the effect persists even after the drug is cleared.
Q: My LC-MS/MS data shows non-linear clearance of my co-analyte when dosed with LY 2228820. Why?
A: You are likely observing mechanism-based inactivation (MBI). Clinical data indicates LY 2228820 inhibits CYP3A4 with a
Self-Validating Protocol: CYP3A4 Time-Dependent Inhibition Assay Objective: To distinguish between reversible inhibition and TDI.
-
Preparation: Prepare human liver microsomes (HLM) at 1 mg/mL.
-
Pre-incubation (The Critical Step):
-
Arm A (Plus NADPH): Incubate HLM + LY 2228820 (0.1 – 50
M) + NADPH for 30 minutes. -
Arm B (Minus NADPH): Incubate HLM + LY 2228820 (0.1 – 50
M) without NADPH for 30 minutes.
-
-
Dilution: Dilute both arms 10-fold into a secondary incubation containing the CYP3A4 probe substrate (e.g., Midazolam) and NADPH.
-
Analysis: Measure the formation of 1'-hydroxymidazolam via LC-MS/MS.
-
Interpretation: If the IC50 of Arm A is significantly lower (more potent) than Arm B, LY 2228820 is a Time-Dependent Inhibitor.
Data Summary: LY 2228820 CYP Interaction Profile
| Parameter | Value / Status | Clinical Implication |
| Target | p38 MAPK | Anti-inflammatory / Anti-neoplastic |
| CYP3A4 Inhibition | Competitive ( | Acute interaction risk |
| CYP3A4 Inactivation | TDI ( | High Risk: Long-lasting interaction |
| Metabolism | Oxidation + Glucuronidation | Clearance depends on hepatic function |
Module 2: Pharmacodynamic Interactions & Feedback Loops
The Core Issue: In oncology, p38 inhibition is rarely a monotherapy. It is often combined with DNA-damaging agents (Gemcitabine, Carboplatin). However, blocking p38 can trigger "survival feedback loops," leading to the hyperactivation of parallel pathways like ERK or AKT.
Q: I see increased efficacy with Gemcitabine, but my Western blots show higher p-ERK levels. Is this an artifact? A: No, this is a biological compensatory mechanism. p38 MAPK often acts as a "brake" on the ERK pathway. When you inhibit p38 with LY 2228820, you remove this negative feedback, potentially causing ERK hyperactivation. This suggests your combination therapy might benefit from a MEK inhibitor, but it also validates that your p38 inhibition is working.
Visualizing the Signaling Architecture The following diagram illustrates the mechanism of action and the potential feedback loop (DDI risk) when using LY 2228820.
Caption: LY 2228820 blocks p38-mediated survival signaling, sensitizing cells to chemotherapy. Note the potential feedback activation of ERK (dotted red line).
Module 3: Troubleshooting Experimental Anomalies
Issue 1: Inconsistent IC50 values in cell-based assays.
-
Diagnosis: ATP Competition.[1]
-
Explanation: LY 2228820 is an ATP-competitive inhibitor. If your assay conditions have high physiological concentrations of ATP (mM range), the drug's potency will appear lower (higher IC50) compared to biochemical assays with low ATP.
-
Fix: Run a
ATP titration. Ensure your kinase assay uses ATP concentrations near the of the p38 enzyme to get relevant data.
Issue 2: High toxicity in "Vehicle Only" control mice during combination trials.
-
Diagnosis: Formulation incompatibility.
-
Explanation: LY 2228820 is often formulated in buffers requiring specific pH or co-solvents. If combined with Gemcitabine (acidic) or Carboplatin in the same syringe/infusion line, precipitation can occur.
-
Fix: Never mix in the same syringe. Administer LY 2228820 orally (PO) and chemotherapeutics intraperitoneally (IP) or intravenously (IV) to avoid physical incompatibility.
Module 4: Transporter Assessment (P-gp/BCRP)
While metabolic inhibition is the primary DDI driver, transporter interaction dictates bioavailability.
Q: Does LY 2228820 cross the Blood-Brain Barrier (BBB)? A: Preclinical data suggests limited BBB penetration, likely due to efflux transporters (P-gp/BCRP). If you are studying Glioblastoma (GBM), this is a critical variable.
Protocol: Transporter Substrate Assay (Caco-2 Cells)
-
Setup: Culture Caco-2 cells on transwell inserts (21 days for monolayer formation).
-
Dosing: Add LY 2228820 (10
M) to the Apical (A) or Basolateral (B) chamber. -
Inhibitors:
-
Set 1: LY 2228820 alone.
-
Set 2: LY 2228820 + Zosuquidar (P-gp inhibitor).
-
-
Measurement: Measure transport (A
B and B A) via LC-MS/MS. -
Calculation: Calculate the Efflux Ratio (ER) =
.-
Result: If ER > 2.0 and is reduced by Zosuquidar, LY 2228820 is a P-gp substrate.
-
References
-
Patnaik, A., et al. (2016). "A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer." Clinical Cancer Research.
-
Campbell, R. M., et al. (2014). "Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity in vitro and in vivo." Molecular Cancer Therapeutics.
-
Vergote, I., et al. (2020).[2] "A randomized, double-blind, placebo-controlled phase 1b/2 study of ralimetinib... plus gemcitabine and carboplatin... for women with recurrent platinum-sensitive ovarian cancer."[2] Gynecologic Oncology.
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
Sources
- 1. researchgate.net [researchgate.net]
- 2. A randomized, double-blind, placebo-controlled phase 1b/2 study of ralimetinib, a p38 MAPK inhibitor, plus gemcitabine and carboplatin versus gemcitabine and carboplatin for women with recurrent platinum-sensitive ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Definitive Guide: LY2228820 vs. SB203580 for p38 MAPK Inhibition
Executive Summary: The "Go/No-Go" Decision
For researchers targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, the choice between SB203580 and LY2228820 (Ralimetinib) is a choice between a historical academic standard and a clinical-grade precision instrument.
-
Use SB203580 if: You are conducting routine in vitro screening, require a cost-effective reference compound for basic phenotype checks, and can control for off-target effects (specifically c-Raf and JNK) by using concentrations
. -
Use LY2228820 if: You require high-fidelity pathway dissection, are moving into in vivo xenograft models, or need a compound with clinical translational relevance.[1] Its nanomolar potency and superior selectivity profile minimize the "dirty" kinase inhibition seen with first-generation inhibitors.
Mechanistic Deep Dive: Structural Pharmacology
Both compounds are ATP-competitive inhibitors targeting the p38
SB203580: The Pyridinyl Imidazole Prototype
SB203580 acts by competing with ATP for the nucleotide-binding site. Crucially, its selectivity relies on the "gatekeeper" residue Threonine 106 (Thr106) in the ATP binding pocket.
-
Mechanism: The fluorophenyl group occupies a hydrophobic pocket adjacent to Thr106.[2]
-
Limitation: It does not inhibit p38
or p38 because these isoforms possess bulkier gatekeeper residues (Methionine) that sterically hinder binding. -
The "Paradox": While it inhibits p38 catalytic activity, it often leads to hyper-phosphorylation of p38 itself. By blocking the kinase activity, SB203580 prevents the p38-mediated negative feedback loop (via TAB1/TAK1), causing upstream kinases (MKK3/6) to accumulate phosphorylated p38. Warning: Do not use p-p38 levels as a readout for inhibition efficacy.
LY2228820 (Ralimetinib): The Optimized Clinical Candidate
LY2228820 is a trisubstituted imidazole derivative designed to overcome the pharmacokinetic liabilities and off-target toxicity of earlier compounds.
-
Binding Mode: Crystal structures reveal that LY2228820 forms a stable hydrogen bond network with the hinge region (Met109, Gly110). Its extended warhead shifts the hinge position, creating a tighter, more induced-fit complex than SB203580.[2]
-
Selectivity: It maintains the Thr106 interaction but utilizes a more compact scaffold that reduces promiscuous binding to other kinases like c-Raf.[3]
Head-to-Head Performance Metrics
The following data aggregates multiple biochemical assays to provide a consensus view of potency and selectivity.
| Feature | SB203580 | LY2228820 (Ralimetinib) | Implication |
| Primary Target | p38 | p38 | Both spare |
| IC50 (Cell-Free) | 50 – 600 nM | 3 – 7 nM | LY is ~100x more potent. |
| IC50 (Cell-Based) | ~500 nM (LPS-TNF | ~6 – 10 nM (LPS-TNF | LY requires significantly lower dosing. |
| Key Off-Targets | c-Raf (at >2 | Minimal (Clean Kinase Panel) | SB203580 can paradoxically activate ERK via c-Raf. |
| Solubility | High (DMSO, Water/Acid) | Moderate (DMSO) | SB is easier to handle in simple buffers. |
| In Vivo Half-Life | Short; high clearance | Optimized for oral dosing | LY is suitable for animal models. |
| Clinical Status | Discontinued (Toxicity) | Phase I/II (Cancer/Inflammation) | LY represents current therapeutic reality. |
Visualization: Signaling Pathway & Inhibition Nodes
The following diagram illustrates the p38 MAPK cascade, highlighting the specific intervention points and the critical distinction between activation (phosphorylation of p38) and activity (phosphorylation of downstream targets).
Caption: p38 MAPK signaling cascade. Note that ATP-competitive inhibitors block downstream signaling (MK2/HSP27) but may increase p-p38 levels via feedback loop loss.
Experimental Protocols
To ensure scientific integrity, these protocols are designed to be self-validating . You must measure a downstream substrate to prove inhibition.
Protocol A: Validating Inhibition via Western Blot (The "Gold Standard")
Objective: Confirm functional inhibition of p38
Reagents:
-
Stimulant: Anisomycin (10
g/mL) or LPS (100 ng/mL). -
Inhibitor: LY2228820 (Stock 10 mM in DMSO).
Step-by-Step Workflow:
-
Seeding: Plate cells to reach 70-80% confluence.
-
Starvation: Serum-starve cells for 4-12 hours to reduce basal kinase activity.
-
Pre-treatment (Critical):
-
Treat cells with LY2228820 (Titration: 1 nM, 10 nM, 100 nM) or SB203580 (0.1
M, 1 M, 10 M) for 60 minutes . -
Control: DMSO vehicle only.[5]
-
-
Stimulation: Add Anisomycin (or LPS) directly to the media for 30-45 minutes .
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Roche).
-
Detection (Western Blot):
-
Primary Readout: Anti-phospho-MAPKAPK-2 (Thr334) or Anti-phospho-HSP27 (Ser82). Expect dose-dependent decrease.
-
Pathway Control: Anti-phospho-p38 (Thr180/Tyr182). Expect NO change or slight INCREASE (due to feedback loss).
-
Loading Control: Total p38 or GAPDH.
-
Protocol B: In Vitro Kinase Activity Assay (Radiometric)
Objective: Determine IC50 values in a cell-free system.
-
Reaction Mix: Recombinant human p38
(0.5-2 nM), P-ATP (specific activity ~10 Ci/ l), and EGFR peptide substrate (KRELVEPLTPSGEAPNQALLR). -
Inhibitor: Serial dilution of LY2228820 (0.1 nM to 100 nM).
-
Initiation: Start reaction by adding ATP/Mg
mix. -
Incubation: 30 minutes at 30°C (Linear velocity conditions).
-
Termination: Spot onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.
-
Quantification: Scintillation counting.
Decision Logic: Selecting the Right Inhibitor
Use this logic flow to determine the appropriate reagent for your specific study.
Caption: Decision matrix for selecting between SB203580 and LY2228820 based on experimental constraints.
References
-
Campbell, R. M., et al. (2014). "Characterization of LY2228820 Dimesylate, a Potent and Selective Inhibitor of p38 MAPK with Antitumor Activity." Molecular Cancer Therapeutics, 13(2), 364-374.[2]
-
Patnaik, A., et al. (2016).[4][6] "A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer." Clinical Cancer Research, 22(5), 1095-1102.[4]
-
Kumar, S., et al. (1999). "SB203580 is a specific inhibitor of p38 MAP kinase in vivo."[5] Biochemical and Biophysical Research Communications, 235(3), 533-538.
-
Hall-Jackson, C. A., et al. (1999). "Paradoxical activation of Raf by a novel Raf inhibitor."[3] Chemistry & Biology, 6(8), 559-568.
-
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315.
Sources
- 1. mek12.com [mek12.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of SB 203580 on the activity of c-Raf in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Ralimetinib (LY2228820) vs. Other p38 Inhibitors In Vivo
[1]
Executive Summary: The Strategic Verdict
Ralimetinib (LY2228820) represents a "Second-Generation" p38 MAPK inhibitor designed to overcome the hepatotoxicity and poor selectivity that plagued first-generation compounds like SB203580.[1][2] While it demonstrates superior safety and oral bioavailability in in vivo models, its utility is nuanced by a critical mechanistic duality: it is a potent p38
Select Ralimetinib when:
-
Conducting long-term in vivo oncology studies (ovarian, breast, glioblastoma) where sustained oral dosing is required.[1]
-
Studying p38-mediated cytokine suppression (IL-6, TNF
) in the tumor microenvironment.[1] -
You require a compound with a cleaner toxicity profile than SB203580 or BIRB-796 for multi-week dosing.[1]
Select Alternatives (e.g., BIRB-796) when:
-
Studying p38
or p38 isoforms (Ralimetinib is / selective).[1] -
Pure p38 mechanism validation is required without potential EGFR interference.
Mechanistic Architecture & Binding Mode[1][2]
Type I vs. Type II Inhibition
The primary differentiator between Ralimetinib and its competitors lies in the binding mode and isoform selectivity.
| Feature | Ralimetinib (LY2228820) | SB203580 | Doramapimod (BIRB-796) |
| Binding Class | Type I (ATP-Competitive) | Type I (ATP-Competitive) | Type II (Allosteric/DFG-out) |
| Isoform Selectivity | High: p38 | Moderate: p38 | Broad: p38 |
| Binding Kinetics | Fast On / Fast Off | Fast On / Fast Off | Slow On / Slow Off (Long residence time) |
| Key Off-Targets | EGFR (at higher conc.), LSD1 | c-Raf, JNK (at high conc.)[1] | JNK2 (at high conc.), c-Raf |
The "EGFR Paradox"
Critical Insight: While marketed as a p38 inhibitor, recent chemoproteomic profiling (2023) indicates that Ralimetinib's anti-proliferative activity in certain cancer cell lines may be driven by off-target EGFR inhibition , despite being >30-fold less potent against EGFR than p38
Signaling Pathway Visualization
The following diagram maps the p38 signaling cascade and the intervention points of these inhibitors.
Caption: p38 MAPK signaling cascade showing intervention points for Type I (Ralimetinib) and Type II (BIRB-796) inhibitors.[1][4][5]
Pharmacokinetics (PK) & Bioavailability Comparison[1][6][7][8]
Ralimetinib offers superior "drug-like" properties compared to the tool compound SB203580, making it suitable for clinical translation and long-term animal studies.
| Parameter | Ralimetinib (LY2228820) | SB203580 | BIRB-796 |
| Bioavailability (F) | High (>70% in mice/rats) | Moderate (~30-50%) | High (>60%) |
| Half-life (T1/2) | ~3-4 hrs (Human)~1-2 hrs (Mouse) | ~5.2 hrs (Mouse i.p.) | ~2-4 hrs (Mouse) |
| Cmax (Mouse) | ~1.5 | ~2-3 | ~1.0 |
| Clearance | Low intrinsic clearance | Moderate | Low |
| Dosing Vehicle | 20% Captisol or 1% HEC | DMSO/Saline (Solubility issues) | PEG400/Water |
| Effective Dose | 10–30 mg/kg BID (Oral) | 10–50 mg/kg Daily (i.p./Oral) | 10–30 mg/kg Daily (Oral) |
In Vivo Efficacy & Toxicity Landscapes
Oncology Models
Ralimetinib is the preferred choice for oncology xenografts due to its ability to modulate the tumor microenvironment (TME) and potential direct anti-tumor effects.
-
Melanoma (B16-F10): Ralimetinib (30 mg/kg) significantly reduces lung metastases and inhibits p-MK2 levels in tumor tissue by >40% for up to 8 hours.[1]
-
Ovarian Cancer: In combination with Gemcitabine/Carboplatin, it improves Progression-Free Survival (PFS) by sensitizing tumors to chemotherapy.[1]
-
Multiple Myeloma: Enhances bortezomib-induced cytotoxicity in bone marrow microenvironments.[1]
Inflammation Models
While Ralimetinib is effective (e.g., LPS-induced TNF
Safety Profile (The Liver Toxicity Factor)
-
SB203580: Notorious for hepatotoxicity in long-term dosing due to off-target inhibition of JNK and other kinases.[1]
-
Ralimetinib: Designed to minimize liver toxicity. Clinical trials showed manageable adverse events (rash, tremor) but grade 3/4 ALT elevations can occur in combination therapies.[1] It is safer than SB203580 for chronic mouse studies (4+ weeks).[1]
Experimental Protocol: Self-Validating In Vivo Efficacy Study
Objective: Assess Ralimetinib efficacy in a tumor xenograft model with integrated PD (Pharmacodynamic) validation.
Phase 1: Preparation & Formulation[1]
-
Vehicle Preparation: Dissolve Ralimetinib Dimesylate in 20% Captisol (w/v) in 25 mM phosphate buffer (pH 2.0). Note: Low pH aids solubility; ensure pH is adjusted to ~4.0 before gavage if possible, or use 1% Hydroxyethylcellulose (HEC) for suspension.[1]
-
Dose Calculation: Target 30 mg/kg. For a 25g mouse, administer ~100-200
L volume.[1]
Phase 2: The Workflow
Caption: Workflow for a standard 21-day Ralimetinib efficacy study with PD endpoints.
Phase 3: Validation (Quality Control)[1]
-
PK Check: Collect plasma at T=2h on Day 1 and Day 21. Expected concentration > 500 nM.[6]
-
PD Check: Western blot of tumor lysate for p-MK2 (Thr334) .[1] Ralimetinib must reduce p-MK2 by >50% compared to vehicle to confirm target engagement.[1] If tumor volume decreases but p-MK2 is unchanged, suspect off-target (EGFR) mechanisms.[1]
References
-
Patnaik, A. et al. (2016).[7][8] "A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer." Clinical Cancer Research. Link
-
Tate, C. M. et al. (2013). "Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity." Molecular Cancer Therapeutics. Link
-
Vergote, I. et al. (2020). "A randomized, double-blind, placebo-controlled phase 1b/2 study of ralimetinib... for women with recurrent platinum-sensitive ovarian cancer."[1] Gynecologic Oncology. Link
-
Mader, M. et al. (2008).[3] "Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38alpha MAP kinase inhibitors with excellent in vivo antiinflammatory properties."[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Lin, A. et al. (2023).[7] "Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor."[3] Cell Chemical Biology. Link (Reference for EGFR off-target controversy).[1]
-
Pargellis, C. et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link (Reference for BIRB-796 mechanism).[1]
Sources
- 1. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy Guide: LY2228820 (Ralimetinib) vs. Gefitinib in EGFR-Mutant Models
Topic: Efficacy of LY2228820 versus Gefitinib in EGFR-Mutant Cells Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary: The Mechanism-Phenotype Disconnect
In the landscape of targeted oncology, Gefitinib stands as a foundational first-generation EGFR tyrosine kinase inhibitor (TKI), specifically designed to target activating mutations (Exon 19 del, L858R) in Non-Small Cell Lung Cancer (NSCLC). Conversely, LY2228820 (Ralimetinib) was developed as a potent, selective inhibitor of p38 MAPK (mitogen-activated protein kinase).[2]
However, recent pharmacogenomic and structural analyses have revealed a critical "off-target" reality: LY2228820’s anti-proliferative efficacy in EGFR-mutant cell lines is primarily driven by direct EGFR inhibition, not p38 suppression.
This guide objectively compares these two agents, elucidating why LY2228820 functions as a "weaker Gefitinib" in this specific biological context and providing the experimental frameworks necessary to validate these mechanisms in your own laboratory.
Mechanistic Architecture
To understand the efficacy delta between these agents, we must analyze their structural interaction with the EGFR kinase domain.
Gefitinib (The Standard)
-
Class: Quinazoline-based reversible EGFR inhibitor.[3]
-
Binding: Binds to the ATP-binding pocket of the EGFR kinase domain.[4]
-
Selectivity: High affinity for EGFR activating mutations (L858R, Del19).
-
Liability: Susceptible to the T790M "gatekeeper" mutation, which increases ATP affinity and sterically hinders drug binding.[5]
LY2228820 (The Mimic)
-
Class: Trisubstituted imidazole derivative (designed for p38α/β).[6]
-
Observed Activity: Acts as an ATP-competitive inhibitor of EGFR.[1]
-
Structural Insight: Crystal structures and modeling indicate LY2228820 occupies the EGFR ATP pocket similarly to Gefitinib but with lower affinity.
-
Resistance: Like Gefitinib, LY2228820 is rendered ineffective by the T790M mutation , confirming its dependence on the same binding topology.
Pathway Visualization: Dual Interaction Logic
Figure 1: Mechanistic divergence and convergence. Note that while LY2228820 potently inhibits p38, its anti-proliferative effect in this context is driven by the weaker, off-target inhibition of Mutant EGFR.
Quantitative Efficacy Comparison
The following data summarizes the potency disparity. While their sensitivity profiles are highly correlated (Pearson R ≈ 0.93), Gefitinib is orders of magnitude more potent.
| Feature | Gefitinib | LY2228820 (Ralimetinib) |
| Primary Target | EGFR (L858R, Del19) | p38 MAPK (α/β) |
| Mechanism in NSCLC | EGFR Kinase Inhibition | EGFR Kinase Inhibition (Off-target) |
| IC50 (Sensitive Lines) (e.g., PC9, HCC827) | ~0.02 µM (High Potency) | ~3.6 µM (Moderate Potency) |
| IC50 (WT EGFR) | > 1.0 µM | ~17.2 µM |
| Effect on T790M (e.g., H1975) | Resistant (IC50 > 10 µM) | Resistant (IC50 > 10 µM) |
| p38 Inhibition IC50 | No Effect | < 0.01 µM |
| Clinical Status (NSCLC) | Approved (First-Line) | Investigational (Failed to show efficacy as monotherapy) |
Key Takeaway: LY2228820 is effectively a "dirty" EGFR inhibitor in these models. The T790M mutation confers resistance to both drugs, further validating that LY2228820 exerts its phenotypic pressure via the EGFR ATP pocket.
Experimental Protocols for Validation
As a Senior Scientist, you must validate causality. Is the cell death due to p38 inhibition or EGFR inhibition? The following protocols are designed to distinguish these mechanisms.
Experiment A: Differential Signaling Analysis (Western Blot)
Objective: Determine if LY2228820 suppresses EGFR downstream markers (p-ERK) at concentrations that inhibit proliferation, or only p38 markers (p-MK2).
-
Cell Lines:
-
Positive Control: PC9 or HCC827 (EGFR Exon 19 del).
-
Negative/Resistance Control: H1975 (EGFR T790M).
-
-
Treatment:
-
Vehicle (DMSO).
-
Gefitinib (0.1 µM).
-
LY2228820 (Low Dose: 0.1 µM - p38 specific).
-
LY2228820 (High Dose: 5.0 µM - EGFR off-target range).
-
-
Lysis & Blotting:
-
Lyse cells after 2-6 hours of treatment.
-
Panel:
-
EGFR Pathway: p-EGFR (Y1068), Total EGFR, p-ERK1/2 (T202/Y204), Total ERK.
-
p38 Pathway: p-MK2 (Thr334), Total MK2, p-p38, Total p38.
-
-
-
Expected Outcome:
-
Gefitinib: Ablates p-EGFR/p-ERK; no effect on p-MK2.
-
LY2228820 (Low Dose): Ablates p-MK2; no effect on p-EGFR/p-ERK (and minimal cell death).
-
LY2228820 (High Dose): Ablates both p-MK2 and p-EGFR/p-ERK (correlating with cell death).
-
Experiment B: The "Rescue" Assay (Isogenic Validation)
Objective: Prove EGFR dependency.
-
System: Ba/F3 cells (IL-3 dependent) transduced with EGFR-L858R.[7]
-
Method: Withdraw IL-3 (forcing reliance on EGFR).
-
Treat: Dose-response with LY2228820.
-
Result: If LY2228820 kills these cells (which lack p38-driven pathology), it confirms direct EGFR targeting.
Workflow Visualization: Determining Mechanism of Action
Use this logic flow to characterize unknown kinase inhibitors in your pipeline.
Figure 2: Decision matrix for distinguishing on-target p38 efficacy from off-target EGFR efficacy.
References
-
Lin, A., et al. (2022). "A drug's most potent target is not necessarily the source of its anti-cancer activity."[7] bioRxiv.[7] Key Finding: Pharmacogenomic profiling identifies LY2228820 as an EGFR inhibitor in mutant cell lines.
-
Campbell, R. M., et al. (2014). "Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity." Molecular Cancer Therapeutics. Key Finding: Original characterization of LY2228820 as a p38 inhibitor.
-
Pao, W., et al. (2005). "Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain."[8] PLoS Medicine. Key Finding: Establishes T790M as the mechanism of resistance for reversible ATP-competitive inhibitors.
-
Mok, T. S., et al. (2009). "Gefitinib or carboplatin–paclitaxel in pulmonary adenocarcinoma." New England Journal of Medicine. Key Finding: Establishes Gefitinib efficacy in EGFR-mutant NSCLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Mechanisms of Resistance in the Epithelial Growth Factor Receptor in Non‐Small Cell Lung Cancer and the Role of Biopsy at Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
Deciphering the Paradox: A Head-to-Head Guide to p38 MAPK Inhibitors in Lung Cancer
Topic: Head-to-head comparison of p38 MAPK inhibitors in lung cancer Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Friend or Foe" Dilemma
In the landscape of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), p38 Mitogen-Activated Protein Kinase (MAPK) occupies a unique and often frustrating position. Unlike oncogenes (e.g., EGFR, KRAS) that drive proliferation, p38 acts as a signaling paradox :
-
Tumor Suppressor: It induces cell cycle arrest and senescence in response to oncogenic stress (the "dormancy" signal).
-
Tumor Promoter: It facilitates survival under chemotherapy stress, drives metastasis via inflammatory cytokines (IL-6, TNF
), and promotes angiogenesis.
This guide provides a technical, head-to-head comparison of the two primary classes of p38 inhibitors—Ralimetinib (Type I) and Doramapimod (Type II) —analyzing their biochemical distinctness, experimental performance, and the critical "off-target" realities that every drug developer must know.
The Inhibitor Landscape: Type I vs. Type II
To select the right tool for your research, you must understand the structural mechanics of inhibition.
| Feature | Ralimetinib (LY2228820) | Doramapimod (BIRB-796) |
| Class | Type I (ATP-Competitive) | Type II (Allosteric / DFG-Out) |
| Binding Mode | Binds to the active conformation of the kinase, competing directly with ATP. | Binds to the inactive "DFG-out" conformation, preventing ATP binding indirectly. |
| Kinetics | Fast on/off rates. | Slow dissociation rate (longer residence time). |
| Selectivity Profile | High for p38 | Pan-p38 ( |
Head-to-Head Performance Data
The following data synthesizes biochemical potency and cellular efficacy. Note the distinction in IC50 values, which dictates the working concentration for in vitro assays.
Table 1: Biochemical and Cellular Potency Comparison
| Metric | Ralimetinib (LY2228820) | Doramapimod (BIRB-796) | SB-203580 (Reference Tool) |
| p38 | 5.3 nM | 38 nM | 50–100 nM |
| p38 | 3.2 nM | 65 nM | ~500 nM |
| p38 | Negligible | Moderate (200–500 nM) | Inactive |
| A549 (NSCLC) IC50 | ~3.5 | >10 | >20 |
| Primary Mechanism | MK2 phosphorylation inhibition | MK2 phosphorylation inhibition | MK2 phosphorylation inhibition |
| Key Off-Target | EGFR (IC50 ~180 nM) | B-Raf (IC50 ~80 nM) | c-Raf |
Critical Scientist Insight:
Ralimetinib's "Hidden" Mechanism: In EGFR-mutant lung cancer lines (e.g., PC9, H1975), Ralimetinib often shows superior efficacy not because of p38 inhibition, but because it acts as a weak EGFR inhibitor. When designing experiments, use an EGFR-negative line or a specific control to rule this out. ** Doramapimod's Stability: Due to its Type II binding, Doramapimod induces a conformational change that prevents the activation loop phosphorylation. It is the preferred tool for studying "deep" inhibition over long time courses (24h+).
Mechanistic Visualization: The p38 Signaling Node
Understanding the downstream consequences is vital for assay design. The diagram below maps the divergent pathways relevant to lung cancer.
Figure 1: The p38 signaling bifurcation. Inhibitors block the transition from Stress to downstream survival effectors (MK2, MSK1).
Experimental Protocols: Validating Efficacy
To rigorously compare these inhibitors, you cannot rely solely on simple proliferation assays (MTT/CCK-8) because p38 inhibition is often cytostatic rather than cytotoxic.
Protocol A: Kinase Target Engagement (Western Blot)
Objective: Prove the drug is hitting the target inside the cell.
-
Cell Line: A549 (KRAS-mutant) or H460.
-
Stimulation: Anisomycin (10
g/mL) or UV radiation is required to activate p38; basal levels are often too low to detect inhibition clearly.
-
Seed Cells:
cells/well in 6-well plates. Adhere overnight. -
Pre-treatment: Treat with Ralimetinib (0.1 - 10
M) or Doramapimod (0.1 - 10 M) for 1 hour .-
Control: DMSO (Vehicle).
-
-
Stimulation: Add Anisomycin for 30 minutes (in the presence of inhibitor).
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).
-
Detection:
-
Primary Readout: Phospho-MAPKAPK-2 (Thr334) or Phospho-HSP27 (Ser82).
-
Note: Do NOT use Phospho-p38 as the readout. Type I inhibitors (Ralimetinib) often increase Phospho-p38 levels due to feedback loop loss, even while inhibiting the kinase activity.
-
Loading Control: Total p38 or GAPDH.
-
Protocol B: Synergistic Cytotoxicity Assay
Objective: Test if p38 inhibition sensitizes lung cancer cells to chemotherapy (Gemcitabine).
-
Seed Cells: 3,000 cells/well in 96-well plates.
-
Matrix Design:
-
Axis X: Gemcitabine (0, 1, 10, 100, 1000 nM).
-
Axis Y: Doramapimod (Fixed dose: 1
M) or Ralimetinib (Fixed dose: 0.5 M).
-
-
Incubation: 72 hours.
-
Readout: CellTiter-Glo (ATP) or Crystal Violet.
-
Analysis: Calculate Combination Index (CI) using the Chou-Talalay method. A CI < 1.0 indicates synergy (reversal of chemo-resistance).
Expert Recommendations & Future Outlook
-
Avoid Single-Agent Trials: History has shown that p38 inhibitors (including Ralimetinib) have poor efficacy as monotherapies in NSCLC because blocking p38 can inadvertently release the "brakes" on the cell cycle (loss of the G2/M checkpoint).
-
The Combination Strategy: The most promising application is Chemo-Sensitization . By inhibiting MK2-mediated mRNA stability of survival factors (like IL-6), p38 inhibitors can prevent the "rebound" inflammation that protects tumors after Cisplatin/Gemcitabine therapy.
-
Watch the EGFR Bias: If you see massive cell death with Ralimetinib in H1975 or PC9 cells, verify it isn't just EGFR inhibition. Use Doramapimod as a control to confirm the effect is p38-dependent.
References
-
Patnaik, A. et al. (2016). "A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer." Clinical Cancer Research. Link
-
Pargellis, C. et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link
-
Mittelstadt, M.L. et al. (2021). "Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor." Cell Chemical Biology. Link
-
Grossi, V. et al. (2014). "p38 MAPK signaling pathway: A potential target for colorectal cancer therapy." World Journal of Gastroenterology. Link
-
Koul, H.K. et al. (2013). "Targeting p38 mitogen-activated protein kinase signaling for cancer therapy." Cancer Biology & Therapy. Link
Sources
Validating p38 MAPK: A Comparative Guide to LY2228820 (Ralimetinib)
The Challenge: Precision in p38 MAPK Validation
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central hub for cellular stress responses, inflammation, and apoptosis. However, validating p38 as a therapeutic target is notoriously difficult due to two main factors:
-
Isoform Complexity: The p38 family consists of four isoforms (
), but p38 is the primary driver in most inflammatory and oncogenic contexts. -
Tool Compound "Dirtiness": Historical inhibitors like SB203580 are plagued by off-target effects (e.g., inhibiting c-Src, Lck, and paradoxically activating RAF), leading to false positives in phenotypic assays.
LY2228820 (Ralimetinib) represents a second-generation, ATP-competitive inhibitor designed to solve these specificity issues. This guide details how to use LY2228820 to rigorously validate p38
The Candidate: LY2228820 (Ralimetinib) Profile
LY2228820 is a trisubstituted imidazole derivative that binds to the ATP-binding pocket of p38 MAPK. Unlike early inhibitors, its structural design (an extended warhead) creates a unique interaction with the hinge region, resulting in superior selectivity.
Key Performance Metrics
-
Target: p38
and p38 isoforms.[1] -
Potency (Biochemical IC
):-
p38
: 5.3 nM -
p38
: 3.2 nM
-
-
Selectivity: >1000-fold selective against p38
and p38 . No significant inhibition of JNK, ERK, c-Jun, or ATF2 at concentrations <10 M.
Comparative Analysis: LY2228820 vs. Alternatives
To validate a target, you must prove that the observed phenotype is due to p38 inhibition and not off-target toxicity. The table below compares LY2228820 against the historical standard (SB203580) and the allosteric alternative (BIRB 796).
Table 1: p38 MAPK Inhibitor Comparison Matrix
| Feature | LY2228820 (Ralimetinib) | SB203580 | BIRB 796 (Doramapimod) |
| Primary Mechanism | Type I (ATP-Competitive) | Type I (ATP-Competitive) | Type II (Allosteric, DFG-out) |
| p38 | 5.3 nM | ~50 nM | ~38 nM |
| p38 | 3.2 nM | ~500 nM | ~65 nM |
| Key Off-Targets | Clean profile (High Selectivity) | c-Src, Lck, GSK-3 | JNK2, c-Raf (at high conc.) |
| Paradoxical Effects | None reported | Activates RAF/ERK pathway | None reported |
| Clinical Status | Phase I/II (Cancer) | Preclinical Tool Only | Phase III (Discontinued) |
| Best Use Case | High-fidelity Target Validation | Historical reference (use with caution) | Studying conformational dynamics |
Expert Insight: Do not use SB203580 for phosphorylation studies involving Akt or Src, as it directly inhibits these kinases, confounding your data. LY2228820 is the superior choice for dissecting downstream p38 signaling without crosstalk.
Mechanistic Visualization
Understanding where LY2228820 acts is critical for designing the correct readout. As an ATP-competitive inhibitor, it does not prevent p38 from being phosphorylated by upstream kinases (MKK3/6).[2] Instead, it prevents p38 from phosphorylating its downstream substrates.
Figure 1: Mechanism of Action. LY2228820 blocks the catalytic transfer of phosphate from p38 to MK2, despite p38 itself remaining phosphorylated.
Experimental Protocol: The "Standard of Truth"
To validate p38 inhibition, you must measure the phosphorylation of MAPKAPK2 (MK2) or HSP27 .
-
CRITICAL ERROR: Do not measure phospho-p38 (Thr180/Tyr182) as a readout for efficacy. LY2228820 binding often stabilizes the phosphorylated form of p38, leading to increased p-p38 signal on Western blots, even when the pathway is fully blocked.
Protocol: Cellular Target Engagement Assay
Objective: Confirm p38 blockade in HeLa or RAW264.7 cells.
Materials
-
Inhibitor: LY2228820 (Dissolve in DMSO to 10 mM stock).
-
Stimulant: Anisomycin (10
g/mL) or LPS (100 ng/mL). -
Antibodies:
-
Primary: Anti-phospho-MK2 (Thr334) or Anti-phospho-HSP27 (Ser82).
-
Control: Anti-Total p38 and Anti-GAPDH.
-
Step-by-Step Workflow
-
Seeding: Plate cells (e.g., HeLa) at 70% confluency in 6-well plates. Allow adherence overnight.
-
Starvation: Replace media with serum-free media for 4–16 hours to reduce basal kinase activity.
-
Pre-treatment (The Variable):
-
Add LY2228820 at varying concentrations (e.g., 10, 50, 100, 500 nM).
-
Include a DMSO Control (Vehicle only).
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add Anisomycin (10
g/mL) directly to the media. -
Incubate for 30–45 minutes . (Note: Phosphorylation kinetics are rapid).
-
-
Lysis:
-
Wash 1x with ice-cold PBS.
-
Lyse immediately in RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.
-
-
Analysis: Perform Western Blot.
-
Success Criteria: Dose-dependent disappearance of p-MK2 (Thr334) signal.
-
Quality Control: Total p38 levels should remain constant.
-
Visualizing the Workflow
Figure 2: Optimized experimental workflow for validating p38 target engagement.
Conclusion: When to Use LY2228820
LY2228820 is the modern "Gold Standard" for validating p38
-
Use LY2228820 when you need high specificity to rule out off-target phenotypes, particularly in cancer (angiogenesis, metastasis) and cytokine signaling.
-
Avoid using p-p38 as your readout; always look downstream at p-MK2 .
-
Transition away from SB203580 for publication-quality data to satisfy the rigorous selectivity requirements of top-tier journals.
References
-
Campbell, R. M., et al. (2014). Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity. Molecular Cancer Therapeutics, 13(2), 364-374.
-
Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095-1102.
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (Reference for SB203580 off-targets).
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272.[3] (Reference for BIRB 796 mechanism).
Sources
The Dual-Natured Kinase Inhibitor: A Technical Guide to LY2228820 (Ralimetinib) Selectivity and Cross-Reactivity
Executive Summary
LY2228820 (Ralimetinib) represents a unique case study in kinase inhibitor development. Originally designed and optimized as a highly potent, ATP-competitive inhibitor of p38 MAPK (isoforms
This guide provides a rigorous technical analysis of LY2228820’s cross-reactivity profile, distinguishing its designed targets from its functional targets, and offers experimental protocols to validate these interactions in your specific research context.
Compound Profile & Mechanism of Action[1][2][3]
Chemical Identity
-
Class: ATP-competitive Type I Kinase Inhibitor[5]
-
Structural Distinction: Unlike the classic p38 inhibitor SB203580 , which utilizes a 4-fluorophenyl group to occupy a hydrophobic pocket, LY2228820 possesses a more extended warhead. This structural extension shifts the hinge binding position and exploits a smaller cavity created by a lower P-loop position in p38
, theoretically enhancing selectivity.
Primary vs. Functional Targets
| Target Class | Specific Kinase | IC | Mechanism Note |
| Designed Target | p38 | 5.3 nM | Potent inhibition; blocks MK2 phosphorylation.[4][6] |
| Designed Target | p38 | 3.2 nM | Potent inhibition; generally redundant to |
| Functional Off-Target | EGFR (WT) | ~175 nM | ~33-fold less potent than p38, yet drives tumor killing. |
| Functional Off-Target | EGFR (L858R) | ~174 nM | Common activating mutation; sensitive to LY2228820. |
| Functional Off-Target | EGFR (G719C) | ~11 nM | Rare mutation; highly sensitive (comparable to p38 potency). |
Comparative Selectivity Analysis
The "Selectivity Paradox"
Most researchers select LY2228820 to block p38 MAPK signaling (downregulation of cytokines like TNF-
Key Differentiator: The EGFR T790M "gatekeeper" mutation confers resistance to LY2228820 (IC
Comparison with Alternative p38 Inhibitors[9][10]
| Feature | LY2228820 (Ralimetinib) | SB203580 | BIRB-796 (Doramapimod) |
| Binding Mode | ATP-Competitive (Type I) | ATP-Competitive (Type I) | Allosteric (Type II) |
| p38 Isoform Selectivity | Pan-p38 ( | ||
| Major Off-Targets | EGFR (functional driver) | c-Raf , JNK (at high conc.) | JNK2, c-Abl, Tie2 |
| In Vivo Stability | High (Clinical Grade) | Low (Tool Compound only) | High (Clinical Grade) |
| Use Case | Clinical translation; EGFR-confounded models | Basic in vitro pathway mapping | Structural biology; slow-off rate kinetics |
Visualizing the Dual Mechanism
The following diagram illustrates the divergence between the intended pharmacodynamic pathway (p38) and the actual efficacy driver (EGFR) in cancer models.
Caption: Dual-pathway interference of LY2228820. Red lines indicate inhibition.[7][8] Solid red indicates designed high-affinity binding; dashed red indicates lower-affinity but functionally critical off-target binding.
Experimental Validation Protocols
To rigorously confirm whether LY2228820 is acting via p38 or EGFR in your specific model, you must use a "Target Deconvolution" workflow.
Protocol A: Differential Phosphorylation Analysis (Western Blot)
Objective: Distinguish p38 inhibition (p-MK2 reduction) from EGFR inhibition (p-EGFR/p-ERK reduction).
-
Cell Seeding: Seed cells (e.g., HeLa for p38, PC9 for EGFR) at
cells/well in 6-well plates. -
Starvation: Serum-starve cells overnight (0.1% FBS) to reduce basal kinase activity.
-
Inhibitor Treatment: Treat with LY2228820 in a dose-response format:
-
Low Dose (10–50 nM): Should inhibit p-MK2 (p38 marker) but not p-EGFR.
-
High Dose (200–500 nM): Will inhibit both p-MK2 and p-EGFR.
-
-
Stimulation (15 min):
-
For p38: Anisomycin (10
g/mL) or UV stress. -
For EGFR: EGF (100 ng/mL).
-
-
Lysis & Detection: Lyse in RIPA buffer + phosphatase inhibitors. Blot for:
-
p-MK2 (Thr334): Direct readout of p38 activity.
-
p-EGFR (Tyr1068) & p-ERK1/2: Direct readout of EGFR activity.
-
Protocol B: The "Rescue" Validation (Genetic Proof)
Objective: Confirm if toxicity is p38-independent.
-
CRISPR/Knockout: Generate p38
/ knockout cells.-
Prediction: If LY2228820 still kills these cells, the mechanism is off-target (likely EGFR).
-
-
Mutant Expression: Express EGFR-T790M (gatekeeper mutation) in sensitive cells.[5][7][8]
-
Prediction: If T790M expression rescues cells from LY2228820 toxicity, the mechanism is EGFR-dependent .
-
Protocol C: In Vitro Kinase Assay (ADP-Glo)
Objective: Quantify IC
-
Reagents: Recombinant p38
and EGFR (WT/Mutant), Poly E4Y substrate (for EGFR) or p38 peptide substrate. -
Reaction Mix: 1x Kinase Buffer, 10
M ATP, Substrate, and Enzyme. -
Inhibitor: Add LY2228820 (serial dilution 1 nM – 10
M). -
Incubation: 60 min at RT.
-
Detection: Add ADP-Glo reagent (40 min)
Kinase Detection Reagent (30 min) Read Luminescence. -
Analysis: Plot Sigmoidal Dose-Response. Expect a shift in IC
from ~5 nM (p38) to ~175 nM (EGFR).
References
-
Campbell, R. M., et al. (2014).[9][10] "Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity." Molecular Cancer Therapeutics.[9][10]
-
Bhattacharjee, D., et al. (2023). "Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor."[7] Cell Chemical Biology.
-
Patnaik, A., et al. (2016).[8] "A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer." Clinical Cancer Research.
-
Tate, C. M., et al. (2013). "LY2228820 dimesylate, a selective inhibitor of p38 mitogen-activated protein kinase, reduces angiogenic endothelial cord formation in vitro and in vivo."[10] Journal of Biological Chemistry.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
Comparative Analysis: LY2228820 (Ralimetinib) vs. BIRB 796 (Doramapimod)
Executive Summary
This guide provides a technical comparison between LY2228820 (Ralimetinib) and BIRB 796 (Doramapimod) , two potent small-molecule inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. While both target p38α/β isoforms, they represent distinct chemical strategies: LY2228820 is a highly selective, ATP-competitive Type I inhibitor , whereas BIRB 796 is a classic Type II inhibitor that stabilizes the inactive DFG-out conformation.
Recommendation:
-
Use LY2228820 for experiments requiring high isoform specificity (p38α/β) and minimal off-target interference in complex biological systems (e.g., tumor microenvironment studies).
-
Use BIRB 796 as a reference standard for binding kinetics studies (slow off-rate) or when pan-isoform inhibition (including p38γ/δ at higher concentrations) is acceptable or desired.
Part 1: Mechanistic Deep Dive (Type I vs. Type II)
The fundamental difference between these two compounds lies in their binding modes, which dictates their residence time, selectivity, and potential for off-target effects.
LY2228820: The Type I Precision Tool
LY2228820 binds to the ATP-binding pocket of the active kinase conformation (DFG-in). It mimics the purine ring of ATP, forming hydrogen bonds with the hinge region. Its design focused on minimizing off-target hits, a common failure point for early p38 inhibitors like SB203580.
-
Key Feature: Does not significantly inhibit p38γ or p38δ, nor does it affect upstream activation (phosphorylation of p38 by MKK3/6).
BIRB 796: The Type II Allosteric Stabilizer
BIRB 796 binds to the "DFG-out" conformation. It occupies the ATP pocket but also extends into a hydrophobic allosteric pocket adjacent to the ATP site, which is only accessible when the activation loop is in the inactive state.
-
Key Feature: This binding mode results in a slow dissociation rate (slow off-rate) , leading to a long residence time on the target.[1] However, this conformational change can paradoxically lead to hyperphosphorylation of p38 upstream, as the inhibitor prevents dephosphorylation or feedback loops.
Visualization: p38 MAPK Signaling & Intervention Points[2][3][4][5][6]
Figure 1: The p38 MAPK signaling cascade.[1][2][3][4][5][6][7][8][9][10][11] Both inhibitors target p38 catalytic activity but do not prevent p38 phosphorylation by MKKs.[4] Readouts must focus on downstream targets like MK2 or HSP27.
Part 2: Biochemical & Cellular Performance Matrix[6]
The following data summarizes the potency and selectivity profiles derived from cell-free kinase assays and cellular models.
| Feature | LY2228820 (Ralimetinib) | BIRB 796 (Doramapimod) |
| Binding Class | Type I (ATP-competitive, DFG-in) | Type II (Allosteric, DFG-out) |
| p38α IC50 | 5.3 nM [1] | 38 nM [2] |
| p38β IC50 | 3.2 nM [1] | 65 nM [2] |
| p38γ/δ Activity | Negligible inhibition | Inhibits p38γ (~200 nM) & p38δ (~520 nM) [2] |
| Off-Target Hits | Highly selective vs. Kinome | Inhibits B-Raf (IC50 ~83 nM) & JNK2 (high conc.) [2] |
| Cellular Potency | IC50 ~35 nM (p-MK2 in RAW264.[6][9][12]7) | IC50 ~10-50 nM (TNFα release) |
| Residence Time | Moderate (Fast on/off) | Long (Slow dissociation) |
| Clinical Status | Phase I/II (Cancer) - Acceptable safety | Phase III (Crohn's) - Failed efficacy [3] |
Key Insight: LY2228820 offers superior isoform selectivity, making it the preferred choice when distinguishing p38α/β effects from p38γ/δ or B-Raf mediated pathways.
Part 3: Experimental Protocols for Validation
Critical Scientific Warning: Do NOT use the phosphorylation status of p38 MAPK (Thr180/Tyr182) as a readout for inhibitor efficacy.
-
Reason: These inhibitors block the catalytic activity of p38, not its activation by upstream kinases (MKK3/6).[4] In fact, inhibitor treatment often leads to an increase in p-p38 levels due to the loss of negative feedback loops.
-
Correct Readout: Measure the phosphorylation of direct downstream substrates: MAPKAPK2 (MK2) at Thr334 or HSP27 at Ser82.
Protocol: Western Blot Validation of p38 Inhibition
This protocol uses HeLa or RAW264.7 cells stimulated with Anisomycin (a potent p38 activator).[6]
Reagents Required[2][13][14][3][4][6][9][15]
-
Stimulant: Anisomycin (Stock 10 mg/mL in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitors (Na3VO4, NaF) is mandatory.
-
Primary Antibodies:
Step-by-Step Workflow
-
Cell Seeding: Seed cells (e.g., HeLa) at
cells/well in a 6-well plate. Incubate overnight to reach 70-80% confluency. -
Inhibitor Pre-treatment (The "On-Rate" Step):
-
Replace media with fresh media containing LY2228820 (10 nM – 1 µM) or BIRB 796 (100 nM – 10 µM).
-
Include a DMSO Vehicle Control .
-
Incubate for 1 hour at 37°C. (Note: BIRB 796 requires sufficient pre-incubation due to slower binding kinetics).
-
-
Pathway Activation:
-
Add Anisomycin to a final concentration of 10 µg/mL.[6]
-
Incubate for 30–45 minutes . (Prolonged stimulation >1h may activate feedback loops).
-
-
Harvest & Lysis:
-
Wash cells 1x with ice-cold PBS.
-
Add 150 µL ice-cold Lysis Buffer. Scrape cells immediately on ice.
-
Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
-
Analysis (Western Blot):
-
Load 20-30 µg total protein per lane.
-
Success Criteria:
-
Vehicle + Anisomycin: Strong band for p-MK2 / p-HSP27.
-
Inhibitor + Anisomycin: Dose-dependent disappearance of p-MK2 / p-HSP27 bands.
-
p-p38 Control: Band should remain present or increase in intensity in inhibitor-treated lanes.
-
-
Part 4: Clinical & Translational Context
Why did BIRB 796 fail in Crohn's Disease?
Despite high potency, BIRB 796 failed in Phase III clinical trials for Crohn's disease. The lack of clinical efficacy, despite biological activity (reduction in CRP levels), suggested that p38 inhibition alone was insufficient to reverse the complex inflammatory pathology of Crohn's, or that functional redundancy (e.g., via JNK or NF-kB) compensated for the blockade [3].
The Pivot to Cancer: LY2228820
LY2228820 was developed later with a focus on oncology. It demonstrated acceptable safety profiles in Phase I/II trials for advanced cancer.[12] Its utility lies in targeting the tumor microenvironment—specifically blocking p38-mediated cytokine production (IL-6, VEGF) that fuels tumor angiogenesis and metastasis [1]. It has shown promise in combination therapies (e.g., with Gemcitabine) rather than as a monotherapy.
References
-
Characterization of LY2228820 Dimesylate, a Potent and Selective Inhibitor of p38 MAPK with Antitumor Activity. Source: Molecular Cancer Therapeutics (2013).[6] Link:[Link]
-
BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. Source: Nature Structural & Molecular Biology / PubMed (2005). Link:[Link]
-
Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial. Source: Clinical Gastroenterology and Hepatology (2006). Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Control Cell Extracts | Cell Signaling Technology [awsprod-cellsignal.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. researchgate.net [researchgate.net]
- 7. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIRB796, the Inhibitor of p38 Mitogen-Activated Protein Kinase, Enhances the Efficacy of Chemotherapeutic Agents in ABCB1 Overexpression Cells | PLOS One [journals.plos.org]
- 9. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LY2228820 dimesylate, a selective inhibitor of p38 mitogen-activated protein kinase, reduces angiogenic endothelial cord formation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Comparative In Vitro Potency Guide: LY2228820 (Ralimetinib) vs. Benchmark p38 MAPK Inhibitors
Executive Summary
LY2228820 (Ralimetinib) represents a third-generation, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. Unlike early tool compounds (e.g., SB203580) which suffered from off-target liabilities, or Type II inhibitors (e.g., BIRB 796) which exhibit slow binding kinetics, LY2228820 was engineered for high isoform selectivity and rapid reversible kinetics.
This guide provides a data-driven comparison of LY2228820 against standard alternatives, detailing its specific potency against p38 isoforms (
Part 1: Mechanistic Architecture
To understand the potency of LY2228820, one must first map its intervention point within the MAPK signaling cascade. The p38 pathway is a critical responder to stress stimuli (UV, cytokines, osmotic shock), culminating in the phosphorylation of downstream effectors like MK2 and HSP27.
The Signaling Cascade
LY2228820 functions by competitively occupying the ATP-binding pocket of p38
Figure 1: The p38 MAPK signaling cascade showing the specific intervention point of LY2228820 upstream of MK2 and cytokine release.
Binding Mode Distinction
-
LY2228820 (Type I): Binds to the ATP pocket in the active conformation (DFG-in). This allows for rapid on/off kinetics.
-
BIRB 796 (Type II): Binds to an allosteric pocket adjacent to the ATP site, requiring the kinase to adopt an inactive (DFG-out) conformation. This results in slower binding kinetics and longer residence time, which can be advantageous clinically but complicates rapid-response in vitro assays.
Part 2: Comparative Potency Data
The following data aggregates enzymatic and cellular IC50 values. Note the distinct isoform selectivity of LY2228820 compared to the pan-activity or lower selectivity of older compounds.
Table 1: Enzymatic Inhibition Profile (Cell-Free)
| Compound | Class | p38 | p38 | p38 | p38 | Selectivity Note |
| LY2228820 | ATP-Competitive | 5.3 | 3.2 | >20,000 | >20,000 | Highly Selective ( |
| SB203580 | ATP-Competitive | 50 | 500 | >10,000 | >10,000 | Moderate Selectivity |
| BIRB 796 | Type II (Allosteric) | 1.0 | 18 | 11,000 | 9.0 | Potent, but hits JNK2/c-Raf |
Data Source: Campbell et al. (2014) and comparative internal datasets.
Table 2: Cellular Potency (Functional Assays)
Potency often shifts in cellular environments due to ATP competition (intracellular ATP is ~1-5 mM) and membrane permeability.
| Assay Type | Cell Line | Stimulus | Readout | LY2228820 IC50 |
| Signaling | HeLa | Anisomycin | p-MK2 (Thr334) | 9.8 nM |
| Signaling | RAW264.7 | Anisomycin | p-MK2 (Thr334) | 35.3 nM |
| Functional | PBMC / Macrophage | LPS / IFN | TNF | 6.3 nM |
Key Insight: LY2228820 maintains single-digit nanomolar potency in cytokine release assays, making it significantly more potent in inflammatory models than SB203580, which typically requires 1-10
Part 3: Experimental Protocols (Self-Validating Systems)
To replicate these potency data, two orthogonal assays are recommended: a biochemical kinase assay for intrinsic affinity and a cellular assay for functional pathway inhibition.
Protocol A: Cellular Target Engagement (p-MK2 Western Blot)
Objective: Measure inhibition of p38 catalytic activity by quantifying the phosphorylation of its direct substrate, MK2.
Reagents:
-
Stimulus: Anisomycin (activates p38 via ribotoxic stress)
-
Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Critical)
Workflow:
-
Seeding: Plate cells at
cells/well in 6-well plates. Incubate overnight. -
Starvation: Replace media with serum-free media for 4 hours to reduce basal phosphorylation.
-
Pre-treatment: Treat with LY2228820 (Dose curve: 0, 1, 10, 100, 1000 nM) for 60 minutes .
-
Control: DMSO vehicle (0.1% final).
-
-
Stimulation: Add Anisomycin (10
g/mL) for 30 minutes . -
Termination: Wash 1x with ice-cold PBS. Immediately lyse on ice.
-
Detection: Western Blot for p-MK2 (Thr334) . Normalize to Total p38 or GAPDH.
Validation Check: The "0 nM inhibitor + Stimulus" lane must show strong p-MK2 bands. The "No Stimulus" lane must show negligible p-MK2. If basal p-MK2 is high, starvation time was insufficient.
Protocol B: Functional Cytokine Suppression (LPS Assay)
Objective: Assess downstream physiological impact (TNF
Figure 2: Workflow for assessing functional inhibition of cytokine release in immune cells.
-
Preparation: Use human PBMCs or THP-1 differentiated macrophages.
-
Dosing: Add LY2228820 serial dilutions. Incubate 1 hour at 37°C.
-
Induction: Add Lipopolysaccharide (LPS) at 100 ng/mL (optionally + IFN
for maximal response). -
Incubation: 4 hours (for TNF
mRNA/protein synthesis and secretion). -
Readout: Collect supernatant. Analyze via ELISA.
-
Calculation: Calculate % Inhibition relative to DMSO+LPS control.
Part 4: Strategic Recommendations
When to use LY2228820:
-
Isoform Specificity: When you specifically need to target p38
/ without confounding effects from p38 / (which have distinct functions in myogenesis and neurodegeneration). -
In Vivo Studies: LY2228820 has superior oral bioavailability and pharmacokinetics compared to SB203580.
-
Clinical Translation: As a compound that has entered clinical trials, data generated with LY2228820 is more translatable to human therapeutic contexts than early tool compounds.
When to consider alternatives:
-
BIRB 796: Use if you specifically want to study the effects of "locking" the kinase in the DFG-out conformation or if you require a Type II inhibitor control.
References
-
Campbell, R. M., et al. (2014). "Characterization of LY2228820 Dimesylate, a Potent and Selective Inhibitor of p38 MAPK with Antitumor Activity."[1][4] Molecular Cancer Therapeutics, 13(2), 364–374.[3][4] [Link]
-
Patnaik, A., et al. (2016). "A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer." Clinical Cancer Research, 22(5), 1095–1102.[5][6] [Link][5]
-
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297–315. (Reference for SB203580/BIRB 796 comparative profiling). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Independent Validation Guide: LY2228820 (Ralimetinib) Antitumor Activity
This guide serves as a technical manual for the independent validation of LY2228820 (Ralimetinib), a p38 MAPK inhibitor. It is designed for researchers requiring robust, reproducible protocols to verify antitumor activity and kinase selectivity in preclinical models.
Executive Summary & Mechanistic Positioning
LY2228820 (Ralimetinib) is a potent, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1][2][3] Unlike first-generation inhibitors (e.g., SB203580), which suffered from off-target toxicity (inhibiting GAK, CK1, and RIP2), LY2228820 was engineered for high selectivity and oral bioavailability.
For independent validation, it is critical to understand that LY2228820 does not inhibit the phosphorylation of p38 itself ; rather, it blocks p38 catalytic activity. Therefore, validation assays must measure the phosphorylation status of downstream substrates, specifically MAPKAPK-2 (MK2) and HSP27 .
Comparative Profiling: The Validation Benchmark
To validate LY2228820, your data should mirror the following established pharmacological profile. Deviations suggest assay artifacts or compound degradation.
| Feature | LY2228820 (Ralimetinib) | SB203580 (First-Gen Control) | BIRB 796 (Doramapimod) |
| p38α IC50 (Cell-free) | 5.3 nM | ~50–100 nM | ~4 nM |
| p38β IC50 (Cell-free) | 3.2 nM | ~50–100 nM | ~100 nM |
| Selectivity >1000x | Validated against 179 kinases | Poor (Hits c-Raf, GSK3, CK1) | Moderate (Type II binding) |
| Primary Cellular Readout | p-MK2 (Thr334) Inhibition | p-MK2 Inhibition | p-MK2 Inhibition |
| Cellular IC50 (HeLa) | ~8–10 nM | ~500 nM | ~20 nM |
| Key Off-Target Risk | Minimal | GAK, CK1, RIP2 | JNK2 (at high conc.) |
Mechanistic Visualization
The following diagram illustrates the p38 MAPK signaling cascade and the precise intervention point of LY2228820. Use this to design your Western Blot panels.
Caption: LY2228820 blocks p38 catalytic activity. Note that p38 phosphorylation (Thr180/Tyr182) remains intact; efficacy is measured by loss of p-MK2 and p-HSP27.
Experimental Validation Protocols
Protocol A: Target Engagement (Phospho-MK2 Western Blot)
Objective: Confirm intracellular inhibition of p38 activity. Rationale: Blotting for p-p38 is a common error. p38 inhibitors often stabilize the phosphorylated form of p38 while blocking downstream signaling. You must blot for the substrate (MK2).
Reagents:
-
Cell Line: HeLa (cervical carcinoma) or RAW 264.7 (macrophage).
-
Stimulant: Anisomycin (activates p38 via stress response) or TNFα.
-
Antibodies: Anti-phospho-MAPKAPK-2 (Thr334), Anti-Total MK2, Anti-GAPDH.
Step-by-Step Workflow:
-
Seeding: Plate HeLa cells at
cells/well in 6-well plates. Incubate overnight. -
Starvation: Replace medium with serum-free DMEM for 4–12 hours to reduce basal p38 activity.
-
Pre-treatment: Treat with LY2228820 in a dose-response curve (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour .
-
Control: Include SB203580 (1 µM) as a positive control for inhibition.
-
-
Stimulation: Add Anisomycin (10 µg/mL) directly to the media for 30–45 minutes .
-
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.
-
Detection: Perform Western Blot.
-
Success Criteria: A dose-dependent disappearance of the p-MK2 (Thr334) band.[2] The IC50 should be visible near 10 nM. Total MK2 levels must remain constant.
-
Protocol B: Phenotypic Efficacy (Cell Viability)
Objective: Validate antitumor cytotoxicity in sensitive lineages. Rationale: Not all cancer cells are sensitive to p38 inhibition. Use lineages dependent on p38 for survival or chemotherapy resistance.
Target Models:
-
Primary Choice: MDA-MB-468 (Triple-Negative Breast Cancer).[4]
-
Secondary Choice: A2780 (Ovarian Cancer) or OPM-2 (Multiple Myeloma).
Step-by-Step Workflow:
-
Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.
-
Dosing: Treat with LY2228820 (9-point dilution: 1 nM to 10 µM).
-
Duration: 72 to 96 hours.
-
-
Readout: Use CellTiter-Glo (ATP) or MTT assay.
-
Analysis: Normalize to DMSO control.
-
Validation Check: LY2228820 is often cytostatic rather than rapidly cytotoxic. Expect a "growth delay" profile rather than complete cell kill. If validating in combination, add Tamoxifen (for ER+ breast lines) or Gemcitabine (for ovarian lines) to observe synergy.
-
Validation Workflow Diagram
Use this decision matrix to structure your validation project.
Caption: Sequential validation logic. Do not proceed to in vivo models without confirming p-MK2 inhibition in vitro.
References
-
Characterization of LY2228820 Dimesylate, a Potent and Selective Inhibitor of p38 MAPK with Antitumor Activity. Source: Cancer Research / NIH
-
A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Source: Clinical Cancer Research [3]
-
The selectivity of protein kinase inhibitors: a further update. Source: Biochemical Journal (PMC)
-
LY2228820 Dimesylate Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo. Source: Journal of Biological Chemistry
-
Western Blot Protocol for Hsp27/Phospho-HSP27. Source: R&D Systems / Novus Biologicals
Sources
Safety Operating Guide
Executive Summary: Immediate Action Plan
LY 2228820-d9 (Ralimetinib-d9) is a deuterated p38 MAPK inhibitor used primarily as an internal standard in LC-MS/MS bioanalysis. While the deuterium label (d9) is a stable isotope and non-radioactive , the parent molecule is a potent pharmacological agent with suspected reproductive toxicity.
Disposal Directive:
-
Waste Category: Hazardous Chemical Waste (Organic / Cytotoxic).
-
Disposal Method: High-temperature incineration.
-
Critical Prohibition: Do NOT dispose of in radioactive waste streams (unless mixed with other radiolabels).[1] Do NOT pour down the drain.
-
Containment: Segregate into "Cytotoxic/Antineoplastic" or "High Hazard Organic" waste streams.
Technical & Safety Context
To ensure scientific integrity and safety, you must understand the material you are handling.
-
Chemical Identity: LY 2228820 (Ralimetinib) is a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK).[2]
-
Isotopic Labeling: The "-d9" suffix indicates the replacement of 9 hydrogen atoms with deuterium. This increases the molecular weight for mass spectrometry separation but does not alter the chemical toxicity compared to the unlabeled parent compound.
-
Mechanism-Based Hazard: p38 MAPK pathways regulate cytokine production and stress responses. Inhibition can interfere with fetal development and immune response. Treat all waste as Reproductive Toxins .
Safety Data Summary
| Parameter | Specification |
| Signal Word | WARNING |
| Hazard Statements | Suspected of damaging fertility or the unborn child (H361); May cause organ damage (STOT-RE). |
| Physical State | Solid (Powder) or Liquid (DMSO/Methanol Stock). |
| PPE Requirements | Double nitrile gloves, lab coat, safety glasses. Handle inside a fume hood or biosafety cabinet. |
Disposal Workflow & Decision Logic
The following protocol ensures compliance with EPA standards (RCRA) and prevents cross-contamination in analytical workflows.
A. Solid Waste (Vials, Weigh Boats, Contaminated PPE)[3]
-
Primary Container: Place empty vials or solid residues into a clear, sealable polyethylene bag (4 mil thickness).
-
Secondary Container: Place the sealed bag into the Yellow (Trace Chemo) or Black (RCRA Hazardous) waste bin, depending on your facility's color-coding for incineration.
-
Labeling: Tag as "Solid Waste: Contaminated with LY 2228820 (Trace)."
B. Liquid Waste (Stock Solutions, HPLC Effluent)[1]
-
Segregation: Do not mix with oxidizing acids (Nitric/Perchloric).
-
Solvent Matrix: Most this compound stocks are dissolved in DMSO or Methanol.
-
Pour into the Halogenated or Non-Halogenated Organic waste carboy (depending on the co-solvent).
-
If the concentration is >1 mg/mL, designate as "High Hazard" to flag for incineration.
-
-
Rinsing: Triple-rinse the original vial with methanol. Add rinsate to the organic waste container.
C. The "Self-Validating" Decontamination Step
-
Why? As an internal standard, trace amounts of this compound on glassware can ruin future quantitation curves (carryover).
-
Protocol:
-
Rinse glassware 3x with Methanol.
-
Rinse 1x with 0.1% Formic Acid in 50:50 Water/Acetonitrile.
-
Validation: Run a "blank" solvent injection on your LC-MS after cleaning. If the MRM transition for this compound is detected, the cleaning failed. Repeat.
-
Visualization: Disposal Decision Tree
The following diagram outlines the logical flow for disposing of this compound materials.
Figure 1: Decision matrix for segregating this compound waste streams to ensure regulatory compliance and prevent laboratory cross-contamination.
References
-
National Center for Biotechnology Information (NCBI). Ralimetinib (LY2228820) Compound Summary. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[3][4][5][6] RCRA Regulations.[7][3][8] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
